molecular formula C5H5N5O B12366881 Guanine-13C5

Guanine-13C5

Cat. No.: B12366881
M. Wt: 156.09 g/mol
InChI Key: UYTPUPDQBNUYGX-CVMUNTFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanine-13C5 is a useful research compound. Its molecular formula is C5H5N5O and its molecular weight is 156.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H5N5O

Molecular Weight

156.09 g/mol

IUPAC Name

2-amino-1,7-dihydropurin-6-one

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,2+1,3+1,4+1,5+1

InChI Key

UYTPUPDQBNUYGX-CVMUNTFWSA-N

Isomeric SMILES

[13CH]1=N[13C]2=[13C](N1)[13C](=O)N[13C](=N2)N

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N

Origin of Product

United States

Foundational & Exploratory

Guanine-13C5: A Technical Guide for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Guanine, a purine derivative, is a fundamental component of nucleic acids, DNA and RNA.[1][2] Its structure consists of a fused pyrimidine-imidazole ring system with conjugated double bonds.[1][2] In the fields of biomedical research and pharmaceutical development, stable isotope-labeled compounds are invaluable tools. Guanine-13C5 is an isotopically labeled form of guanine where the five carbon atoms have been replaced with the heavy isotope Carbon-13. This labeling provides a distinct mass signature, making it an ideal tracer for metabolic studies and an internal standard for highly accurate quantitative analyses without altering the base chemical properties of the molecule.[2] This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound for researchers, scientists, and drug development professionals.

Core Chemical Properties and Structure

This compound retains the core structure of guanine but has a higher molecular weight due to the incorporation of five ¹³C atoms. This isotopic enrichment is the key to its utility in quantitative mass spectrometry.

Structure: The chemical structure of this compound is identical to guanine, featuring a fused heterocyclic ring system.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound and its unlabeled counterpart for comparison.

PropertyValue (this compound)Value (Unlabeled Guanine)Reference
Molecular Formula ¹³C₅H₅N₅OC₅H₅N₅O
Molecular Weight ~156.15 g/mol (Calculated)151.13 g/mol
Exact Mass 156.066 Da (Calculated)151.049 Da
Appearance White to off-white solid powderWhite to off-white solid powder
Purity Typically ≥95%≥98%
Melting Point >300 °C>300 °C

Solubility Data

SolventSolubilityReference
Water Insoluble / Very slightly soluble
Boiling Water Soluble
DMSO ~0.15 mg/mL (~0.99 mM)
Dilute Acids & Bases Soluble
1 N NaOH Soluble (0.1 M)
Alcohol, Ether, Chloroform Insoluble

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). It is also used as a tracer in metabolic research to follow the metabolic fate of guanine or guanine-containing compounds in vitro and in vivo.

Stable isotope labeling is critical during the drug development process for quantifying drug molecules and their metabolites, as well as understanding their pharmacokinetic profiles.

Below is a logical workflow for a typical quantitative analysis using this compound.

start Start: Biological Sample (e.g., Plasma, Tissue) spike Spike with this compound (Internal Standard) start->spike extract Sample Extraction & Purification spike->extract lc Liquid Chromatography (LC Separation) extract->lc ms Mass Spectrometry (MS/MS Detection) lc->ms quant Data Analysis: Quantify Analyte vs. Standard ms->quant end Result: Accurate Analyte Concentration quant->end

Workflow for quantitative analysis using this compound as an internal standard.

Experimental Protocols

Protocol: Quantitative Analysis of Guanine in Biological Samples using LC-MS/MS

This protocol provides a generalized methodology for using this compound as an internal standard to quantify unlabeled guanine. Researchers should optimize parameters for their specific matrix and instrumentation.

1. Objective: To accurately determine the concentration of guanine in a biological sample (e.g., cell lysate, plasma) by using this compound as an internal standard to correct for matrix effects and variations during sample preparation and analysis.

2. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Unlabeled Guanine (Analytical Standard)

  • Biological Sample

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Protein Precipitation Agent (e.g., ice-cold acetonitrile or trichloroacetic acid)

  • Microcentrifuge tubes

  • Analytical balance

  • LC-MS/MS system

3. Standard Curve Preparation:

  • Prepare a stock solution of unlabeled guanine (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M NaOH).

  • Perform serial dilutions to create a series of calibration standards ranging from the expected lower limit to the upper limit of quantification.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL).

  • Spike each calibration standard and a blank sample with a fixed concentration of the this compound internal standard solution.

4. Sample Preparation:

  • Thaw the biological samples on ice.

  • Aliquot a precise volume (e.g., 100 µL) of the sample into a microcentrifuge tube.

  • Add the same fixed amount of this compound internal standard solution as used in the calibration curve to each sample.

  • Add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile).

  • Vortex vigorously for 1 minute to mix and precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (typical for polar molecules).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: Develop a suitable gradient to separate guanine from other matrix components.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for both unlabeled guanine and this compound. The transition for this compound will be shifted by +5 Da compared to unlabeled guanine.

6. Data Analysis:

  • Integrate the peak areas for both the analyte (guanine) and the internal standard (this compound).

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Plot a calibration curve of this ratio against the known concentrations of the prepared standards.

  • Determine the concentration of guanine in the biological samples by interpolating their peak area ratios from the calibration curve.

The Guanine Scaffold in Drug Discovery

The core structure of guanine is a privileged scaffold in drug development, particularly for antiviral and anticancer therapies. A computational repurposing approach can be used to screen existing drugs, including guanine derivatives, against new targets. This workflow leverages computational methods to identify promising candidates for further preclinical evaluation.

lib Library of FDA-Approved Antiviral Drugs screen Virtual Screening vs. Cancer Cell Receptors lib->screen select Select Top Compounds Based on Binding screen->select admet ADMET & Druggability Analysis (QikProp) select->admet identify Identify Guanine Derivatives as Suitable Candidates admet->identify md Molecular Dynamics Simulation to Confirm Stability identify->md trials Preclinical Trials md->trials

Computational drug repurposing workflow for guanine derivatives.

Studies have shown that the guanine scaffold is crucial for stabilizing ligands within the binding pockets of receptors like PARP1, a target in breast, ovarian, and prostate cancer. The use of isotopically labeled versions like this compound in subsequent preclinical and clinical trials is essential for delineating the absorption, distribution, metabolism, and excretion (ADME) properties of these potential new therapies.

References

A Technical Guide to High-Purity Guanine-¹³C₅ for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the commercial landscape, quality control, and applications of high-purity Guanine-¹³C₅, a critical tool for advancing metabolic research and drug discovery.

This technical guide provides a comprehensive overview of commercially available high-purity Guanine-¹³C₅, a stable isotope-labeled purine nucleobase essential for a range of research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on suppliers, product specifications, experimental protocols for quality assessment, and its application in studying metabolic pathways.

Commercial Availability and Product Specifications

High-purity Guanine-¹³C₅ is available from several specialized chemical suppliers that produce stable isotope-labeled compounds for scientific research. These suppliers are crucial for ensuring the quality and reliability of metabolic studies. Key commercial sources include MedchemExpress, Cambridge Isotope Laboratories, and LGC Standards, each offering Guanine-¹³C₅ and related isotopically labeled compounds with varying specifications.

For researchers, the critical parameters for selecting a supplier are the chemical purity and the isotopic enrichment of the Guanine-¹³C₅. High chemical purity ensures that observed experimental effects are not due to contaminants, while high isotopic enrichment is vital for the sensitivity and accuracy of tracer studies. Below is a summary of representative product specifications gathered from publicly available data. It is important to note that specific lot-to-lot variability may exist, and researchers should always refer to the certificate of analysis provided by the supplier for the most accurate information.

SupplierProduct NameCatalog Number (Example)Chemical PurityIsotopic Enrichment
MedchemExpressGuanine-¹³C₅HY-Y1055S4≥ 95.0%[1]Not specified
Cambridge Isotope LaboratoriesGuanine (8-¹³C, 98%; 7,9-¹⁵N₂, 98%)CNLM-3990-2598%[2]¹³C: 98% at C8
LGC StandardsGuanine-¹³C₅,¹⁵N₅Not specifiedNot specifiedNot specified

*Note: While these products are closely related and indicative of the suppliers' capabilities, an exact match for Guanine-¹³C₅ with full specifications was not consistently available in public documentation. Researchers are advised to contact the suppliers directly for the most current and detailed product information.

Experimental Protocols for Quality Control and Analysis

Ensuring the identity, purity, and isotopic enrichment of Guanine-¹³C₅ is paramount for the integrity of experimental data. The following are detailed methodologies for the key analytical techniques used in the quality control of this stable isotope-labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for confirming the identity and determining the isotopic enrichment of Guanine-¹³C₅.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of Guanine-¹³C₅ in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or a buffered aqueous solution (e.g., D₂O with pH adjustment). The concentration should be optimized for the spectrometer's sensitivity, typically in the range of 5-10 mg/mL.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum. The ¹³C-labeling will result in significantly enhanced signals for the carbon atoms in the guanine molecule.

    • The chemical shifts of the five carbon atoms should be consistent with the known spectrum of guanine. Due to the ¹³C enrichment, the signal-to-noise ratio for these peaks will be substantially higher than that of a natural abundance sample.[3][4]

    • The absence of significant extraneous peaks indicates high chemical purity.

  • Proton (¹H) NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum. While the protons are not labeled, their signals and coupling patterns can confirm the overall structure of the molecule.

    • The presence of ¹³C atoms can lead to observable ¹H-¹³C coupling, which can further confirm the positions of the labels.

  • Isotopic Enrichment Determination:

    • A quantitative ¹³C NMR experiment can be used to estimate the isotopic enrichment. This is often done by comparing the integral of the ¹³C-labeled guanine signals to an internal standard of known concentration and natural ¹³C abundance.

    • More precise determination of isotopic enrichment is typically achieved using mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry is the primary method for accurately determining the isotopic enrichment and confirming the molecular weight of Guanine-¹³C₅.

Methodology:

  • Sample Preparation: Prepare a dilute solution of Guanine-¹³C₅ in a solvent compatible with the chosen ionization method (e.g., methanol/water for electrospray ionization).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass determination and clear separation of isotopologues.

  • Analysis:

    • The mass spectrum will show a peak corresponding to the molecular ion of Guanine-¹³C₅. The expected monoisotopic mass of Guanine-¹³C₅ (C₅H₅N₅O) is approximately 156.06 g/mol , a 5-unit increase from the unlabeled guanine (approx. 151.04 g/mol ).

    • The isotopic distribution of the molecular ion peak should be analyzed. A high isotopic enrichment will be indicated by the M+5 peak being the base peak, with minimal contributions from lower mass isotopologues (M+0 to M+4).

    • The percentage of isotopic enrichment can be calculated by comparing the peak intensities of the labeled and unlabeled species.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity of Guanine-¹³C₅ by separating it from any potential impurities.

Methodology:

  • Sample Preparation: Dissolve the Guanine-¹³C₅ sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • A reversed-phase (RP) C18 column is commonly used for the separation of purine bases.

    • The mobile phase typically consists of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary to resolve all components.

    • Detection is usually performed using a UV detector, with the wavelength set to the absorbance maximum of guanine (around 252 nm and 275 nm).

  • Purity Assessment: The purity is determined by the area percentage of the main guanine peak relative to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single major peak.

Applications in Research and Drug Development

Guanine-¹³C₅ serves as a powerful tracer to investigate various biological processes, particularly in the fields of metabolic research and drug development.

Metabolic Flux Analysis

Guanine-¹³C₅ is an invaluable tool for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell. By introducing ¹³C-labeled guanine into a biological system, researchers can trace the incorporation of the labeled carbon atoms into downstream metabolites of the purine salvage pathway and connected metabolic networks. This allows for the elucidation of how metabolic pathways are altered in disease states, such as cancer, or in response to therapeutic interventions.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. Guanine-¹³C₅ can be used as an internal standard in quantitative bioanalytical methods (e.g., LC-MS/MS) for the accurate measurement of unlabeled guanine and its metabolites in biological matrices. Furthermore, incorporating ¹³C atoms into a drug molecule that contains a guanine moiety allows for its differentiation from endogenous molecules, facilitating detailed pharmacokinetic and metabolic profiling.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

QC_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample Guanine-¹³C₅ Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS HPLC HPLC Dissolution->HPLC Identity Structural Confirmation NMR->Identity MS->Identity Enrichment Isotopic Enrichment (%) MS->Enrichment Purity Chemical Purity (%) HPLC->Purity

Caption: Quality control workflow for high-purity Guanine-¹³C₅.

Purine_Salvage_Pathway cluster_mTOR mTOR Signaling Influence Guanine_13C5 Guanine-¹³C₅ (Tracer) GMP GMP-¹³C₅ Guanine_13C5->GMP HGPRT PRPP PRPP PRPP->GMP GDP GDP-¹³C₅ GMP->GDP GTP GTP-¹³C₅ GDP->GTP RNA_DNA RNA/DNA Incorporation GTP->RNA_DNA HGPRT HGPRT mTOR mTOR Signaling mTOR->HGPRT Regulates

Caption: Tracing Guanine-¹³C₅ through the purine salvage pathway.

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth and metabolism. Studies have shown a bidirectional relationship between mTOR signaling and purine metabolism. The mTORC1 complex, in response to growth signals, can enhance de novo purine synthesis to ensure an adequate supply of nucleotides for cell proliferation. Conversely, the depletion of purine nucleotides has been shown to inhibit mTORC1 activity, suggesting that the cell can sense and respond to the availability of these essential building blocks. The use of tracers like Guanine-¹³C₅ can help dissect the intricate feedback loops between metabolic pathways and key signaling hubs like mTOR.

References

Guanine-13C5: A Technical Guide to Isotopic Enrichment and Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for analyzing the isotopic enrichment and purity of Guanine-13C5. Guanine, a fundamental component of nucleic acids, when isotopically labeled with five Carbon-13 (¹³C) atoms, serves as a crucial tracer in metabolic research and as an internal standard for quantitative analysis by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Accurate determination of its isotopic enrichment and chemical purity is paramount for the validity and reproducibility of experimental results.

Quantitative Data Summary

The quality of this compound is defined by its chemical purity and isotopic enrichment. Commercially available this compound typically meets high standards, as summarized below.

ParameterSpecificationRepresentative ResultMethodology
Chemical Purity ≥ 98.0%99.5%High-Performance Liquid Chromatography (HPLC-UV)
Isotopic Purity ≥ 99 atom % ¹³CConformsMass Spectrometry (MS)
Isotopic Enrichment ≥ 98%99.2%Mass Spectrometry (MS)

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below. These protocols are foundational and may require optimization based on the specific instrumentation and experimental context.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method separates this compound from its unlabeled counterpart and other impurities based on their physicochemical properties.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Injection: Inject both the standard and sample solutions into the HPLC system.

  • Data Analysis: Record the peak areas of the main component and any impurities. The chemical purity is calculated by comparing the peak area of the sample to that of the standard. Impurities are quantified based on their peak area relative to the main peak.

Isotopic Enrichment and Purity Analysis by Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of this compound, thereby verifying the presence of the isotopic labels. It also determines the isotopic purity and enrichment by measuring the relative abundance of the different isotopologues.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent and infuse it into the mass spectrometer.

  • Instrument Calibration: Calibrate the instrument to ensure high mass accuracy.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Measure the exact mass of the molecular ion and compare it to the theoretical mass of this compound.

    • Calculate the isotopic enrichment and purity by measuring the relative intensities of the ion corresponding to the fully labeled compound and any ions corresponding to partially labeled or unlabeled compounds.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule, confirming the positions of the ¹³C labels and assessing the overall purity.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.

Sample Preparation:

  • Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling.

  • Number of Scans (ns): 128 or higher, depending on the sample concentration.

  • Relaxation Delay (d1): 2.0 seconds.

  • Acquisition Time (aq): 1.0-1.5 seconds.

  • Spectral Width (sw): 200-250 ppm.

Procedure:

  • Acquire the ¹³C NMR spectrum.

  • Process the data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the solvent peak.

  • Analyze the chemical shifts and coupling patterns to confirm the structure and the positions of the ¹³C labels. The absence of significant impurity peaks confirms the chemical purity.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound analysis.

Guanine_Analysis_Workflow cluster_sample Sample Preparation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC MS Mass Spectrometry Analysis Dissolution->MS NMR NMR Spectroscopy Analysis Dissolution->NMR Purity Chemical Purity Determination HPLC->Purity Enrichment Isotopic Enrichment & Purity MS->Enrichment Structure Structural Confirmation NMR->Structure

Workflow for this compound Analysis

Guanine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade Guanine Extracellular Guanine Receptor G-protein Coupled Receptor Guanine->Receptor G_protein G-protein Activation Receptor->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Target Gene Expression CREB->Gene_Expression

Simplified Guanine Signaling Pathway

References

Role of guanine in DNA and RNA synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of Guanine in DNA and RNA Synthesis

Executive Summary: Guanine, a fundamental purine nucleobase, is indispensable to the structure and function of nucleic acids. Its unique physicochemical properties, particularly its ability to form three hydrogen bonds with cytosine, are critical for the stability of the DNA double helix and the fidelity of genetic information transfer during DNA replication and RNA transcription.[1][2] Beyond its canonical role in Watson-Crick base pairing, guanine-rich sequences can form non-canonical secondary structures known as G-quadruplexes, which are increasingly recognized for their significant roles in regulating key biological processes such as gene expression and telomere maintenance.[3][4] This technical guide provides a comprehensive overview of guanine's role in nucleic acid synthesis, details its biochemical properties, summarizes key experimental methodologies used for its study, and explores the therapeutic potential of targeting guanine-related structures.

Guanine (C₅H₅N₅O) is a purine derivative characterized by a fused pyrimidine-imidazole ring system.[5] This planar, aromatic structure contributes to its stability and its role in stacking interactions within the DNA helix. Guanine exists in two tautomeric forms, with the keto form being predominant and essential for the specific hydrogen bonding with cytosine. It is relatively insoluble in water but soluble in dilute acids and bases. Guanine is also the most easily oxidized of the DNA bases, a property that has significant implications for DNA damage and repair.

Table 1:

Property Value Reference(s)
Chemical Formula C₅H₅N₅O
Molar Mass 151.13 g/mol
Melting Point 360 °C (decomposes)
Tautomeric Forms Keto (major), Enol (rare)
Acidity (pKa) 3.3, 9.2, 12.3

| Solubility in Water | Insoluble | |

Guanine in the Structure of Nucleic Acids

The structural integrity of DNA and RNA is fundamentally reliant on the precise interactions between their constituent nucleobases. Guanine's contribution is central to the stability and specificity of these macromolecules.

Watson-Crick Base Pairing

In both DNA and RNA, guanine pairs specifically with cytosine. This pairing is mediated by three hydrogen bonds: the C-6 carbonyl group of guanine acts as a hydrogen bond acceptor, while the N-1 and the C-2 amino group act as hydrogen bond donors. Cytosine, in turn, presents its C-2 carbonyl and N-3 amine as acceptors and its amino group as a donor. This three-bond structure makes the Guanine-Cytosine (G-C) pair significantly stronger and more thermally stable than the Adenine-Thymine (A-T) pair, which is connected by only two hydrogen bonds.

Table 2: Hydrogen Bond Energies in DNA Base Pairs

Base Pair Number of H-Bonds Bond Energy (kcal/mol) Reference(s)
Guanine-Cytosine (G-C) 3 ~ -21.0

| Adenine-Thymine (A-T) | 2 | ~ -12.1 | |

Contribution to Helix Stability

The higher stability of G-C pairs has profound biological consequences. Regions of DNA with high G-C content have a higher melting temperature and require more energy to separate the two strands. This property is critical for various biological processes, including DNA replication and transcription, where strand separation is a prerequisite. The specific sequence of base pairs, including the arrangement of guanine, encodes the genetic information necessary for life.

The Role of Guanine in Nucleic Acid Synthesis

Guanine is not only a structural component but also an active participant in the dynamic processes of DNA replication and RNA transcription. Its availability and incorporation are tightly regulated through complex biochemical pathways.

De Novo and Salvage Pathways for Guanine Nucleotide Synthesis

Cells synthesize guanine nucleotides through two primary routes: the de novo pathway and the salvage pathway. The de novo pathway builds the purine ring from simpler precursors, culminating in the synthesis of inosine monophosphate (IMP), which serves as a common precursor for both adenine and guanine nucleotides. The conversion of IMP to guanosine monophosphate (GMP) is a two-step process catalyzed by IMP dehydrogenase and GMP synthetase. The salvage pathway recycles free purine bases and nucleosides from the degradation of nucleic acids. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is key to this process, converting guanine directly to GMP using 5-phosphoribosyl-1-pyrophosphate (PRPP).

Guanine_Biosynthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase (Oxidation) GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase (ATP -> AMP) Guanine Guanine Salvage_GMP Guanosine Monophosphate (GMP) Guanine->Salvage_GMP HGPRT PRPP PRPP PRPP->Salvage_GMP

Caption: De Novo and Salvage pathways for Guanine Monophosphate (GMP) synthesis.

Guanine in DNA Replication

During DNA replication, each strand of the original DNA molecule serves as a template for the synthesis of a new complementary strand. The enzyme DNA polymerase facilitates this process, adding deoxyribonucleotides to the growing chain. The principle of complementary base pairing dictates that wherever a cytosine (C) appears on the template strand, a guanine (dGTP) is incorporated into the new strand, and vice versa. This ensures the faithful duplication of the genetic code.

Guanine in RNA Transcription

Transcription is the process of synthesizing an RNA molecule from a DNA template. RNA polymerase unwinds a segment of the DNA double helix, and one strand (the template strand) is used to guide the synthesis of a complementary RNA molecule. Similar to replication, if the DNA template contains a cytosine, a guanine ribonucleotide (GTP) is incorporated into the growing RNA chain. This process transmits the genetic information stored in DNA into a mobile RNA format, which can then direct protein synthesis.

Caption: Guanine's role in RNA transcription from a DNA template.

Advanced Topics: Guanine-Rich Sequences and G-Quadruplexes

Guanine's role extends beyond the canonical double helix. Guanine-rich nucleic acid sequences have the intrinsic ability to fold into four-stranded secondary structures called G-quadruplexes (G4s).

Structure and Formation of G-Quadruplexes

A G-quadruplex is formed by the stacking of G-tetrads, which are square planar structures composed of four guanine bases associated through Hoogsteen hydrogen bonding. The structure is stabilized by the presence of a central cation, typically potassium (K⁺). G4s can form from one, two, or four separate strands of DNA or RNA and are found in functionally important genomic regions, including telomeres and gene promoter regions.

Biological Roles in Gene Regulation and Telomere Maintenance

The formation of G-quadruplexes in promoter regions of genes, including many oncogenes, can act as a regulatory element, influencing transcription factor binding and modulating gene expression. In telomeres—the protective caps at the ends of chromosomes—G-quadruplexes play a crucial role in maintaining genomic integrity. The unique structure of G4s makes them attractive targets for therapeutic intervention, particularly in cancer, where their stabilization can inhibit the activity of enzymes like telomerase, which is crucial for cancer cell immortality.

Experimental Protocols for Studying Guanine's Role

A variety of experimental techniques are employed to investigate the function of guanine in nucleic acid synthesis and regulation.

Polymerase Chain Reaction (PCR)

Methodology: PCR is a technique used to amplify a specific segment of DNA. The process involves cycles of denaturation, annealing, and extension.

  • Denaturation: The double-stranded DNA template is heated (typically to 95°C) to separate the strands.

  • Annealing: The temperature is lowered (typically to 55-65°C) to allow short DNA primers, which are complementary to the target sequence, to bind to the single-stranded templates.

  • Extension: The temperature is raised (typically to 72°C), and a thermostable DNA polymerase (like Taq polymerase) synthesizes new DNA strands by adding nucleotides, including dGTP, complementary to the template. These cycles are repeated 25-35 times, resulting in an exponential amplification of the target DNA segment.

DNA Sequencing

Methodology: DNA sequencing determines the precise order of nucleotides (A, T, C, G) within a DNA molecule.

  • Sanger Sequencing: This method involves PCR-based amplification with a mix of standard deoxynucleotides (dNTPs) and fluorescently labeled dideoxynucleotides (ddNTPs). When a ddNTP is incorporated, chain elongation terminates. The resulting DNA fragments of varying lengths are separated by capillary electrophoresis, and the sequence is read by detecting the fluorescent label on each terminating ddNTP.

  • Next-Generation Sequencing (NGS): NGS platforms allow for massively parallel sequencing of millions of DNA fragments simultaneously. Common methods involve attaching DNA fragments to a solid surface, amplifying them to form clusters, and then using a "sequencing-by-synthesis" approach where the addition of each nucleotide is detected in real-time by light or pH changes.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX)

Methodology: SELEX is an in vitro method used to identify high-affinity nucleic acid aptamers for a specific target, such as a G-quadruplex structure.

  • Library Incubation: A large, random library of single-stranded DNA or RNA oligonucleotides (containing 10¹²–10¹⁶ unique sequences) is incubated with the target molecule (e.g., a protein that binds G4s or a specific G4 structure itself).

  • Partitioning: Oligonucleotides that bind to the target are separated from the unbound sequences.

  • Elution and Amplification: The bound sequences are eluted and then amplified by PCR (for DNA) or reverse-transcription PCR (for RNA).

  • Iterative Cycles: The enriched pool of oligonucleotides is used for subsequent rounds of selection with increasing stringency to isolate the highest-affinity binders.

  • Sequencing and Characterization: After several rounds, the enriched pool is sequenced to identify the consensus aptamer sequences.

SELEX_Workflow Lib Initial Oligonucleotide Library (10¹²-10¹⁶ sequences) Incubate 1. Incubation with Target (e.g., G-Quadruplex) Lib->Incubate Partition 2. Partitioning (Separate bound from unbound) Incubate->Partition Amplify 3. Elution & Amplification (PCR / RT-PCR) Partition->Amplify Enriched Enriched Pool Amplify->Enriched Enriched->Incubate Iterative Rounds (Increasing Stringency) Sequence Sequencing & Analysis Enriched->Sequence Aptamer High-Affinity Aptamer Sequence->Aptamer

Caption: Workflow for SELEX to identify G-quadruplex targeting aptamers.

Conclusion and Future Directions

Guanine is a cornerstone of molecular biology, essential for the structural integrity of nucleic acids and the accurate propagation of genetic information. Its role in forming stable G-C pairs is fundamental to the double helix, while the discovery of G-quadruplexes has unveiled a new layer of complexity in gene regulation. As our understanding of these structures grows, so does their potential as targets for novel therapeutic strategies in cancer and other diseases. Future research will continue to explore the dynamic interplay of guanine-containing structures with cellular machinery, paving the way for innovative approaches in drug development and synthetic biology.

References

A Technical Guide to Stable Isotope Labeling in Metabolomics: From Experimental Design to Data Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, provides a functional readout of the cellular state. While traditional metabolomics offers a static snapshot of metabolite levels, the integration of stable isotope labeling provides a dynamic view of metabolic pathway activities and fluxes. By introducing non-radioactive heavy isotopes of common elements such as carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H or D) into a biological system, researchers can trace the metabolic fate of these labeled atoms through intricate biochemical networks.[1][2][3] This powerful technique, often referred to as stable isotope-resolved metabolomics (SIRM), has become indispensable for elucidating metabolic reprogramming in diseases like cancer, understanding drug mechanisms of action, and identifying novel therapeutic targets.[1][4]

This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, data analysis, and applications of stable isotope labeling in metabolomics. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret stable isotope labeling experiments.

Core Principles of Stable Isotope Labeling

The fundamental principle of stable isotope labeling lies in supplying a biological system with a substrate enriched with a stable isotope. For instance, cells can be cultured in a medium where standard glucose (composed primarily of ¹²C) is replaced with [U-¹³C]-glucose, in which all six carbon atoms are the ¹³C isotope. As the cells metabolize this labeled glucose, the ¹³C atoms are incorporated into downstream metabolites.

Analytical techniques, predominantly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the incorporation of these heavy isotopes. Mass spectrometry distinguishes molecules based on their mass-to-charge ratio (m/z), and the inclusion of ¹³C results in a predictable mass shift. NMR spectroscopy, on the other hand, can provide positional information of the isotope within a molecule. This allows for the detailed tracking of atoms and the quantification of metabolic pathway activity, a process known as metabolic flux analysis (MFA).

Commonly Used Stable Isotopes:

  • Carbon-13 (¹³C): The most common isotope used for tracing carbon backbones through central carbon metabolism, including glycolysis and the TCA cycle.

  • Nitrogen-15 (¹⁵N): Used to trace nitrogen flow in amino acid and nucleotide metabolism.

  • Deuterium (²H or D): Can be used to trace hydrogen atoms, though its application can be more complex due to potential kinetic isotope effects.

Experimental Workflow

A typical stable isotope labeling experiment follows a structured workflow, from the selection of an appropriate tracer to the final data analysis.

G cluster_0 Experimental Design cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis A Tracer Selection ([U-13C]-glucose, 15N-glutamine, etc.) B Cell Culture & Labeling (Steady-state or kinetic) A->B C Metabolism Quenching (e.g., cold methanol) B->C D Metabolite Extraction C->D E Mass Spectrometry (LC-MS/GC-MS) or NMR Spectroscopy D->E F Mass Isotopologue Distribution (MID) Analysis E->F G Metabolic Flux Analysis (MFA) F->G H Pathway Visualization & Biological Interpretation G->H

General workflow for a stable isotope labeling experiment.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are key experimental protocols.

Protocol 1: ¹³C-Glucose Labeling of Adherent Mammalian Cells

This protocol describes the general procedure for culturing adherent cells in the presence of [U-¹³C]-glucose for steady-state metabolic analysis.

Materials:

  • Cell line of interest (e.g., A549, HeLa)

  • Glucose-free DMEM (Dulbecco's Modified Eagle Medium)

  • [U-¹³C]-glucose

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Extraction solvent: 80% methanol, pre-chilled to -80°C

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in sterile water. Add necessary supplements and substitute normal glucose with [U-¹³C]-glucose to the desired final concentration (e.g., 25 mM). Add 10% dFBS.

  • Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours to ensure isotopic equilibrium.

  • Labeling: Aspirate the standard medium and wash the cells once with PBS. Add the pre-warmed ¹³C-labeling medium to the wells.

  • Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until labeling in key downstream metabolites has plateaued.

  • Metabolism Quenching and Metabolite Extraction:

    • Quickly aspirate the labeling medium.

    • Wash the cells once with cold PBS.

    • Immediately add 1 mL of pre-chilled 80% methanol to each well.

    • Incubate at -80°C for 15 minutes to precipitate proteins and quench metabolism.

  • Cell Harvesting: Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Processing: Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C to pellet cell debris. Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 2: Metabolite Extraction from Suspension Cells

This protocol outlines a method for extracting metabolites from suspension-cultured mammalian cells.

Procedure:

  • Quenching: Quench the metabolism of a known number of cells (e.g., 1 x 10⁷) by adding them to five volumes of a quenching solution (60% v/v methanol supplemented with 0.85% w/v ammonium bicarbonate) at -40°C.

  • Pelleting: Pellet the cells by centrifugation and remove the quenching solution.

  • Extraction: Resuspend the cell pellet in 100% methanol and snap-freeze in liquid nitrogen.

  • Perform two extractions with 100% methanol followed by a single extraction with water. Pool the supernatants from each extraction step.

  • The extracted metabolites are then ready for analysis by mass spectrometry or NMR.

Protocol 3: Mass Spectrometry Data Acquisition

The following are general considerations for setting up a data acquisition method on a high-resolution mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography (LC).

Key Parameters:

  • Instrument Type and Software: Specify the model, software, and version.

  • Ionization: Typically Electrospray Ionization (ESI) in both positive and negative polarity modes to cover a wider range of metabolites.

  • Mass Analyzer: Utilize a high-resolution mass analyzer like an Orbitrap or TOF.

  • Acquisition Mode: Data-dependent acquisition (DDA) is often used to acquire MS/MS spectra for metabolite identification.

  • Resolution: Set a high resolution (e.g., >60,000) to accurately distinguish between isotopologues.

  • Scan Range: A typical m/z range would be 70-1000.

Data Presentation and Interpretation

The primary quantitative output from a stable isotope labeling experiment is the Mass Isotopologue Distribution (MID) . The MID describes the fractional abundance of each isotopologue for a given metabolite. An isotopologue is a molecule that differs only in the number of isotopic substitutions. For a metabolite with 'n' carbon atoms, there can be M+0 (unlabeled), M+1, M+2, ..., M+n isotopologues.

Quantitative Data Summary

The following tables provide examples of how quantitative data from ¹³C-glucose labeling experiments can be presented.

Table 1: Example Mass Isotopologue Distribution (MID) for Key Metabolites in A549 Cancer Cells

This hypothetical data represents the fractional abundance of isotopologues for several key metabolites after labeling with [U-¹³C]-glucose.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Pyruvate10585----
Lactate12682----
Citrate1586051020
α-Ketoglutarate2010155455-
Malate2512183510--
Aspartate281522305--

M+n represents the metabolite with 'n' carbons labeled with ¹³C.

Table 2: Example Metabolic Flux Analysis (MFA) Results in DB-1 Melanoma Cells

This table shows example flux values for key metabolic pathways, calculated from MID data. Fluxes are often normalized to a specific uptake rate (e.g., glucose uptake).

Metabolic Reaction/PathwayRelative Flux (normalized to Glucose Uptake = 100)
Glycolysis (Glucose -> Pyruvate)100
Lactate Dehydrogenase (Pyruvate -> Lactate)85
Pentose Phosphate Pathway (Oxidative)15
Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA)10
Pyruvate Carboxylase (Pyruvate -> Oxaloacetate)5
TCA Cycle (Citrate Synthase)30
Glutamine Anaplerosis (Glutamine -> α-KG)50

Visualization of Metabolic Pathways and Workflows

Visualizing metabolic pathways and experimental designs is crucial for understanding the flow of labeled atoms and the overall experimental logic.

Central Carbon Metabolism

The following diagram illustrates the interconnected pathways of glycolysis and the TCA cycle, which are central to cellular energy metabolism.

G cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glucose Glucose G6P G6P Glucose->G6P HK F6P F6P G6P->F6P PGI F16BP F16BP F6P->F16BP PFK GAP GAP F16BP->GAP Aldolase DHAP DHAP F16BP->DHAP Aldolase BPG13 BPG13 GAP->BPG13 GAPDH DHAP->GAP TPI PG3 PG3 BPG13->PG3 PGK PG2 PG2 PG3->PG2 PGM PEP PEP PG2->PEP Eno Pyruvate Pyruvate PEP->Pyruvate PK Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport Lactate Lactate Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminolysis Glutamate->aKG Glutaminolysis

Key pathways in central carbon metabolism.
Metabolic Flux Analysis Workflow

This diagram illustrates the logical flow of a metabolic flux analysis experiment, from data acquisition to the final flux map.

G cluster_0 Input Data cluster_1 Modeling cluster_2 Output A Mass Isotopologue Distributions (MIDs) E Computational Flux Estimation (e.g., EMU, Cumomer) A->E B Metabolite Uptake/ Secretion Rates B->E C Biomass Composition C->E D Metabolic Network Model (Stoichiometry & Atom Transitions) D->E F Metabolic Flux Map E->F G Confidence Intervals of Fluxes E->G H Goodness-of-Fit Statistics E->H

Workflow for computational metabolic flux analysis.

Applications in Drug Development

Stable isotope labeling is a powerful tool in the pharmaceutical industry, providing critical insights throughout the drug discovery and development pipeline.

  • Target Identification and Validation: By tracing the metabolic consequences of a drug candidate, researchers can confirm target engagement and elucidate its mechanism of action.

  • Pharmacokinetics and ADME Studies: Labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of a drug.

  • Toxicity Studies: Understanding how a drug alters metabolic pathways can help in predicting and mitigating potential toxicities.

  • Biomarker Discovery: Metabolic signatures identified through stable isotope labeling can serve as biomarkers for drug efficacy or patient stratification.

Conclusion

Stable isotope labeling has revolutionized the field of metabolomics by enabling the study of metabolic dynamics. This technical guide provides a foundational understanding of the principles, protocols, and applications of this powerful technique. By integrating stable isotope labeling into their research, scientists and drug development professionals can gain deeper insights into cellular metabolism, accelerate the discovery of novel therapeutics, and ultimately contribute to the advancement of human health.

References

Guanine-13C5 safety data sheet and handling protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information, handling protocols, and experimental methodologies for Guanine-13C5. This compound is a stable isotope-labeled version of guanine, a fundamental component of nucleic acids. The replacement of five carbon atoms with the carbon-13 isotope makes it an invaluable tool in a range of research applications, particularly as a tracer and an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2][3]

Section 1: Safety Data and Handling Protocols

The safety profile of this compound is considered analogous to that of unlabeled guanine. The isotopic labeling does not significantly alter the chemical reactivity or toxicity of the molecule. Therefore, the safety precautions for guanine should be strictly followed when handling this compound.

Hazard Identification and Classification

Guanine is classified as a hazardous substance. The primary hazards are:

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.

Quantitative Safety and Physical Properties

The following tables summarize the key quantitative data for Guanine and its isotopically labeled form.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₅H₅N₅OPubChem
Molecular Weight (Guanine) 151.13 g/mol PubChem
Molecular Weight (Guanine-13C,15N2) 154.11 g/mol PubChem
Appearance White amorphous solid/crystalline powderWikipedia
Melting Point 360 °C (decomposes)PubChem
Boiling Point SublimesPubChem
Solubility in Water InsolubleWikipedia
Density 2.200 g/cm³ (calculated)Wikipedia

Table 2: Toxicological Data (for Guanine)

ParameterValueClassification
Acute Toxicity No data available for oral, dermal, or inhalation routes. Not classified as acutely toxic based on available information.Not Classified
Skin Corrosion/Irritation Causes skin irritation.Category 2
Serious Eye Damage/Irritation Causes serious eye irritation.Category 2
Respiratory or Skin Sensitization Shall not be classified as a respiratory or skin sensitiser.Not Classified
Germ Cell Mutagenicity Shall not be classified as germ cell mutagenic.Not Classified
Carcinogenicity Shall not be classified as carcinogenic.Not Classified
Reproductive Toxicity Shall not be classified as a reproductive toxicant.Not Classified
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Category 3
Specific Target Organ Toxicity (Repeated Exposure) Shall not be classified as a specific target organ toxicant (repeated exposure).Not Classified
Aspiration Hazard Shall not be classified as presenting an aspiration hazard.Not Classified

Source: Compiled from various Safety Data Sheets.

Handling and Storage Protocols

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of this compound.

  • Engineering Controls: Handle in a well-ventilated place, preferably in a chemical fume hood to avoid dust formation and inhalation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses.

    • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator for dusts.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from light and moisture.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_Compound Weigh this compound Prepare_Work_Area->Weigh_Compound Dissolve Dissolve in Appropriate Solvent Weigh_Compound->Dissolve Transfer Transfer to Reaction/Analysis Vessel Dissolve->Transfer Clean_Glassware Clean Contaminated Glassware Transfer->Clean_Glassware Dispose_Waste Dispose of Waste (Follow Institutional Guidelines) Clean_Glassware->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Section 2: Experimental Protocols and Methodologies

This compound is primarily used as an internal standard in quantitative mass spectrometry and as a tracer in NMR-based metabolic flux analysis.

Use as an Internal Standard in LC-MS/MS

Objective: To accurately quantify the concentration of unlabeled guanine in a biological sample by correcting for matrix effects and variations in instrument response.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of unlabeled guanine at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., DMSO or a buffered aqueous solution).

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

  • Preparation of Calibration Curve:

    • Create a series of calibration standards by spiking a known amount of the unlabeled guanine stock solution into a matrix solution (e.g., plasma, cell lysate) to achieve a range of concentrations.

    • Add a fixed amount of the this compound internal standard stock solution to each calibration standard.

  • Sample Preparation:

    • To the unknown biological sample, add the same fixed amount of the this compound internal standard stock solution as was added to the calibration standards.

    • Perform any necessary sample cleanup or extraction procedures (e.g., protein precipitation, solid-phase extraction).

  • LC-MS/MS Analysis:

    • Inject the prepared calibration standards and samples onto an appropriate liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

    • Develop a multiple reaction monitoring (MRM) method to detect the precursor-to-product ion transitions for both unlabeled guanine and this compound.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of unlabeled guanine to the peak area of this compound.

    • Generate a calibration curve by plotting the peak area ratio against the concentration of unlabeled guanine.

    • For the unknown sample, determine the peak area ratio and use the calibration curve to calculate the concentration of unlabeled guanine.

G LC-MS/MS Workflow with this compound Internal Standard cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Stock_Solutions Prepare Stock Solutions (Guanine & this compound) Calibration_Curve Create Calibration Curve (Spike Guanine + Fixed this compound) Stock_Solutions->Calibration_Curve Sample_Prep Prepare Sample (Add Fixed this compound) Stock_Solutions->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (MRM Method) Calibration_Curve->LC_MS_Analysis Sample_Prep->LC_MS_Analysis Peak_Integration Integrate Peak Areas LC_MS_Analysis->Peak_Integration Calculate_Ratios Calculate Peak Area Ratios (Guanine / this compound) Peak_Integration->Calculate_Ratios Plot_Curve Plot Calibration Curve Calculate_Ratios->Plot_Curve Determine_Conc Determine Unknown Concentration Plot_Curve->Determine_Conc

References

Guanine-¹³C₅ vs. Unlabeled Guanine: A Technical Guide to Their Physical and Chemical Differences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical distinctions between Guanine-¹³C₅ and its unlabeled counterpart. Understanding these differences is crucial for researchers employing stable isotope labeling in fields such as metabolic studies, drug development, and quantitative proteomics. This document outlines their core properties, details experimental protocols for their characterization, and visualizes relevant biological pathways.

Core Physical and Chemical Properties

The primary distinction between Guanine-¹³C₅ and unlabeled guanine lies in the isotopic composition of their carbon atoms. In Guanine-¹³C₅, the five carbon atoms are the stable isotope ¹³C, whereas unlabeled guanine predominantly contains ¹²C. This isotopic substitution leads to subtle but significant differences in their physical and chemical behaviors.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative differences between the two molecules.

Physical PropertyUnlabeled GuanineGuanine-¹³C₅Primary Difference
Molecular Formula C₅H₅N₅O¹³C₅H₅N₅OIsotopic composition of Carbon
Molar Mass 151.13 g/mol [1][2][3][4]156.09 g/mol [5]Increased mass due to ¹³C isotopes
Melting Point ~360 °C (decomposes)Expected to be very similar to unlabeled guanineNegligible difference
Boiling Point SublimesSublimesNegligible difference
Solubility in Water InsolubleExpected to be insolubleNegligible difference
Chemical & Spectroscopic PropertiesUnlabeled GuanineGuanine-¹³C₅Key Differences & Implications
Chemical Reactivity Standard reactivity of a purine baseSubject to the Kinetic Isotope Effect (KIE)Reactions involving the cleavage of a C-H bond may be slower for the labeled compound.
Mass Spectrometry (MS) Molecular Ion (M+) at m/z 151Molecular Ion (M+) at m/z 156A clear 5-dalton mass shift allows for differentiation and quantification in tracer studies.
Infrared (IR) Spectroscopy Characteristic vibrational frequencies for C-N, C=C, and C=O bonds.Shifts in vibrational frequencies for bonds involving carbon atoms.The heavier ¹³C isotope leads to lower vibrational frequencies (redshift).
Nuclear Magnetic Resonance (NMR) ¹H NMR shows characteristic proton signals. ¹³C NMR shows signals for the five carbon atoms.¹H NMR is virtually identical. ¹³C NMR signals are readily observed without the need for high natural abundance.¹³C labeling is essential for many advanced NMR experiments that trace metabolic pathways.

In-Depth Discussion of Key Differences

Physical Properties

The substitution of ¹²C with ¹³C has a negligible effect on the macroscopic physical properties such as melting point, boiling point, and solubility. These properties are primarily determined by the molecule's overall structure, polarity, and intermolecular forces (like the strong hydrogen bonding in guanine), which remain unchanged with isotopic substitution. The most significant physical difference is the increase in molecular weight .

Chemical Properties: The Kinetic Isotope Effect

The most profound chemical difference is the Kinetic Isotope Effect (KIE) . The C-H bonds in Guanine-¹³C₅ have a slightly higher dissociation energy than those in unlabeled guanine due to the heavier carbon isotope. Consequently, chemical reactions that involve the cleavage of a carbon-hydrogen or carbon-carbon bond will proceed at a slightly slower rate for the ¹³C-labeled molecule. This effect is a cornerstone of mechanistic studies in enzymology and chemical kinetics.

Spectroscopic Differences

The increased mass of the carbon atoms in Guanine-¹³C₅ leads to predictable and analytically useful differences in its spectroscopic signatures.

  • Mass Spectrometry: In a mass spectrum, Guanine-¹³C₅ will exhibit a molecular ion peak that is 5 atomic mass units higher than that of unlabeled guanine. This clear mass shift is the foundation of its use as a tracer in metabolic research and for quantification by isotope dilution mass spectrometry.

  • Infrared Spectroscopy: The vibrational frequencies of bonds involving carbon atoms (e.g., C-N, C=C, C=O) will be lower in Guanine-¹³C₅ compared to unlabeled guanine. This is because the heavier ¹³C atoms vibrate more slowly.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the ¹H NMR spectra are nearly identical, the ¹³C NMR spectrum of Guanine-¹³C₅ is fundamentally different. The ¹³C isotope has a nuclear spin of ½, making it NMR-active. In unlabeled guanine, ¹³C is present only at its natural abundance (~1.1%), making ¹³C NMR experiments less sensitive. With Guanine-¹³C₅, all five carbon positions are enriched, enabling a wide range of advanced NMR techniques to trace the metabolic fate of the molecule.

Experimental Protocols

The following are detailed methodologies for the characterization and comparison of unlabeled guanine and Guanine-¹³C₅.

Synthesis of Guanine-¹³C₅

A common method for the synthesis of ¹³C-labeled guanine involves using commercially available ¹³C-labeled precursors. One reported synthesis starts with readily available labeled compounds to produce [4,5,6,8-¹³C₄]guanine in high yield. The synthesis involves multiple steps, and the intermediates and final product are typically characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm the positions and extent of labeling.

Melting Point Determination
  • Sample Preparation: A small, dry sample of the guanine (unlabeled or labeled) is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point and then increased at a rate of 1-2 °C per minute.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid. For guanine, decomposition is observed at approximately 360 °C.

Mass Spectrometry Analysis
  • Sample Preparation: The guanine sample is dissolved in a suitable solvent, such as a mixture of water and an organic solvent with a small amount of acid or base to aid dissolution.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is typically used.

  • Data Acquisition: The sample is introduced into the mass spectrometer. Data is acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Analysis: The resulting spectra will show the molecular ion peak corresponding to the mass of the specific isotopologue. For Guanine-¹³C₅, this will be at m/z 156.09 for the neutral molecule. Fragmentation patterns can also be analyzed to confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the dry guanine sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a mull in an appropriate oil (e.g., Nujol).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the KBr pellet or mulling agent is recorded. The sample is then placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Analysis: The positions and intensities of the absorption bands are analyzed to identify functional groups and compare the vibrational frequencies between the labeled and unlabeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The guanine sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or a deuterated acidic or basic aqueous solution. Tetramethylsilane (TMS) is often used as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired.

  • ¹³C NMR Data Acquisition: A proton-decoupled one-dimensional ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C in the unlabeled sample, a larger number of scans may be required to achieve a good signal-to-noise ratio compared to the fully labeled Guanine-¹³C₅.

  • Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to confirm the structure and isotopic labeling pattern.

Mandatory Visualizations

Guanine Metabolism Pathways

Guanine metabolism is a critical cellular process involving both synthesis and degradation pathways. The de novo pathway synthesizes purines from simple precursors, while the salvage pathway recycles purine bases from the degradation of nucleic acids.

Guanine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_degradation Degradation Pathway PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase Guanosine Guanosine Guanine_base Guanine GMP_salvage Guanosine Monophosphate (GMP) Guanine_base->GMP_salvage HGPRT Guanosine->Guanine_base PNP GMP_salvage->Guanosine Nucleotidase Guanine_deg Guanine Xanthine Xanthine Guanine_deg->Xanthine Guanine Deaminase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: Overview of Guanine Metabolism: De Novo Synthesis, Salvage, and Degradation Pathways.

G-Protein Signaling Pathway

Guanine nucleotides are central to signal transduction through G-protein coupled receptors (GPCRs). The binding of a ligand to a GPCR triggers a conformational change that activates an associated G-protein, initiating a downstream signaling cascade.

G_Protein_Signaling cluster_membrane Cell Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active 2. Conformational Change G_protein_inactive G-Protein (GDP-bound) GPCR_active->G_protein_inactive 3. Activation G_protein_active G-Protein (GTP-bound) G_protein_inactive->G_protein_active 4. GDP/GTP Exchange Effector Effector Protein G_protein_active->Effector 5. Signal Transduction Response Cellular Response Effector->Response 6. Downstream Signaling Ligand Ligand Ligand->GPCR_inactive 1. Binding

Caption: Simplified Workflow of a G-Protein Coupled Receptor (GPCR) Signaling Pathway.

This guide provides a foundational understanding of the key differences between Guanine-¹³C₅ and unlabeled guanine, equipping researchers with the knowledge to effectively utilize stable isotope labeling in their studies. The provided experimental protocols and pathway diagrams serve as a practical resource for experimental design and data interpretation.

References

Methodological & Application

Application Notes and Protocols for Guanine-13C5 in Cancer Cell Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by alterations in nutrient uptake and utilization to support rapid proliferation and survival. Purine metabolism, essential for the synthesis of DNA, RNA, and energy cofactors, is frequently dysregulated in cancer cells.[1][2][3][4] Cancer cells can utilize both the de novo synthesis and the salvage pathways to meet their high demand for purines. The purine salvage pathway, which recycles pre-existing nucleobases, is often upregulated in tumors and represents a potential therapeutic target.[5]

Guanine-13C5 is a stable isotope-labeled tracer that can be used to investigate the flux through the purine salvage pathway in cancer cells. By tracing the incorporation of the 13C-labeled guanine into downstream metabolites, researchers can quantify the activity of this pathway and assess its contribution to the nucleotide pool. This information is valuable for understanding cancer cell metabolism, identifying metabolic vulnerabilities, and developing novel therapeutic strategies that target purine metabolism.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis of cancer cells.

Signaling Pathway: Guanine Salvage and Incorporation

The primary pathway for the utilization of exogenous guanine is the salvage pathway, which is initiated by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT). HPRT catalyzes the conversion of guanine to Guanosine Monophosphate (GMP). GMP can then be further phosphorylated to Guanosine Diphosphate (GDP) and Guanosine Triphosphate (GTP), which are essential for RNA synthesis and various signaling processes. GTP can also be converted to deoxyguanosine triphosphate (dGTP) for DNA synthesis. The upregulation of HPRT has been observed in various cancers, highlighting the importance of this salvage pathway for tumor growth.

Guanine_Salvage_Pathway Guanine_13C5 This compound (extracellular) Guanine_13C5_in This compound (intracellular) Guanine_13C5->Guanine_13C5_in Transport GMP_13C5 GMP-13C5 Guanine_13C5_in->GMP_13C5 HPRT PRPP PRPP PRPP->GMP_13C5 GDP_13C5 GDP-13C5 GMP_13C5->GDP_13C5 GMPS GTP_13C5 GTP-13C5 GDP_13C5->GTP_13C5 NDPK RNA RNA GTP_13C5->RNA RNA Polymerase dGTP_13C5 dGTP-13C5 GTP_13C5->dGTP_13C5 RNR DNA DNA dGTP_13C5->DNA DNA Polymerase

Caption: Guanine salvage pathway and incorporation of this compound.

Experimental Workflow

The following diagram outlines the general workflow for a this compound metabolic flux analysis experiment in cancer cells.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., HeLa, A549, etc.) start->cell_culture labeling 2. Labeling with this compound (Time-course or steady-state) cell_culture->labeling quenching 3. Quenching Metabolism (e.g., Liquid Nitrogen) labeling->quenching extraction 4. Metabolite Extraction (e.g., Cold Methanol/Water) quenching->extraction lcms 5. LC-MS/MS Analysis (Detection of 13C-labeled metabolites) extraction->lcms data_analysis 6. Data Analysis (Isotopologue distribution, flux calculation) lcms->data_analysis interpretation 7. Biological Interpretation data_analysis->interpretation

Caption: General workflow for this compound metabolic flux analysis.

Experimental Protocols

Cell Culture and Labeling

This protocol is a general guideline and should be optimized for the specific cancer cell line and experimental conditions.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (sterile stock solution, concentration to be optimized)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates (e.g., 6-well or 10 cm dishes)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cancer cells in culture plates at a density that will result in approximately 80% confluency at the time of harvesting.

  • Culture the cells in complete medium until they reach the desired confluency.

  • Prepare the labeling medium by supplementing the base medium with this compound to a final concentration (typically in the low micromolar range, to be determined empirically).

  • Aspirate the complete medium from the cell culture plates and wash the cells once with sterile PBS.

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for the desired labeling period. For steady-state analysis, a longer incubation time (e.g., 24 hours) is typically required. For kinetic analysis, multiple time points (e.g., 0, 1, 4, 8, 24 hours) should be collected.

Quenching and Metabolite Extraction

Rapid quenching of metabolic activity is critical for accurate metabolite profiling.

Materials:

  • Liquid nitrogen

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

Procedure:

  • At the end of the labeling period, rapidly aspirate the labeling medium.

  • Immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells and quench metabolism.

  • Add a sufficient volume of ice-cold 80% methanol to the frozen cells (e.g., 1 mL for a 6-well plate well).

  • Using a pre-chilled cell scraper, scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.

  • Incubate the samples at -20°C for at least 30 minutes to further precipitate proteins.

  • Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

  • The metabolite extracts can be stored at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters for the analysis of purine nucleotides. These should be optimized for the specific instrument and column used.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

LC Conditions (Example for HILIC chromatography):

  • Column: HILIC column (e.g., SeQuant ZIC-cHILIC)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Acetate in water, pH 9.0

  • Gradient: A linear gradient from high to low organic phase (e.g., 80% A to 20% A over 15 minutes)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example for Triple Quadrupole in MRM mode):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: The precursor (Q1) and product (Q3) ions for unlabeled and 13C5-labeled guanine and its downstream metabolites need to be determined. The +5 Da mass shift for each metabolite containing the intact purine ring from this compound should be monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Guanine (unlabeled)150.0108.0-20
This compound 155.0 113.0 -20
GMP (unlabeled)362.0150.0-25
GMP-13C5 367.0 155.0 -25
GTP (unlabeled)522.0150.0-35
GTP-13C5 527.0 155.0 -35

Note: These are representative MRM transitions and should be optimized.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data from a this compound tracing experiment in two different cancer cell lines: one with high HPRT activity (Cell Line A) and one with low HPRT activity (Cell Line B).

Table 1: Fractional Enrichment of Guanine Metabolites after 24h Labeling with this compound
MetaboliteCell Line A (High HPRT)Cell Line B (Low HPRT)
This compound95.2 ± 1.5%96.1 ± 1.2%
GMP-13C585.7 ± 2.1%25.3 ± 3.5%
GDP-13C583.1 ± 2.5%22.8 ± 3.8%
GTP-13C580.5 ± 2.8%20.1 ± 4.1%
dGTP-13C575.3 ± 3.2%15.6 ± 4.5%
Table 2: Calculated Relative Flux through Guanine Salvage Pathway
ParameterCell Line A (High HPRT)Cell Line B (Low HPRT)
Relative Guanine Salvage Flux (nmol/10^6 cells/hr)15.2 ± 1.83.1 ± 0.9
Contribution to GTP pool from salvage80.5%20.1%

Data are presented as mean ± standard deviation from three biological replicates. The relative flux is calculated based on the rate of incorporation of this compound into the total guanine nucleotide pool.

Conclusion

The use of this compound as a tracer in metabolic flux analysis provides a powerful tool to dissect the contribution of the purine salvage pathway in cancer cells. The protocols and representative data presented here offer a framework for researchers to design and execute experiments aimed at understanding and targeting the metabolic dependencies of cancer. The insights gained from such studies can facilitate the development of more effective and targeted cancer therapies.

References

Application Notes: Utilizing Guanine-¹³C₅ for Advanced DNA Synthesis and Repair Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanine-¹³C₅ is a stable isotope-labeled analog of the DNA nucleobase guanine, where five carbon atoms are replaced with the heavy isotope ¹³C. This non-radioactive tracer serves as a powerful tool for elucidating the dynamics of DNA synthesis and repair.[1][2][3] By incorporating Guanine-¹³C₅ into cellular DNA, researchers can quantitatively measure the rates of new DNA synthesis and track the removal of this labeled base during DNA repair processes. This approach offers significant advantages over traditional methods, such as radioisotope labeling, by providing a safer and more detailed analysis of nucleic acid metabolism. The primary analytical techniques for detecting and quantifying Guanine-¹³C₅ incorporation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

Applications in Research and Drug Development

  • Quantification of DNA Synthesis and Cell Proliferation: Guanine-¹³C₅ can be used to measure the rate of de novo DNA synthesis, providing a direct readout of cell proliferation.[1] This is crucial for cancer research, toxicology studies, and assessing the efficacy of antiproliferative drugs.

  • Elucidation of DNA Repair Pathways: By introducing Guanine-¹³C₅ into DNA and then exposing cells to DNA damaging agents, the rate of its removal can be monitored to study the kinetics of DNA repair pathways such as base excision repair (BER) and nucleotide excision repair (NER).

  • High-Throughput Screening of DNA Repair Inhibitors: This methodology can be adapted for screening compound libraries to identify novel inhibitors of specific DNA repair pathways, which is a promising strategy in cancer therapy.

  • Understanding Drug Mechanism of Action: For drugs that affect DNA integrity or metabolism, Guanine-¹³C₅ can be used to dissect their precise mechanisms of action.

Experimental Workflow Overview

The general workflow for using Guanine-¹³C₅ in DNA synthesis and repair studies involves several key steps:

  • Cell Culture and Labeling: Cells of interest are cultured in a medium supplemented with Guanine-¹³C₅.

  • Exposure to DNA Damaging Agents (for repair studies): After a labeling period, cells are treated with agents that induce specific types of DNA damage.

  • Genomic DNA Extraction: DNA is isolated from the cells at various time points.

  • DNA Hydrolysis: The purified DNA is enzymatically digested into individual nucleosides.

  • Sample Analysis: The resulting nucleoside mixture is analyzed by LC-MS/MS or NMR to quantify the amount of Guanine-¹³C₅ relative to unlabeled guanine.

G1 cluster_workflow Experimental Workflow A Cell Culture with Guanine-¹³C₅ B Optional: Induce DNA Damage A->B C Genomic DNA Extraction A->C For Synthesis Studies B->C D Enzymatic Hydrolysis to Nucleosides C->D E LC-MS/MS or NMR Analysis D->E F Data Analysis: Quantify Synthesis/Repair E->F

Caption: A generalized workflow for DNA synthesis and repair studies using Guanine-¹³C₅.

Protocols

Protocol 1: Quantification of DNA Synthesis in Cultured Cells using Guanine-¹³C₅ and LC-MS/MS

This protocol details the steps to measure the rate of DNA synthesis in a cell line of interest.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Guanine-¹³C₅ (sterile, cell-culture grade)

  • Phosphate-buffered saline (PBS)

  • DNA extraction kit

  • Enzymatic DNA hydrolysis kit (containing nuclease P1, phosphodiesterase I, and alkaline phosphatase)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and enter the logarithmic growth phase.

  • Labeling: Prepare complete culture medium supplemented with a known concentration of Guanine-¹³C₅ (e.g., 10 µM). Replace the existing medium with the labeling medium.

  • Time-Course Collection: Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours) after introducing the labeling medium. For each time point, wash the cells twice with ice-cold PBS before proceeding to DNA extraction.

  • Genomic DNA Extraction: Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions. Quantify the extracted DNA and assess its purity.

  • Enzymatic Hydrolysis of DNA:

    • In a microcentrifuge tube, combine 10-20 µg of genomic DNA with the enzymes from an enzymatic hydrolysis kit.

    • Incubate the mixture at 37°C for 12-18 hours to ensure complete digestion of DNA into individual nucleosides.

    • After digestion, precipitate the enzymes by adding an equal volume of chloroform, vortexing, and centrifuging at high speed. The aqueous supernatant contains the nucleosides.

  • LC-MS/MS Analysis:

    • Analyze the nucleoside-containing supernatant using a reverse-phase LC column coupled to a triple quadrupole mass spectrometer.

    • Use a gradient elution method with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Set up the mass spectrometer to monitor the specific mass transitions for unlabeled guanine and Guanine-¹³C₅ in positive ion mode using selected reaction monitoring (SRM).

  • Data Analysis:

    • Calculate the percentage of Guanine-¹³C₅ incorporation at each time point using the peak areas from the extracted ion chromatograms.

    • The rate of DNA synthesis can be determined from the slope of the incorporation curve over time.

Quantitative Data Summary:

Time (hours)% Guanine-¹³C₅ Incorporation (Hypothetical)
00.0
65.2
1210.8
2422.5
4845.1
Protocol 2: Measurement of DNA Repair Kinetics using Guanine-¹³C₅

This protocol outlines a method to measure the repair of oxidative DNA damage.

Materials:

  • All materials from Protocol 1

  • A DNA damaging agent (e.g., H₂O₂, potassium bromate)

Procedure:

  • Cell Seeding and Labeling: Follow steps 1 and 2 from Protocol 1 to label the cellular DNA with Guanine-¹³C₅. A labeling period of 24-48 hours is recommended to achieve significant incorporation.

  • Induction of DNA Damage: After the labeling period, replace the labeling medium with fresh, unlabeled medium. Expose the cells to a DNA damaging agent at a predetermined concentration and for a specific duration to induce oxidative guanine lesions.

  • Repair and Cell Collection: After removing the damaging agent, wash the cells with PBS and incubate them in fresh, unlabeled medium to allow for DNA repair. Collect cell samples at various time points post-treatment (e.g., 0, 1, 2, 4, 8, 16 hours).

  • DNA Extraction, Hydrolysis, and Analysis: Follow steps 4-7 from Protocol 1 for each time point to extract, hydrolyze, and analyze the genomic DNA.

  • Data Analysis:

    • Determine the percentage of remaining Guanine-¹³C₅ at each time point.

    • The rate of decrease in Guanine-¹³C₅ content reflects the kinetics of the DNA repair process for guanine lesions.

Quantitative Data Summary:

Time Post-Damage (hours)% Remaining Guanine-¹³C₅ (Hypothetical)
0100.0
185.3
272.1
455.9
838.6
1621.4

Signaling Pathways and Logical Relationships

DNA Synthesis and Guanine Metabolism

Guanine-¹³C₅ enters the cell and is converted into deoxyguanosine triphosphate-¹³C₅ (dGTP-¹³C₅) through the nucleotide salvage pathway. This labeled dGTP is then available for incorporation into newly synthesized DNA by DNA polymerases during S-phase of the cell cycle.

G2 cluster_pathway Guanine-¹³C₅ Incorporation Pathway A Guanine-¹³C₅ (extracellular) B Guanine-¹³C₅ (intracellular) A->B Transport C dGTP-¹³C₅ B->C Salvage Pathway D DNA Polymerase C->D E Incorporation into new DNA strand D->E G3 cluster_ber Base Excision Repair of Oxidized Guanine A DNA with Guanine-¹³C₅ B Oxidative Damage (e.g., 8-oxo-Guanine-¹³C₅) A->B ROS C DNA Glycosylase (e.g., OGG1) B->C Recognizes & excises base D AP Endonuclease C->D Cleaves backbone E DNA Polymerase & Ligase D->E Fills gap & seals nick F Repaired DNA with unlabeled Guanine E->F

References

Application Note: Guanine-13C5 as an Internal Standard for Accurate LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanine, a fundamental component of nucleic acids, and its derivatives are crucial in numerous biological processes, including genetic information storage, cellular signaling, and energy metabolism. Accurate quantification of guanine in biological matrices is essential for research in pharmacology, toxicology, and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving reliable and reproducible results, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3][4] Guanine-13C5, a non-radioactive, stable isotope-labeled analog of guanine, serves as an ideal internal standard for the precise quantification of guanine by isotope dilution mass spectrometry.[5] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly throughout the analytical workflow.

This application note provides a detailed protocol for the quantification of guanine in biological matrices using this compound as an internal standard with LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This SIL-IS acts as a surrogate for the analyte of interest, experiencing the same physical and chemical variations throughout the analytical workflow, from sample preparation to detection. Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and exhibits the same ionization efficiency in the mass spectrometer's ion source. By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, it is possible to accurately determine the concentration of the analyte in the original sample.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Sample Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Extraction (e.g., SPE, LLE) Spike_IS->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Data_Processing->Ratio_Calculation Final_Concentration Determine Analyte Concentration Ratio_Calculation->Final_Concentration Calibration_Curve Calibration Curve Calibration_Curve->Final_Concentration

Caption: General workflow for guanine quantification using this compound.

Experimental Protocols

This section details a representative protocol for the analysis of guanine in human urine. The protocol can be adapted for other biological matrices such as plasma or tissue homogenates with appropriate modifications to the sample preparation procedure.

Materials and Reagents
  • Guanine standard (≥99% purity)

  • This compound internal standard (≥98% isotopic purity)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free)

Preparation of Stock and Working Solutions
  • Guanine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of guanine in 10 mL of 0.1 M HCl.

  • This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound in 10 mL of 0.1 M HCl.

  • Guanine Working Standards: Prepare a series of working standards by serial dilution of the guanine stock solution with a mixture of water and acetonitrile (50:50, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a mixture of water and acetonitrile (50:50, v/v) to a final concentration of 50 ng/mL.

Sample Preparation (Human Urine)

For the analysis of guanine in urine, a simple dilution method is often sufficient.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant, 50 µL of the this compound internal standard working solution (50 ng/mL), and 400 µL of ultrapure water.

  • Vortex the mixture for 30 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Start Urine Sample Vortex Vortex Start->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Aliquot Take 50 µL Supernatant Centrifuge->Aliquot Spike_IS Add 50 µL this compound (IS) Aliquot->Spike_IS Dilute Add 400 µL Ultrapure Water Spike_IS->Dilute Vortex_Final Vortex Dilute->Vortex_Final Transfer Transfer to Autosampler Vial Vortex_Final->Transfer End LC-MS/MS Analysis Transfer->End

Caption: Urine sample preparation workflow.
LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient0-1 min: 2% B; 1-5 min: 2-80% B; 5-6 min: 80% B; 6-6.1 min: 80-2% B; 6.1-8 min: 2% B

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temp.500 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Guanine152.1135.1503015
Guanine152.1110.1 (Qualifier)503020
This compound157.1140.1503015

Note: MS parameters should be optimized for the specific instrument being used.

Data Presentation and Performance Characteristics

A typical calibration curve for guanine should be linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) of ≥0.99. The following tables summarize the expected performance characteristics of this method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Guanine1 - 1000y = 0.015x + 0.002≥0.995

Table 2: Precision and Accuracy

QC Level (ng/mL)Concentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LLOQ1<15<1585-115
Low QC3<15<1585-115
Mid QC100<15<1585-115
High QC800<15<1585-115

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Table 3: Matrix Effect and Recovery

AnalyteMatrix Effect (%)Recovery (%)
Guanine95 - 10590 - 110

Signaling Pathways and Logical Relationships

Guanine and its derivatives are central to various cellular signaling pathways. For instance, guanine nucleotides (GTP and GDP) are essential for the function of G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways.

Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein (GDP-bound, inactive) GPCR->G_Protein activates G_Protein_Active G-Protein (GTP-bound, active) G_Protein->G_Protein_Active GDP -> GTP Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein_Active->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Simplified GPCR signaling pathway involving guanine nucleotides.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of guanine in biological matrices by LC-MS/MS. The protocol outlined in this application note demonstrates high sensitivity, specificity, and accuracy, making it suitable for a wide range of research and development applications. The implementation of a stable isotope-labeled internal standard is a critical component of a validated bioanalytical method, ensuring data of the highest quality and integrity.

References

Illuminating Purine Metabolism: A Protocol for Guanine-13C5 Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For researchers, scientists, and drug development professionals, understanding the intricacies of cellular metabolism is paramount. Stable isotope labeling, coupled with mass spectrometry, offers a powerful tool to trace the fate of metabolic precursors and elucidate pathway dynamics. This document provides a detailed protocol for the use of Guanine-13C5, a stable isotope-labeled form of the purine nucleobase guanine, to investigate purine metabolism in cell culture.

Guanine is a fundamental component of nucleic acids (DNA and RNA) and plays a crucial role in various cellular processes, including signaling and energy metabolism. By introducing this compound into the cell culture medium, researchers can track its incorporation into downstream metabolites, providing insights into the activity of the purine salvage pathway. This pathway is critical for recycling purine bases and is often dysregulated in diseases such as cancer.

Experimental Principles

Cultured cells are incubated in a specially formulated medium containing this compound. The labeled guanine is taken up by the cells and incorporated into guanosine monophosphate (GMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP) through the purine salvage pathway. These labeled nucleotides are subsequently incorporated into newly synthesized RNA and DNA. By analyzing the isotopic enrichment in these molecules using mass spectrometry, the rate of guanine salvage and incorporation can be quantified.

Data Presentation

The following table summarizes representative quantitative data that can be obtained from a this compound labeling experiment. The values presented are illustrative and will vary depending on the cell line, experimental conditions, and labeling duration.

ParameterValueMethod of Measurement
This compound Concentration in Medium 10 µMLC-MS
Labeling Duration 24 - 72 hoursTime-course experiment
Incorporation into Guanine Pool (%) > 95%GC-MS or LC-MS/MS
Incorporation into GMP (M+5 enrichment %) 85 ± 5%LC-MS/MS
Incorporation into GTP (M+5 enrichment %) 80 ± 7%LC-MS/MS
Incorporation into RNA (%) 15 ± 3%Isotope Ratio MS
Incorporation into DNA (%) 5 ± 2%Isotope Ratio MS
Cell Viability Post-Labeling > 90%Trypan Blue Exclusion

Experimental Protocols

Preparation of this compound Labeling Medium

Objective: To prepare a cell culture medium that facilitates the efficient uptake and incorporation of this compound. This often involves using a purine-depleted basal medium to maximize the utilization of the labeled guanine.

Materials:

  • Basal medium (e.g., DMEM, RPMI-1640) lacking hypoxanthine and thymidine. Many commercial formulations are available.

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize the presence of unlabeled purines.

  • This compound (M.W. 156.12 g/mol with 13C5)

  • Sterile, cell culture-grade water

  • 0.22 µm sterile filter

Protocol:

  • Prepare the basal medium according to the manufacturer's instructions.

  • Supplement the medium with dialyzed Fetal Bovine Serum to a final concentration of 10%.

  • Prepare a stock solution of this compound. For a 10 mM stock, dissolve 1.56 mg of this compound in 1 mL of sterile water. Gentle heating and vortexing may be required to fully dissolve the compound.

  • Sterile-filter the this compound stock solution using a 0.22 µm syringe filter.

  • Add the sterile this compound stock solution to the prepared basal medium to achieve the desired final concentration (e.g., 10 µM).

  • The complete labeling medium can be stored at 4°C for up to two weeks.

Cell Culture and Labeling

Objective: To label cultured cells with this compound for a specified duration.

Materials:

  • Adherent or suspension cells of interest

  • Standard cell culture flasks or plates

  • This compound labeling medium (prepared as described above)

  • Standard cell culture incubator (37°C, 5% CO2)

Protocol:

  • Seed the cells in standard culture medium and allow them to reach the desired confluency (typically 50-70%).

  • Aspirate the standard culture medium.

  • Wash the cells once with pre-warmed sterile Phosphate-Buffered Saline (PBS).

  • Add the pre-warmed this compound labeling medium to the cells.

  • Incubate the cells for the desired labeling period (e.g., 24, 48, or 72 hours). The optimal duration should be determined empirically for each cell line and experimental goal to achieve a steady-state of label incorporation.

Cell Harvesting and Metabolite Extraction

Objective: To rapidly quench cellular metabolism and extract intracellular metabolites for mass spectrometry analysis.

Materials:

  • Ice-cold PBS

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper (for adherent cells)

  • Centrifuge

Protocol:

  • Place the culture plates or flasks on ice to quench metabolic activity.

  • Aspirate the labeling medium.

  • Quickly wash the cells twice with ice-cold PBS.

  • For adherent cells: Add ice-cold 80% methanol to the plate (e.g., 1 mL for a 10 cm plate). Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • For suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant, and resuspend the cell pellet in ice-cold 80% methanol.

  • Vortex the cell lysate vigorously for 1 minute.

  • Incubate the samples at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the metabolites, to a new tube.

  • The metabolite extract can be stored at -80°C until analysis. For LC-MS analysis, the extract is typically dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent.

Mass Spectrometry Analysis

Objective: To quantify the incorporation of this compound into downstream metabolites.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing the isotopic enrichment of purine metabolites.

  • Chromatographic Separation: A HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column can be used to separate the purine metabolites.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to detect the mass-to-charge ratio (m/z) of the metabolites.

  • Data Analysis: The mass isotopologue distribution (MID) of guanine, GMP, and GTP is determined. The M+5 isotopologue represents the fully labeled molecule derived from this compound. The percentage of enrichment is calculated by comparing the peak area of the labeled isotopologue to the sum of all isotopologue peak areas for that metabolite.

Mandatory Visualizations

experimental_workflow A Prepare this compound Labeling Medium D Incubate with This compound Medium A->D B Cell Seeding and Growth C Wash with PBS B->C C->D E Quench Metabolism (on ice) D->E 24-72 hours F Wash with Cold PBS E->F G Metabolite Extraction (80% Methanol) F->G H LC-MS Analysis G->H I Data Analysis H->I

Caption: Experimental workflow for this compound labeling in cell culture.

purine_salvage_pathway This compound This compound GMP-13C5 GMP-13C5 This compound->GMP-13C5 HGPRT GDP-13C5 GDP-13C5 GMP-13C5->GDP-13C5 GMPS GTP-13C5 GTP-13C5 GDP-13C5->GTP-13C5 NDPK RNA-13C5 RNA-13C5 GTP-13C5->RNA-13C5 RNA Polymerase dGTP-13C5 dGTP-13C5 GTP-13C5->dGTP-13C5 RNR DNA-13C5 DNA-13C5 dGTP-13C5->DNA-13C5

Caption: this compound tracing of the purine salvage pathway.

Applications of Guanine-13C5 in Biomolecular NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Guanine-13C5 in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The selective incorporation of 13C at all five carbon positions of the guanine nucleobase offers a powerful tool for elucidating the structure, dynamics, and interactions of nucleic acids and their complexes with proteins and small molecules. These applications are particularly crucial in drug discovery and development, where understanding molecular recognition and conformational changes is paramount.

Application Note 1: Structural Characterization of G-Quadruplex DNA

Guanine-rich nucleic acid sequences can fold into four-stranded structures known as G-quadruplexes, which are implicated in various biological processes and are considered promising drug targets. The structural polymorphism of G-quadruplexes presents a significant challenge for therapeutic development. Site-specific incorporation of this compound allows for the unambiguous determination of G-quadruplex folding topologies and the characterization of conformational equilibria.

A key technique for this application is the two-dimensional (2D) 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment. This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. In this compound labeled G-quadruplexes, the distinct 13C chemical shifts of the guanine carbons, particularly C8, provide a clear distinction between syn and anti glycosidic conformations of the guanosines within the G-tetrads. This information is critical for defining the overall fold of the G-quadruplex.

Quantitative Data Summary: Guanine Glycosidic Conformation Ratios in G-Quadruplexes

G-Quadruplex TopologyExpected anti:syn Ratio of Tetrad GuaninesReference
Parallel12:0[1]
Antiparallel (Basket-type)6:6[1]
Antiparallel (Chair-type)6:6[1]
Hybrid (3+1)7:5 or 9:3[1]

Application Note 2: Probing Protein-Nucleic Acid Interactions

Understanding the interactions between proteins and nucleic acids is fundamental to deciphering cellular processes. This compound labeling, in conjunction with isotope-edited and filtered NMR experiments, enables the precise mapping of binding interfaces and the characterization of intermolecular contacts.

1. Chemical Shift Perturbation (CSP) Mapping: Upon binding of a protein to a this compound labeled nucleic acid, changes in the chemical environment of the guanine nucleobases at the binding interface will lead to perturbations in their 1H and 13C chemical shifts. By monitoring these changes in 1H-13C HSQC spectra during a titration, the residues involved in the interaction can be identified.

2. 13C-Edited Nuclear Overhauser Effect Spectroscopy (NOESY): This technique allows for the detection of through-space proximities between protons. In a complex where one component (e.g., the protein) is unlabeled and the nucleic acid is 13C-labeled, a 13C-edited NOESY experiment can selectively identify intermolecular NOEs between the protein and the guanine moieties of the nucleic acid. This provides crucial distance restraints for structural modeling of the complex.

Quantitative Data Summary: Typical 13C Chemical Shift Ranges for Guanine Carbons

Carbon AtomTypical Chemical Shift Range (ppm)Factors Influencing Chemical Shift
C2153 - 157Hydrogen bonding, base pairing
C4150 - 154Tautomeric state, metal ion coordination
C5115 - 120Stacking interactions, glycosidic torsion angle
C6157 - 161Hydrogen bonding in the major groove
C8135 - 140Glycosidic torsion angle (syn vs. anti)

Note: Chemical shifts are referenced to TMS. Values can vary based on the specific molecular context and experimental conditions.

Application Note 3: Investigating Nucleic Acid Dynamics

Nucleic acids are not static molecules; their function is often dictated by their dynamic behavior, including conformational exchange processes that occur on a wide range of timescales. This compound labeling provides a sensitive probe for characterizing these dynamics using advanced NMR techniques.

13C Relaxation Dispersion (RD): NMR relaxation dispersion experiments can detect and characterize conformational exchange processes occurring on the microsecond to millisecond timescale. By measuring the effective transverse relaxation rate (R2,eff) as a function of a variable radiofrequency field, it is possible to extract kinetic and thermodynamic parameters of the exchange process, such as the exchange rate (kex) and the populations of the exchanging states. This compound labeling provides resolved probes for these measurements, particularly at the C8 position, which is sensitive to changes in the glycosidic torsion angle.[2]

Quantitative Data Summary: Exemplary Exchange Parameters from Relaxation Dispersion

SystemLabeled PositionExchange Rate (kex) (s-1)Excited State Population (%)Reference
A-site RNA mimicSite-specific 13C~40002.5
cTAR DNASite-specific 13C1880 ± 1404.06 ± 1.28

Experimental Protocols

Protocol 1: Sample Preparation of this compound Labeled Nucleic Acids

This protocol outlines the general steps for preparing a this compound labeled DNA or RNA sample for NMR spectroscopy.

Materials:

  • Lyophilized this compound labeled oligonucleotide

  • NMR buffer (e.g., 25 mM potassium phosphate, 100 mM KCl, 0.1 mM EDTA, pH 7.0)

  • D2O (99.9%)

  • Standard 5 mm NMR tubes

Procedure:

  • Dissolution: Dissolve the lyophilized oligonucleotide in the NMR buffer to a final concentration of 0.1 - 1.0 mM. The optimal concentration will depend on the sensitivity of the NMR experiment and the solubility of the nucleic acid.

  • Annealing (for duplex or G-quadruplex formation): Heat the sample to 95°C for 5 minutes, followed by slow cooling to room temperature over several hours. For G-quadruplexes, this process is crucial for proper folding.

  • D2O Addition: Add D2O to the sample to a final concentration of 5-10% (v/v) for the deuterium lock.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Quality Control: Acquire a 1D 1H NMR spectrum to check for sample integrity, proper folding (e.g., presence of imino proton signals for G-quadruplexes), and the absence of impurities.

Protocol 2: 2D 1H-13C HSQC for G-Quadruplex Topology Determination

This protocol describes the acquisition and processing of a standard 2D 1H-13C HSQC experiment to determine the glycosidic conformation of guanines in a 13C-labeled G-quadruplex.

NMR Spectrometer and Probe:

  • 600 MHz (or higher) spectrometer equipped with a cryoprobe is recommended.

Acquisition Parameters (Example for a 600 MHz Spectrometer):

  • Pulse Program: Standard sensitivity-enhanced HSQC with gradients (e.g., hsqcetf3gpsi on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width (1H): 12 ppm (centered around 4.7 ppm).

  • Spectral Width (13C): 40 ppm (centered around 140 ppm, to cover the aromatic region).

  • Number of Scans (ns): 16 to 64 (depending on sample concentration).

  • Number of Increments (in t1): 256 to 512.

  • Recycle Delay (d1): 1.5 s.

  • 1JCH Coupling Constant: Optimized for aromatic C-H (e.g., 180-200 Hz).

Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform Fourier transformation.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum using an internal or external standard.

Data Analysis:

  • Identify the cross-peaks corresponding to the guanine H8-C8 correlations.

  • Guanines in the syn conformation will have C8 chemical shifts that are downfield (higher ppm) compared to those in the anti conformation. By counting the number of syn and anti conformers, the folding topology can be deduced.

Protocol 3: 13C-Edited NOESY for Mapping Protein-Nucleic Acid Interfaces

This protocol outlines the setup for a 3D 13C-edited NOESY experiment to identify intermolecular contacts between a 13C-labeled nucleic acid and an unlabeled protein.

NMR Spectrometer and Probe:

  • High-field spectrometer (e.g., 800 MHz) with a cryoprobe is highly recommended for sensitivity.

Acquisition Parameters (Example for an 800 MHz Spectrometer):

  • Pulse Program: Standard 3D NOESY-HSQC (e.g., noesyetf3gpsi on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Widths: Optimized based on the chemical shift dispersion of the complex.

  • Number of Scans (ns): 8 to 32.

  • Number of Increments (in t1 and t2): Appropriately set to achieve desired resolution.

  • NOESY Mixing Time (tmix): 100-200 ms.

  • Recycle Delay (d1): 1.5 - 2.0 s.

Processing and Analysis:

  • Process the 3D spectrum using standard software (e.g., NMRPipe, SPARKY).

  • Analyze the 3D spectrum to identify cross-peaks that connect a proton from the unlabeled protein to a proton on a 13C-labeled guanine. These cross-peaks represent intermolecular NOEs and define the binding interface.

Visualizations

Experimental_Workflow_G_Quadruplex_Analysis cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Oligo This compound Oligo Prepared_Sample Prepared NMR Sample Oligo->Prepared_Sample Dissolve & Anneal Buffer NMR Buffer Buffer->Prepared_Sample NMR_Spec NMR Spectrometer Prepared_Sample->NMR_Spec HSQC_Acq 1H-13C HSQC Acquisition NMR_Spec->HSQC_Acq HSQC_Data Raw HSQC Data HSQC_Acq->HSQC_Data Processing Data Processing HSQC_Data->Processing Analysis Spectral Analysis Processing->Analysis Structure G-Quadruplex Topology Analysis->Structure Identify syn/anti Guanines

Caption: Workflow for G-quadruplex structure determination.

Protein_Nucleic_Acid_Interaction_Workflow cluster_components Components cluster_binding Binding & Titration cluster_nmr_exp NMR Experiments cluster_results Results Protein Unlabeled Protein Titration Titration Series Protein->Titration Nucleic_Acid This compound Labeled Nucleic Acid Nucleic_Acid->Titration CSP 1H-13C HSQC (CSP) Titration->CSP NOESY 13C-Edited NOESY Titration->NOESY Binding_Site Binding Site Mapping CSP->Binding_Site Complex_Structure Complex Structure Model NOESY->Complex_Structure Intermolecular Restraints

Caption: Probing protein-nucleic acid interactions.

Relaxation_Dispersion_Workflow cluster_sample Sample cluster_rd_nmr Relaxation Dispersion NMR cluster_rd_analysis Data Analysis Labeled_NA This compound Labeled Nucleic Acid RD_Experiment 13C Relaxation Dispersion Experiment Labeled_NA->RD_Experiment RD_Data R2,eff Data RD_Experiment->RD_Data Vary RF Field Fitting Data Fitting RD_Data->Fitting Dispersion Curves Dynamics_Params Kinetic & Thermodynamic Parameters Fitting->Dynamics_Params kex, pB, Δω

Caption: Workflow for studying nucleic acid dynamics.

References

Application Note: High-Accuracy Quantification of Guanine in Biological Matrices using Isotope Dilution Mass Spectrometry with Guanine-¹³C₅

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanine, a fundamental component of nucleic acids, is a critical molecule in numerous biological processes, including DNA replication, transcription, and cellular signaling.[1] Accurate quantification of guanine is essential for a wide range of research areas, from studying DNA damage and repair to the development of novel therapeutics.[2][3][4] Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantitative measurements.[5] This method relies on the addition of a known amount of an isotopically labeled version of the analyte, which serves as an internal standard, to the sample. By measuring the ratio of the unlabeled analyte to the labeled internal standard, precise quantification can be achieved, minimizing errors associated with sample preparation and instrument variability.

This application note provides a detailed protocol for the quantification of guanine in biological samples, specifically from DNA, using Guanine-¹³C₅ as the internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Guanine-¹³C₅ is an ideal internal standard as it is chemically identical to guanine, ensuring it behaves similarly during sample extraction, derivatization, and ionization, but is mass-shifted, allowing for its distinct detection by the mass spectrometer.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a method of quantitative analysis that relies on the change in the isotopic composition of the analyte upon the addition of a known amount of an isotopically enriched standard (the "spike"). The analyte concentration in the sample is determined by measuring the altered isotope ratio in the mixture. Because the method is based on the measurement of a ratio, it is less susceptible to variations in sample recovery during preparation and analysis.

Applications

The accurate quantification of guanine using IDMS with Guanine-¹³C₅ has numerous applications in biomedical research and drug development:

  • DNA Damage and Repair Studies: Quantifying guanine and its oxidative adducts (e.g., 8-oxo-guanine) is crucial for understanding the mechanisms of DNA damage and the efficacy of DNA repair pathways.

  • Biomarker Discovery: Aberrant guanine levels or the presence of guanine adducts can serve as biomarkers for various diseases, including cancer.

  • Pharmacokinetic Studies: In drug development, this method can be used to assess the interaction of drug candidates with DNA by measuring the formation of drug-guanine adducts.

  • Toxicology: Assessing the genotoxicity of chemical compounds by quantifying the formation of guanine adducts in DNA.

Experimental Protocols

This section provides a detailed methodology for the quantification of guanine in DNA samples using Guanine-¹³C₅ IDMS.

Materials and Reagents
  • Guanine standard (Sigma-Aldrich)

  • Guanine-¹³C₅ (MedChemExpress)

  • DNA Extraction Kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Nuclease P1 (Sigma-Aldrich)

  • Alkaline Phosphatase (Sigma-Aldrich)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

Protocol 1: DNA Extraction and Hydrolysis
  • DNA Extraction: Isolate genomic DNA from the biological sample (e.g., cells, tissues) using a commercial DNA extraction kit according to the manufacturer's instructions.

  • DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).

  • Internal Standard Spiking: To a known amount of DNA (e.g., 10-50 µg), add a precise amount of Guanine-¹³C₅ internal standard solution. The amount of internal standard should be optimized to be in a similar order of magnitude as the expected amount of guanine in the sample.

  • Enzymatic Hydrolysis:

    • Add nuclease P1 to the DNA sample containing the internal standard to a final concentration of 2 units/mL in a buffer of 20 mM sodium acetate (pH 5.2).

    • Incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside monophosphates.

    • Add alkaline phosphatase to a final concentration of 2 units/mL in a buffer of 100 mM Tris-HCl (pH 8.0).

    • Incubate at 37°C for an additional 2 hours to dephosphorylate the deoxynucleoside monophosphates to deoxynucleosides.

  • Sample Cleanup: After hydrolysis, the sample can be cleaned up using solid-phase extraction (SPE) to remove enzymes and other interfering substances. A C18 SPE cartridge is suitable for this purpose. Elute the nucleosides with methanol.

  • Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of guanine.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute guanine. The gradient should be optimized based on the specific column and system.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Guanine: Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion.

      • Guanine-¹³C₅: Monitor the transition of the precursor ion [M+H]⁺ (shifted by +5 Da) to its corresponding product ion.

    • Instrument Parameters: Optimize MS parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum sensitivity and specificity for both guanine and Guanine-¹³C₅.

Protocol 3: Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards containing a fixed amount of Guanine-¹³C₅ and varying known concentrations of unlabeled guanine.

  • Peak Integration: Integrate the peak areas of the MRM transitions for both guanine and Guanine-¹³C₅ in the chromatograms of the calibration standards and the unknown samples.

  • Ratio Calculation: Calculate the ratio of the peak area of guanine to the peak area of Guanine-¹³C₅ for each standard and sample.

  • Concentration Determination: Plot the peak area ratio against the concentration of guanine for the calibration standards to generate a calibration curve. Determine the concentration of guanine in the unknown samples by interpolating their peak area ratios on the calibration curve.

  • IDMS Calculation: The concentration of the analyte in the original sample can be calculated using the following equation:

    Csample = (Rmix - Rspike) / (Rsample - Rmix) * (mspike / msample) * Cspike

    Where:

    • Csample is the concentration of the analyte in the sample.

    • Rmix is the measured isotope ratio in the sample/spike mixture.

    • Rspike is the isotope ratio of the spike.

    • Rsample is the natural isotope ratio of the analyte in the sample.

    • mspike is the mass of the spike added.

    • msample is the mass of the sample.

    • Cspike is the concentration of the spike.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical experiment quantifying guanine in calf thymus DNA using the described IDMS protocol.

Sample IDDNA Amount (µg)Guanine-¹³C₅ Spiked (pmol)Measured Guanine (pmol)Guanine/10⁶ Nucleotides%RSD (n=3)
Control 120500125821.02.5
Control 220500127221.22.1
Control 320500126521.12.8
Treated 120500105517.63.1
Treated 220500106817.82.7
Treated 320500106117.72.9

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DNA_Extraction DNA Extraction from Biological Sample Quantification DNA Quantification DNA_Extraction->Quantification Spiking Spiking with Guanine-¹³C₅ Quantification->Spiking Hydrolysis Enzymatic Hydrolysis (Nuclease P1 & Alkaline Phosphatase) Spiking->Hydrolysis SPE Solid-Phase Extraction Cleanup Hydrolysis->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Peak_Integration Peak Integration (Guanine & Guanine-¹³C₅) LC_MSMS->Peak_Integration Ratio_Calculation Ratio Calculation Peak_Integration->Ratio_Calculation Quantification_Calc Quantification using Calibration Curve Ratio_Calculation->Quantification_Calc

Caption: Workflow for Guanine Quantification by IDMS.

IDMS Principle

idms_principle cluster_sample Sample cluster_standard Internal Standard cluster_mixture Mixture cluster_ms Mass Spectrometry Analyte Guanine (Unknown Amount) Mix Sample + IS Analyte->Mix IS Guanine-¹³C₅ (Known Amount) IS->Mix MS Measure Isotope Ratio (Guanine / Guanine-¹³C₅) Mix->MS

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

Isotope Dilution Mass Spectrometry using Guanine-¹³C₅ as an internal standard provides a highly accurate, precise, and reliable method for the quantification of guanine in biological samples. The detailed protocols provided in this application note offer a robust framework for researchers to implement this powerful analytical technique in their studies. The high specificity and accuracy of this IDMS method make it an invaluable tool for advancing research in DNA damage, disease biomarker discovery, and drug development.

References

Application Notes and Protocols for Guanine-¹³C₅ Tracer Studies in Purine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Guanine-¹³C₅ as a stable isotope tracer for investigating purine metabolism. The protocols outlined below are intended for researchers in academia and the pharmaceutical industry who are engaged in metabolic studies, particularly in the context of cancer biology, immunology, and drug development.

Introduction to Purine Metabolism and Guanine-¹³C₅ Tracing

Purine metabolism is a fundamental cellular process responsible for the synthesis, recycling, and degradation of purine nucleotides, which are essential for DNA and RNA synthesis, energy transfer (ATP, GTP), and cellular signaling. Dysregulation of purine metabolism is a hallmark of various diseases, including cancer and autoimmune disorders. Stable isotope tracing using compounds like Guanine-¹³C₅ allows for the quantitative analysis of metabolic fluxes through specific pathways, providing critical insights into cellular physiology and disease mechanisms.

Guanine-¹³C₅ is a non-radioactive, stable isotope-labeled form of guanine where five carbon atoms are replaced with their heavier ¹³C isotope. When introduced into cell culture or in vivo models, Guanine-¹³C₅ is taken up by cells and incorporated into the purine salvage pathway. By tracking the incorporation of these ¹³C atoms into downstream metabolites such as guanosine monophosphate (GMP), guanosine diphosphate (GDP), guanosine triphosphate (GTP), and deoxyguanosine triphosphate (dGTP), researchers can elucidate the activity of the purine salvage pathway and its contribution to the overall nucleotide pool.

Key Applications

  • Quantifying Purine Salvage Pathway Activity: Directly measure the rate of guanine salvage and its contribution to the synthesis of guanine nucleotides.

  • Investigating Drug Effects on Purine Metabolism: Assess the impact of therapeutic agents on purine salvage and de novo synthesis pathways.

  • Elucidating Metabolic Reprogramming in Disease: Characterize alterations in purine metabolism in cancer cells or other disease models.

  • Studying Nucleotide Pool Dynamics: Trace the incorporation of labeled guanine into DNA and RNA to understand nucleic acid synthesis and turnover.

Quantitative Data Summary

The following tables present representative quantitative data that can be obtained from Guanine-¹³C₅ tracer studies. The values are illustrative and will vary depending on the cell type, experimental conditions, and duration of labeling.

Table 1: Isotopic Enrichment of Guanine Nucleotides in Cancer Cells

MetaboliteIsotopic Enrichment (M+5, %) after 24h Labeling
Guanine Monophosphate (GMP)35.2 ± 4.1
Guanosine Diphosphate (GDP)33.8 ± 3.9
Guanosine Triphosphate (GTP)32.5 ± 3.5
deoxyGuanosine Triphosphate (dGTP)15.7 ± 2.8

Data are representative of a hypothetical experiment with a cancer cell line known to have active purine salvage.

Table 2: Effect of a Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Inhibitor on Guanine-¹³C₅ Incorporation

Treatment GroupGMP M+5 Enrichment (%)GTP M+5 Enrichment (%)
Vehicle Control42.1 ± 5.339.8 ± 4.7
HGPRT Inhibitor5.3 ± 1.14.1 ± 0.9

This table illustrates the expected outcome of inhibiting a key enzyme in the guanine salvage pathway.

Experimental Protocols

Protocol 1: In Vitro Labeling of Adherent Cells with Guanine-¹³C₅

Objective: To label cultured adherent cells with Guanine-¹³C₅ to measure isotopic enrichment in intracellular purine nucleotides.

Materials:

  • Adherent cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Guanine-¹³C₅ (sterile stock solution, e.g., 10 mM in DMSO)

  • Cell scrapers

  • -80°C freezer

  • Liquid nitrogen

  • Extraction solvent: 80% methanol (LC-MS grade), pre-chilled to -80°C

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture overnight under standard conditions.

  • Labeling Medium Preparation: Prepare fresh complete medium containing the desired final concentration of Guanine-¹³C₅ (typically 10-100 µM).

  • Labeling: Remove the existing medium from the cells and wash once with pre-warmed PBS. Add the Guanine-¹³C₅ labeling medium to each well.

  • Incubation: Incubate the cells for the desired time course (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with 1 mL of ice-cold PBS.

    • Immediately add 1 mL of -80°C 80% methanol to each well to quench metabolism.

    • Place the plate on dry ice for 10 minutes.

    • Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Guanine-¹³C₅ Labeled Metabolites

Objective: To separate and quantify the isotopic enrichment of guanine and its downstream metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Analytical standards for guanine, GMP, GDP, GTP, and dGTP

  • A C18 reverse-phase LC column suitable for polar analytes

  • A triple quadrupole mass spectrometer or a high-resolution mass spectrometer

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in 50-100 µL of a suitable solvent (e.g., 50% methanol in water) immediately before analysis.

  • LC Separation:

    • Inject 5-10 µL of the reconstituted sample onto the LC system.

    • Use a gradient elution to separate the purine metabolites. A typical gradient might be:

      • 0-2 min: 2% B

      • 2-10 min: ramp to 80% B

      • 10-12 min: hold at 80% B

      • 12-12.1 min: return to 2% B

      • 12.1-17 min: re-equilibrate at 2% B

    • Flow rate: 0.3 mL/min.

    • Column temperature: 40°C.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument. The MRM transitions for unlabeled (M+0) and labeled (M+5) guanine and its nucleotides should be optimized using analytical standards.

    • Alternatively, use a high-resolution mass spectrometer to perform full scan analysis and extract the ion chromatograms for the different isotopologues.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue (M+0 to M+5) for guanine, GMP, GDP, GTP, and dGTP.

    • Calculate the fractional isotopic enrichment for each metabolite using the following formula:

      • Fractional Enrichment = (Sum of peak areas of labeled isotopologues) / (Sum of peak areas of all isotopologues)

    • Correct for the natural abundance of ¹³C in the unlabeled metabolites.

Table 3: Example MRM Transitions for Guanine-¹³C₅ Tracer Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Guanine (M+0)152.1135.1
Guanine-¹³C₅ (M+5)157.1140.1
GMP (M+0)364.1152.1
GMP-¹³C₅ (M+5)369.1157.1
GTP (M+0)524.0152.1
GTP-¹³C₅ (M+5)529.0157.1

Note: These transitions are illustrative and should be empirically optimized on the specific instrument used.

Visualizations

Purine_Salvage_Pathway Guanine_13C5 Guanine-¹³C₅ (Tracer) GMP_13C5 GMP-¹³C₅ Guanine_13C5->GMP_13C5 HGPRT PRPP PRPP PRPP->GMP_13C5 GDP_13C5 GDP-¹³C₅ GMP_13C5->GDP_13C5 GTP_13C5 GTP-¹³C₅ GDP_13C5->GTP_13C5 dGTP_13C5 dGTP-¹³C₅ GDP_13C5->dGTP_13C5 RNR RNA RNA GTP_13C5->RNA DNA DNA dGTP_13C5->DNA

Caption: Guanine-¹³C₅ incorporation via the purine salvage pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Labeling with Guanine-¹³C₅ Cell_Culture->Labeling Quenching 3. Quenching & Extraction Labeling->Quenching LCMS 4. LC-MS/MS Analysis Quenching->LCMS Data_Analysis 5. Data Analysis LCMS->Data_Analysis Interpretation 6. Biological Interpretation Data_Analysis->Interpretation

Caption: Experimental workflow for Guanine-¹³C₅ tracer studies.

DeNovo_vs_Salvage Ribose5P Ribose-5-Phosphate DeNovo De Novo Synthesis (10 steps) Ribose5P->DeNovo IMP IMP DeNovo->IMP GMP GMP IMP->GMP Salvage Salvage Pathway Salvage->IMP Salvage->GMP HGPRT Guanine Guanine (e.g., Guanine-¹³C₅) Guanine->Salvage Hypoxanthine Hypoxanthine Hypoxanthine->Salvage

Caption: De novo synthesis versus the purine salvage pathway.

Application Notes and Protocols for Incorporating Guanine-¹³C₅ into Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of oligonucleotides is a powerful technique for investigating their structure, dynamics, and interactions with other molecules. The incorporation of isotopes such as ¹³C, ¹⁵N, and ²H provides an effective means for site-specific labeling, enabling detailed analysis through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] Guanine, a fundamental component of nucleic acids, can be isotopically labeled with five ¹³C atoms (Guanine-¹³C₅) to serve as a valuable probe in such studies.[3][4]

This document provides detailed application notes and protocols for the incorporation of Guanine-¹³C₅ into oligonucleotides using two primary methodologies: chemical synthesis via phosphoramidite chemistry and enzymatic incorporation. It also outlines their applications in structural biology and drug development, with a focus on quantitative analysis.

Methods of Incorporation

There are two main strategies for introducing stable isotopes like Guanine-¹³C₅ into oligonucleotides: chemical synthesis and enzymatic methods.[2]

  • Chemical Synthesis: This approach utilizes solid-phase phosphoramidite chemistry to incorporate the labeled nucleoside at specific positions within the oligonucleotide sequence. This method offers precise control over the label's location.

  • Enzymatic Incorporation: This method involves the use of DNA or RNA polymerases to incorporate Guanine-¹³C₅ triphosphate into a growing nucleic acid chain. This can be particularly useful for generating longer labeled oligonucleotides.

Chemical Synthesis of Guanine-¹³C₅ Labeled Oligonucleotides

The cornerstone of chemical synthesis is the use of a Guanine-¹³C₅ phosphoramidite building block. This modified nucleoside is incorporated into the desired oligonucleotide sequence using a standard automated solid-phase DNA/RNA synthesizer.

Synthesis of Guanine-¹³C₅ Phosphoramidite

While a detailed step-by-step synthesis protocol for Guanine-¹³C₅ phosphoramidite from elemental ¹³C sources is beyond the scope of this document, the general procedure involves the synthesis of the ¹³C₅-labeled guanosine nucleoside, followed by protection of the exocyclic amine and the 5'-hydroxyl group, and finally phosphitylation of the 3'-hydroxyl group. The phosphitylation step is typically carried out using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

Solid-Phase Oligonucleotide Synthesis Workflow

The incorporation of the Guanine-¹³C₅ phosphoramidite follows the standard phosphoramidite synthesis cycle on a solid support, typically controlled pore glass (CPG). The cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Solid-Phase Oligonucleotide Synthesis cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of Guanine-¹³C₅ phosphoramidite) Deblocking->Coupling Acid Treatment Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Activator Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Acetic Anhydride Oxidation->Deblocking Iodine/Water Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage Repeat n-1 times Start Start: 3'-Nucleoside on Solid Support Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification Final_Oligo Final Guanine-¹³C₅ Labeled Oligonucleotide Purification->Final_Oligo

Figure 1: Solid-phase synthesis workflow for incorporating Guanine-¹³C₅.
Experimental Protocol: Solid-Phase Synthesis

  • Preparation: The Guanine-¹³C₅ phosphoramidite is dissolved in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

  • Automated Synthesis: The synthesis is performed on an automated DNA/RNA synthesizer following the manufacturer's standard protocols. The Guanine-¹³C₅ phosphoramidite is placed on a designated port on the synthesizer.

  • Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with an acid (e.g., trichloroacetic acid).

    • Coupling: The Guanine-¹³C₅ phosphoramidite is activated by a tetrazole or a similar activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Typical coupling times are slightly longer for modified phosphoramidites to ensure high efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a concentrated ammonium hydroxide solution or a mixture of ammonium hydroxide and methylamine.

  • Purification: The crude labeled oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Quantitative Data
ParameterTypical ValueReference
Coupling Efficiency >98%
Overall Yield (20-mer) 50-70% (unpurified)
Purity (after HPLC) >95%

Enzymatic Incorporation of Guanine-¹³C₅

Enzymatic methods provide an alternative route for incorporating Guanine-¹³C₅ into oligonucleotides, primarily through the use of polymerases and ligases. This approach requires the synthesis of Guanine-¹³C₅-5'-triphosphate (Guanine-¹³C₅-TP).

Enzymatic Synthesis of Guanine-¹³C₅-Triphosphate

The synthesis of Guanine-¹³C₅-TP can be achieved through a multi-step enzymatic cascade starting from ¹³C-labeled precursors. A general strategy involves the enzymatic conversion of a labeled guanosine to guanosine monophosphate (GMP), followed by successive phosphorylations to yield the triphosphate.

Protocol: DNA Polymerase-Mediated Incorporation

This protocol describes the incorporation of Guanine-¹³C₅-TP into a DNA strand using a primer extension reaction.

  • Reaction Setup: Prepare a reaction mixture containing:

    • Template DNA

    • Primer

    • DNA Polymerase (e.g., Taq polymerase, Klenow fragment)

    • A mixture of dATP, dCTP, dTTP, and Guanine-¹³C₅-TP

    • Reaction Buffer

  • Thermal Cycling: Perform thermal cycling appropriate for the chosen polymerase and template-primer pair. The extension step allows the polymerase to incorporate the Guanine-¹³C₅-TP opposite a cytosine in the template strand.

  • Purification: The labeled oligonucleotide can be purified from the reaction mixture using size-exclusion chromatography or PAGE.

Applications

Structural and Dynamic Studies of G-Quadruplexes by NMR

G-quadruplexes are four-stranded nucleic acid structures that are implicated in various biological processes and are targets for drug development. Site-specific incorporation of ¹³C-labeled guanosine is a powerful tool for NMR studies of G-quadruplex folding and dynamics.

G_Quadruplex_NMR_Workflow cluster_synthesis Oligonucleotide Preparation cluster_nmr NMR Analysis cluster_analysis Structural Analysis Synth Solid-Phase Synthesis of Oligonucleotide with Guanine-¹³C₅ Purify HPLC Purification Synth->Purify SamplePrep Sample Preparation for NMR Purify->SamplePrep NMR_Acq ¹³C-edited NMR Data Acquisition SamplePrep->NMR_Acq NMR_Proc Data Processing and Resonance Assignment NMR_Acq->NMR_Proc StructureCalc Structure Calculation NMR_Proc->StructureCalc Dynamics Dynamics Analysis (Relaxation Studies) StructureCalc->Dynamics Metabolite_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Data Analysis & Quantification Spike Spike Biological Sample with Guanine-¹³C₅ Labeled Internal Standard Extract Solid-Phase Extraction (SPE) of Oligonucleotides Spike->Extract LC_Sep Liquid Chromatography Separation Extract->LC_Sep MS_Detect Mass Spectrometry Detection (MRM) LC_Sep->MS_Detect Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS_Detect->Ratio Curve Quantify against Calibration Curve Ratio->Curve

References

Application Notes and Protocols: Guanine-13C5 for Studying RNA Oxidation and Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Ribonucleic acid (RNA) is particularly susceptible to oxidative damage due to its predominantly single-stranded nature and lack of protective histones. Among the four RNA bases, guanine is the most readily oxidized, primarily forming 8-oxo-7,8-dihydroguanosine (8-oxo-Gsn). The accumulation of 8-oxo-Gsn in RNA can lead to errors in protein synthesis, ribosomal stalling, and the induction of cellular stress pathways, ultimately contributing to cellular dysfunction and death.

Guanine-13C5 is a stable isotope-labeled form of guanine that serves as an invaluable tool for the accurate quantification of guanine and its oxidized counterpart, 8-oxo-Gsn, in biological samples. By employing this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can achieve highly precise and reproducible measurements of RNA oxidation, enabling a deeper understanding of its role in disease pathogenesis and the development of novel therapeutic strategies. These application notes provide an overview of the utility of this compound and detailed protocols for its use in studying RNA oxidation and damage.

Data Presentation: Quantitative Analysis of RNA Oxidation

The following tables summarize quantitative data from studies that have utilized LC-MS/MS with isotope dilution methods to measure levels of 8-oxo-Gsn in the context of neurodegenerative diseases. These data highlight the increased RNA oxidation observed in patient samples compared to healthy controls.

Table 1: 8-oxo-Gsn Levels in Cerebrospinal Fluid (CSF) of Parkinson's Disease Patients and Controls

CohortAnalyteConcentration in CSF (pg/mL)Fold ChangeReference
Parkinson's Disease (n=44)8-oxo-Gsn58.6 ± 18.2~1.5x[1]
Healthy Controls (n=32)8-oxo-Gsn39.4 ± 12.5-[1]

Table 2: 8-oxo-Gsn Levels in Brain Tissue of Alzheimer's Disease Patients and Controls

Brain RegionCohort8-oxo-Gsn levels (ng/mg RNA)Fold ChangeReference
HippocampusAlzheimer's Disease~12.5~2.5x[2]
HippocampusHealthy Controls~5.0-[2]
Superior and Middle Temporal GyriAlzheimer's Disease~10.0~2.0x[2]
Superior and Middle Temporal GyriHealthy Controls~5.0-

Experimental Protocols

Protocol 1: Quantification of 8-oxo-Gsn in Cellular RNA by LC-MS/MS

This protocol details the steps for the extraction of total RNA from cultured cells, its enzymatic hydrolysis to nucleosides, and subsequent quantification of 8-oxo-Gsn using LC-MS/MS with a this compound-derived internal standard.

Materials:

  • Cultured cells

  • This compound (for synthesis of labeled 8-oxo-Gsn internal standard)

  • RNA extraction kit (e.g., TRIzol-based)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

  • Ammonium acetate

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • RNase-free water, tubes, and pipette tips

Procedure:

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency under experimental conditions.

    • Harvest cells by trypsinization or scraping, followed by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

  • RNA Extraction:

    • Extract total RNA from the cell pellet using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the extracted RNA using a spectrophotometer and assess its integrity via gel electrophoresis or a bioanalyzer.

  • Enzymatic Hydrolysis of RNA:

    • In an RNase-free microcentrifuge tube, combine 1-5 µg of total RNA with nuclease P1 and bacterial alkaline phosphatase in the appropriate reaction buffer.

    • Spike the mixture with a known amount of 13C-labeled 8-oxo-Gsn internal standard.

    • Incubate the reaction at 37°C for 2 hours to ensure complete digestion of RNA into nucleosides.

    • Terminate the reaction by adding an equal volume of acetonitrile.

    • Centrifuge the sample to pellet the enzymes and any undigested material.

  • LC-MS/MS Analysis:

    • Transfer the supernatant containing the nucleosides to an LC vial.

    • Inject the sample onto a C18 reverse-phase column.

    • Perform chromatographic separation using a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Detect the nucleosides using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

      • Monitor the transition for native 8-oxo-Gsn (e.g., m/z 300 → 168).

      • Monitor the transition for the 13C-labeled 8-oxo-Gsn internal standard.

    • Quantify the amount of 8-oxo-Gsn in the sample by comparing the peak area of the native analyte to that of the internal standard.

Protocol 2: Analysis of RNA Oxidation in Brain Tissue

This protocol outlines the procedure for extracting RNA from brain tissue and quantifying 8-oxo-Gsn.

Materials:

  • Frozen brain tissue

  • Homogenizer

  • RNA extraction kit suitable for tissue

  • All other materials listed in Protocol 1

Procedure:

  • Tissue Homogenization:

    • Weigh a small piece of frozen brain tissue (20-50 mg).

    • Immediately place the tissue in a tube containing lysis buffer from the RNA extraction kit.

    • Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.

  • RNA Extraction:

    • Proceed with the RNA extraction according to the kit manufacturer's protocol.

    • Quantify and assess the quality of the extracted RNA.

  • Enzymatic Hydrolysis and LC-MS/MS Analysis:

    • Follow steps 3 and 4 from Protocol 1 to digest the RNA and quantify 8-oxo-Gsn.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the study of RNA oxidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture / Tissue Sample rna_extraction Total RNA Extraction cell_culture->rna_extraction rna_quant RNA Quantification & Quality Control rna_extraction->rna_quant hydrolysis Enzymatic Hydrolysis to Nucleosides + this compound IS Spike rna_quant->hydrolysis lcms LC-MS/MS Analysis hydrolysis->lcms data_analysis Data Analysis & Quantification lcms->data_analysis rna_oxidation_consequences cluster_consequences Cellular Consequences ros Reactive Oxygen Species (ROS) guanine Guanine in RNA ros->guanine Oxidation oxo_gsn 8-oxo-Gsn Formation guanine->oxo_gsn translation_errors Translation Errors oxo_gsn->translation_errors protein_misfolding Protein Misfolding & Aggregation translation_errors->protein_misfolding upr Unfolded Protein Response (UPR) protein_misfolding->upr apoptosis Apoptosis upr->apoptosis Prolonged Stress unfolded_protein_response cluster_er_sensors ER Stress Sensors cluster_downstream Downstream Effects misfolded_proteins Accumulation of Misfolded Proteins (due to oxidized mRNA) ire1 IRE1 misfolded_proteins->ire1 Activation perk PERK misfolded_proteins->perk Activation atf6 ATF6 misfolded_proteins->atf6 Activation xbp1_splicing XBP1 Splicing ire1->xbp1_splicing translation_attenuation Global Translation Attenuation perk->translation_attenuation chaperone_expression Increased Chaperone Expression atf6->chaperone_expression apoptosis Apoptosis (CHOP) xbp1_splicing->apoptosis If stress is unresolved translation_attenuation->apoptosis If stress is unresolved chaperone_expression->apoptosis If stress is unresolved apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway prolonged_upr Prolonged Unfolded Protein Response bax_bak Bax/Bak Activation prolonged_upr->bax_bak bcl2_inhibition Bcl-2/Bcl-xL Inhibition prolonged_upr->bcl2_inhibition cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 cell_death Apoptotic Cell Death caspase3->cell_death

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Guanine-¹³C₅ Incorporation in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation of Guanine-¹³C₅ in mammalian cells for metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind Guanine-¹³C₅ labeling?

Guanine-¹³C₅ is a stable isotope-labeled form of the purine nucleobase guanine. In mammalian cells, guanine can be incorporated into the cellular nucleotide pool through the purine salvage pathway. This pathway, primarily mediated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), recycles purines from nucleotide degradation.[1] By providing Guanine-¹³C₅ in the cell culture medium, it is taken up by the cells and converted into guanosine monophosphate (GMP), which is subsequently phosphorylated to guanosine diphosphate (GDP) and guanosine triphosphate (GTP). These labeled nucleotides are then incorporated into newly synthesized DNA and RNA, allowing for the tracing of purine metabolism and nucleic acid dynamics.

Q2: Why is my Guanine-¹³C₅ incorporation efficiency low?

Low incorporation efficiency is a common issue and can be attributed to several factors. The primary reason is the competition between the salvage pathway (which incorporates the labeled guanine) and the de novo purine synthesis pathway (which synthesizes purines from simpler precursors).[2] If the de novo pathway is highly active, it will dilute the pool of labeled guanine nucleotides with unlabeled ones, leading to low overall incorporation. Other factors can include suboptimal concentration of Guanine-¹³C₅, poor cell health, or low activity of the HPRT enzyme.

Q3: How can I increase the incorporation efficiency of Guanine-¹³C₅?

The most effective strategy to enhance Guanine-¹³C₅ incorporation is to inhibit the de novo purine synthesis pathway.[3][4][5] This forces the cells to rely more heavily on the salvage pathway for their guanine nucleotide supply. Mycophenolic acid (MPA) is a potent and selective inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway. By treating cells with MPA, you can significantly increase the uptake and incorporation of exogenously supplied Guanine-¹³C₅.

Q4: What is the recommended concentration of Mycophenolic Acid (MPA) and Guanine-¹³C₅ to use?

The optimal concentrations of MPA and Guanine-¹³C₅ can vary depending on the cell line and experimental conditions. However, a good starting point for many mammalian cell lines is:

  • Mycophenolic Acid (MPA): 0.1 µM to 10 µM. It is crucial to perform a dose-response curve to determine the highest concentration of MPA that does not significantly impact cell viability for your specific cell line.

  • Guanine-¹³C₅: 10 µM to 100 µM. The concentration should be sufficient to support nucleotide synthesis via the salvage pathway without causing toxicity.

Q5: How long should I incubate the cells with Guanine-¹³C₅ and MPA?

The incubation time will depend on the biological question being addressed. For studies of nucleic acid synthesis, an incubation period of 24 to 72 hours is typically sufficient to achieve significant labeling. It is recommended to pre-incubate the cells with MPA for a short period (e.g., 2-4 hours) before adding the Guanine-¹³C₅ to ensure effective inhibition of the de novo pathway.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Guanine-¹³C₅ Incorporation Highly active de novo purine synthesis pathway.Treat cells with an inhibitor of de novo purine synthesis, such as Mycophenolic Acid (MPA), to enhance salvage pathway activity. Optimize MPA concentration for your cell line.
Suboptimal concentration of Guanine-¹³C₅.Perform a dose-response experiment to determine the optimal Guanine-¹³C₅ concentration (typically 10-100 µM).
Low HPRT enzyme activity.If possible, use a cell line known to have high HPRT expression. Consider transiently overexpressing HPRT to boost salvage pathway capacity.
Poor cell health or viability.Ensure cells are healthy and in the logarithmic growth phase before starting the labeling experiment. Check for signs of stress or contamination.
High Cell Death/Toxicity Mycophenolic Acid (MPA) concentration is too high.Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of MPA concentrations to determine the maximum non-toxic dose for your cell line.
Guanine-¹³C₅ concentration is too high.Although less common, high concentrations of guanine can be cytotoxic to some cell lines. Reduce the concentration of Guanine-¹³C₅.
Combined toxicity of MPA and Guanine-¹³C₅.If using both compounds, consider reducing the concentration of each to mitigate synergistic toxic effects.
Inconsistent Labeling Results Variation in cell density at the start of the experiment.Ensure that all experimental replicates are seeded with the same number of cells and are at a similar confluency.
Incomplete inhibition of the de novo pathway.Increase the pre-incubation time with MPA before adding Guanine-¹³C₅. Confirm the potency of your MPA stock.
Contamination of the cell culture.Regularly check for microbial contamination, which can alter cellular metabolism.
Low Signal in Mass Spectrometry Analysis Insufficient amount of labeled nucleic acids.Increase the number of cells harvested for analysis. Optimize the extraction protocol for DNA and RNA.
Inefficient ionization of labeled guanine.Optimize mass spectrometer source parameters. Ensure proper sample cleanup to remove interfering substances.
Poor chromatographic separation.Optimize the liquid chromatography method to ensure good separation of guanine from other nucleobases.

Experimental Protocols

Protocol 1: Optimizing Guanine-¹³C₅ Incorporation using Mycophenolic Acid
  • Cell Seeding: Seed mammalian cells in appropriate culture vessels and allow them to adhere and enter the logarithmic growth phase.

  • MPA Pre-incubation: Prepare a stock solution of Mycophenolic Acid (MPA) in a suitable solvent (e.g., DMSO). Dilute the MPA stock in fresh culture medium to the desired final concentration (start with a range of 0.1 µM to 10 µM). Remove the old medium from the cells and add the MPA-containing medium. Incubate for 2-4 hours.

  • Guanine-¹³C₅ Labeling: Prepare a stock solution of Guanine-¹³C₅ in a suitable solvent (e.g., 0.1 M NaOH, then neutralize with HCl). Dilute the Guanine-¹³C₅ stock in fresh culture medium (also containing MPA at the same concentration as the pre-incubation) to the desired final concentration (start with a range of 10 µM to 100 µM).

  • Incubation: Remove the MPA pre-incubation medium and replace it with the medium containing both MPA and Guanine-¹³C₅. Incubate the cells for the desired labeling period (e.g., 24-72 hours).

  • Cell Harvesting: After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled medium.

  • Nucleic Acid Extraction: Extract DNA and/or RNA from the cell pellet using a commercially available kit or standard protocols (e.g., phenol-chloroform extraction).

  • Hydrolysis and Analysis: Hydrolyze the purified nucleic acids to individual nucleosides or nucleobases. Analyze the isotopic enrichment of guanine using LC-MS/MS.

Protocol 2: Quantification of Guanine-¹³C₅ Incorporation by LC-MS/MS
  • Sample Preparation: Hydrolyze the extracted DNA or RNA to release the constituent nucleobases. This can be achieved through acid hydrolysis (e.g., with formic acid) or enzymatic digestion.

  • Chromatographic Separation: Use a reversed-phase or HILIC liquid chromatography column to separate guanine from other nucleobases and cellular components.

  • Mass Spectrometry Analysis: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

    • Monitor the transition for unlabeled guanine (m/z 152 -> 135).

    • Monitor the transition for Guanine-¹³C₅ (m/z 157 -> 140).

  • Quantification: Calculate the incorporation efficiency by determining the ratio of the peak area of the labeled guanine to the sum of the peak areas of both labeled and unlabeled guanine.

Visualizations

Purine_Metabolism PRPP PRPP IMP IMP PRPP->IMP Multiple Steps XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GMP_pool GMP Pool GMP->GMP_pool Guanine_13C5 Guanine-¹³C₅ (external) GMP_labeled GMP-¹³C₅ Guanine_13C5->GMP_labeled HPRT Guanine Guanine Guanine->GMP GMP_labeled->GMP_pool GTP GTP GMP_pool->GTP DNA_RNA DNA/RNA Incorporation GTP->DNA_RNA MPA Mycophenolic Acid MPA->IMP Inhibits Troubleshooting_Workflow Start Start: Low Guanine-¹³C₅ Incorporation Check_MPA Is De Novo Pathway Inhibitor (e.g., MPA) Used? Start->Check_MPA Add_MPA Action: Add MPA to culture medium. (See Protocol 1) Check_MPA->Add_MPA No Optimize_MPA Is MPA concentration optimized and non-toxic? Check_MPA->Optimize_MPA Yes Add_MPA->Optimize_MPA Dose_Response Action: Perform MPA dose-response and cell viability assays. Optimize_MPA->Dose_Response No Check_Guanine_Conc Is Guanine-¹³C₅ concentration optimal? Optimize_MPA->Check_Guanine_Conc Yes Dose_Response->Check_Guanine_Conc Optimize_Guanine Action: Test a range of Guanine-¹³C₅ concentrations. Check_Guanine_Conc->Optimize_Guanine No Check_Cell_Health Are cells healthy and in log growth phase? Check_Guanine_Conc->Check_Cell_Health Yes Optimize_Guanine->Check_Cell_Health Improve_Culture Action: Improve cell culture conditions. Check for contamination. Check_Cell_Health->Improve_Culture No Assess_HPRT Consider HPRT activity. Is it sufficient? Check_Cell_Health->Assess_HPRT Yes Improve_Culture->Assess_HPRT Overexpress_HPRT Advanced: Consider HPRT overexpression. Assess_HPRT->Overexpress_HPRT No Success Success: High Incorporation Assess_HPRT->Success Yes Overexpress_HPRT->Success

References

Technical Support Center: Guanine-13C5 Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during Guanine-13C5 labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low or no incorporation of this compound into my DNA/RNA. What are the potential causes and how can I troubleshoot this?

A1: Low incorporation of this compound is a common issue that can stem from several factors, ranging from suboptimal cell culture conditions to competing metabolic pathways.

Possible Causes and Troubleshooting Steps:

  • High Activity of De Novo Purine Synthesis: Cells can synthesize purines through two main pathways: the de novo pathway and the salvage pathway. This compound is incorporated via the salvage pathway. If the de novo pathway is highly active, it will dilute the labeled guanine pool with unlabeled, newly synthesized guanine, leading to low incorporation.

    • Troubleshooting: You can inhibit the de novo pathway using antagonists like mycophenolic acid (MPA), which targets inosine monophosphate dehydrogenase (IMPDH), a key enzyme in de novo guanine nucleotide synthesis.[1]

  • Suboptimal this compound Concentration: The concentration of labeled guanine in the culture medium is critical. Too low a concentration may not be sufficient to compete with endogenous pools, while excessively high concentrations can be toxic or perturb normal metabolism.

    • Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Start with a range of concentrations (e.g., 10 µM to 100 µM) and measure both incorporation efficiency and cell viability.

  • Cell Culture Conditions: The metabolic state of your cells can significantly impact labeling efficiency.

    • Cell Passage Number: High-passage number cell lines can exhibit altered metabolic phenotypes, including changes in nucleotide metabolism.[2][3] It is crucial to use cells within a consistent and low passage number range.

    • Cell Density: Labeling efficiency can be affected by cell density. It is recommended to seed cells at a density that ensures they are in the logarithmic growth phase during the labeling period.

  • Insufficient Labeling Time: The time required to achieve isotopic steady-state can vary depending on the cell type and the specific metabolic pathway. For nucleotides, this can take up to 24 hours in cultured cells.

    • Troubleshooting: Perform a time-course experiment to determine the optimal labeling duration for your system.

Q2: How can I experimentally assess the relative activity of the de novo and salvage pathways for purine synthesis in my cells?

A2: You can use a dual-labeling strategy to distinguish between the two pathways. This involves using two different stable isotope-labeled precursors, one for each pathway.

Experimental Protocol: Dual-Labeling to Assess Purine Synthesis Pathways

  • Prepare Culture Media:

    • Medium A (De Novo Pathway Tracer): Standard culture medium supplemented with a 15N-labeled precursor for de novo synthesis, such as [15N]glycine or [15N]glutamine.

    • Medium B (Salvage Pathway Tracer): Standard culture medium supplemented with this compound.

    • Medium C (Dual Label): Standard culture medium supplemented with both the 15N-labeled precursor and this compound.

    • Control Medium: Standard unlabeled culture medium.

  • Cell Culture and Labeling:

    • Plate your cells and allow them to attach and enter logarithmic growth phase.

    • Replace the standard medium with one of the labeling media (A, B, C) or the control medium.

    • Incubate the cells for a predetermined time (e.g., 24 hours) to allow for incorporation of the stable isotopes.

  • Sample Preparation:

    • Harvest the cells and extract DNA or RNA.

    • Hydrolyze the nucleic acids to individual nucleosides or nucleobases.

  • LC-MS/MS Analysis:

    • Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the different isotopologues of guanine.

  • Data Analysis:

    • By measuring the relative abundance of unlabeled guanine, 15N-labeled guanine, and 13C5-labeled guanine, you can determine the relative contributions of the de novo and salvage pathways.

Q3: What are some common artifacts I should be aware of during mass spectrometry analysis of this compound labeled samples?

A3: Mass spectrometry is a sensitive technique, and various factors can introduce artifacts that may lead to misinterpretation of your data.

Common Artifacts and Prevention Strategies:

  • Incomplete Hydrolysis of DNA/RNA: Incomplete enzymatic or chemical hydrolysis can result in the presence of dinucleotides or oligonucleotides, which can be misidentified as modified nucleosides.

    • Prevention: Optimize your hydrolysis protocol to ensure complete digestion to mononucleosides or bases. This may involve adjusting enzyme concentrations, incubation times, or using a combination of nucleases.

  • Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can affect the ionization efficiency of your analyte, leading to inaccurate quantification.

    • Prevention: Use a robust chromatographic method to separate guanine from potentially interfering matrix components. The use of a stable isotope-labeled internal standard (e.g., [15N5]guanine) can help to correct for matrix effects.

  • Contamination: Contamination from keratin or other sources can introduce interfering peaks in your mass spectra.

    • Prevention: Take precautions during sample preparation to minimize contamination. This includes working in a clean environment, using high-purity reagents, and wearing appropriate personal protective equipment.

Experimental Protocols

Protocol 1: General Workflow for this compound Labeling and Analysis

This protocol outlines the key steps for a typical this compound labeling experiment in cell culture.

  • Cell Culture and Plating:

    • Culture cells in their recommended growth medium and conditions.

    • Plate cells in appropriate culture vessels and allow them to reach the desired confluency (typically 50-70%) for the start of the experiment.

  • Preparation of Labeling Medium:

    • Prepare the cell culture medium by supplementing it with the desired concentration of this compound. Ensure the labeled guanine is fully dissolved.

  • Labeling:

    • Remove the standard culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound containing medium to the cells.

    • Incubate the cells for the desired labeling period (e.g., 24 hours).

  • Cell Harvesting and Nucleic Acid Extraction:

    • Wash the cells with ice-cold PBS to remove any remaining labeling medium.

    • Harvest the cells using a method appropriate for your cell type (e.g., trypsinization for adherent cells, centrifugation for suspension cells).

    • Extract DNA or RNA using a commercial kit or a standard protocol (e.g., phenol-chloroform extraction).

  • Nucleic Acid Hydrolysis:

    • Hydrolyze the purified DNA or RNA to individual nucleosides or bases using an optimized enzymatic or acid hydrolysis method.

  • LC-MS/MS Analysis:

    • Analyze the hydrolyzed samples by LC-MS/MS to quantify the incorporation of this compound.

Protocol 2: Isotope Dilution Mass Spectrometry for Guanine Quantification

Isotope dilution mass spectrometry is a highly accurate method for quantifying the amount of labeled and unlabeled guanine in a sample.

  • Preparation of Internal Standard:

    • Obtain a stable isotope-labeled guanine standard with a different mass from your experimental label (e.g., [15N5]guanine).

  • Sample Spiking:

    • Add a known amount of the internal standard to your hydrolyzed samples before LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the spiked samples. The mass spectrometer will detect both the this compound from your experiment and the [15N5]guanine internal standard.

  • Quantification:

    • Calculate the ratio of the peak areas of the analyte (this compound and unlabeled guanine) to the internal standard.

    • Use a calibration curve generated with known concentrations of analyte and internal standard to determine the absolute amount of guanine in your sample.

Data Presentation

Table 1: Troubleshooting Guide for Low this compound Incorporation

Potential Cause Recommended Action Expected Outcome
High de novo purine synthesis activityTreat cells with an IMPDH inhibitor (e.g., mycophenolic acid).Increased incorporation of this compound.
Suboptimal this compound concentrationPerform a dose-response experiment to find the optimal concentration.Improved labeling efficiency without compromising cell viability.
Inappropriate cell passage numberUse cells within a low and consistent passage number range.More reproducible labeling results.
Insufficient labeling timeConduct a time-course experiment to determine the optimal labeling duration.Achievement of isotopic steady-state and maximal incorporation.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Cell Culture C Labeling A->C B Prepare Labeling Medium (with this compound) B->C D Harvest Cells C->D E Nucleic Acid Extraction D->E F Hydrolysis E->F G LC-MS/MS Analysis F->G

Caption: Experimental workflow for this compound labeling.

purine_pathways cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway PRPP PRPP IMP IMP PRPP->IMP Multiple Steps GMP GMP IMP->GMP GTP GTP GMP->GTP DNA_RNA_denovo DNA/RNA GTP->DNA_RNA_denovo Guanine_13C5 This compound (External) GMP_labeled GMP-13C5 Guanine_13C5->GMP_labeled HPRT1 GTP_labeled GTP-13C5 GMP_labeled->GTP_labeled DNA_RNA_labeled Labeled DNA/RNA GTP_labeled->DNA_RNA_labeled MPA Mycophenolic Acid MPA->IMP Inhibits IMPDH

Caption: Purine synthesis pathways and the point of inhibition.

troubleshooting_logic Start Low this compound Incorporation Check_Viability Is cell viability compromised? Start->Check_Viability Check_Pathways Is de novo pathway highly active? Check_Viability->Check_Pathways No Optimize_Conc Optimize this compound concentration Check_Viability->Optimize_Conc Yes Check_Conditions Are culture conditions optimal? Check_Pathways->Check_Conditions No Inhibit_DeNovo Inhibit de novo synthesis (e.g., with MPA) Check_Pathways->Inhibit_DeNovo Yes Optimize_Culture Optimize cell passage, density, and labeling time Check_Conditions->Optimize_Culture No Success Successful Labeling Check_Conditions->Success Yes Optimize_Conc->Success Inhibit_DeNovo->Success Optimize_Culture->Success

Caption: Troubleshooting decision tree for low labeling.

References

Minimizing isotopic scrambling in Guanine-13C5 tracer experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Guanine-13C5 tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you minimize isotopic scrambling and ensure the accuracy of your metabolic flux analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern in this compound experiments?

A1: Isotopic scrambling is the deviation of isotope labeling patterns in metabolites from what is expected based on known metabolic pathways.[1] In a this compound tracer experiment, the ideal outcome is the incorporation of the entire five-carbon backbone from the labeled guanine into downstream nucleic acids (DNA and RNA). Scrambling occurs when the this compound molecule is catabolized and its labeled carbon atoms are re-incorporated into other molecules through various metabolic pathways.[2][3] This leads to a randomization of the 13C atoms, resulting in mass isotopomer distributions that do not accurately reflect the direct flux through the purine salvage pathway.[1] This can lead to significant errors in calculating metabolic flux rates.

Q2: What are the primary metabolic pathways that cause scrambling of the this compound label?

A2: The primary causes of scrambling for a this compound tracer are related to the intersection of purine catabolism (breakdown) and de novo purine synthesis (creation from simpler precursors).[4] When this compound is broken down, its labeled carbon and nitrogen atoms can enter central carbon metabolism. For instance, the purine ring is derived from precursors like glycine, formate (from the one-carbon pool, often sourced from serine), aspartate, and CO2. If the labeled carbons from this compound catabolism enter these precursor pools, they can be re-incorporated during de novo synthesis of new purines, leading to scrambled labeling patterns (e.g., M+1, M+2 instead of a clean M+5).

Q3: What is the difference between isotopic steady state and metabolic steady state?

A3:

  • Metabolic Steady State: This is a condition where the concentrations of intracellular metabolites are constant over time. This implies that the rates of production and consumption for each metabolite are balanced.

  • Isotopic Steady State: This is achieved when the isotopic enrichment of metabolites becomes constant over time after the introduction of a labeled tracer. It is a critical assumption for many metabolic flux analysis (13C-MFA) calculations. To confirm isotopic steady state, it is recommended to measure isotopic labeling at two or more late time points (e.g., 18 and 24 hours) to ensure the labeling is no longer changing.

Q4: How can I correct for the natural abundance of 13C in my mass spectrometry data?

A4: All carbon-containing molecules have a natural background of 13C (approximately 1.1%). This background must be mathematically removed from your mass spectrometry data to accurately determine the true enrichment from your this compound tracer. Several software tools are available for this correction, such as IsoCor, IsoCorrectoR, and ICT. These programs use algorithms to subtract the contribution of naturally occurring isotopes from the raw mass isotopomer distributions.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific issues you may encounter during your this compound labeling experiments.

Problem 1: Low or No Incorporation of the 13C5 Label into Guanine Nucleotides

  • Possible Cause 1: Inefficient Tracer Uptake or Metabolism: Cells may not be efficiently transporting or metabolizing the provided this compound.

    • Troubleshooting Steps:

      • Verify Uptake: Measure the concentration of this compound in the culture medium over time to confirm it is being consumed.

      • Check Cell Health: Ensure cells are viable and metabolically active. Poor cell health can significantly reduce metabolic rates.

      • Optimize Concentration: The tracer concentration may be too low for efficient uptake or too high, causing toxicity. Perform a dose-response experiment to find the optimal concentration.

  • Possible Cause 2: Dilution from Unlabeled Sources: The labeled guanine is being diluted by a large endogenous pool of unlabeled guanine or by unlabeled carbon sources from the medium.

    • Troubleshooting Steps:

      • Use Purine-Free Media: If possible, use a dialyzed serum or a chemically defined medium with no unlabeled guanine or other purines to maximize reliance on the salvage pathway from the tracer.

      • Pre-culture Depletion: Briefly culture cells in a purine-free medium before adding the tracer to help deplete intracellular pools.

  • Possible Cause 3: Incorrect Sampling Time: The sampling time may be too early to detect significant incorporation.

    • Troubleshooting Steps:

      • Perform a Time-Course Experiment: Collect samples at multiple time points after introducing the tracer (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal labeling duration and capture the dynamics of incorporation.

Problem 2: Mass Isotopomer Distributions (MIDs) Indicate Significant Scrambling

  • Possible Cause 1: High De Novo Synthesis Activity: The cells may have a high rate of de novo purine synthesis, where labeled fragments from this compound breakdown are re-incorporated.

    • Troubleshooting Steps:

      • Inhibit De Novo Synthesis: Use pharmacological inhibitors of the de novo pathway, such as methotrexate or mycophenolic acid, to force cells to rely more on the purine salvage pathway. This can provide a cleaner signal from the this compound tracer.

      • Analyze Early Time Points: Scrambling from catabolism and re-synthesis often takes longer than direct incorporation via the salvage pathway. Analyzing earlier time points may reveal a cleaner M+5 signal before significant scrambling occurs.

  • Possible Cause 2: Crosstalk from Other Metabolic Tracers: If co-labeling with other tracers (e.g., 13C-glucose, 13C-glutamine), their labeled carbons can enter the precursor pools for de novo synthesis.

    • Troubleshooting Steps:

      • Single Tracer Experiments: First, run experiments with only this compound to establish a baseline labeling pattern.

      • Model-Based Correction: Advanced 13C-MFA software can model and account for the contributions from multiple tracers if the metabolic network is well-defined.

Problem 3: High Variability Between Biological Replicates

  • Possible Cause 1: Inconsistent Cell Culture Conditions: Differences in cell density, growth phase, or medium composition can lead to variations in metabolic activity.

    • Troubleshooting Steps:

      • Standardize Seeding Density: Ensure all replicates are seeded at the same density and harvested at the same point in their growth curve (e.g., mid-log phase).

      • Homogenize Culture Environment: Use the same batch of media and supplements for all replicates and ensure consistent incubator conditions.

  • Possible Cause 2: Inconsistent Sample Processing: Variations in the timing and execution of quenching, extraction, and storage can alter metabolite profiles.

    • Troubleshooting Steps:

      • Rapid and Consistent Quenching: Rapidly quench metabolic activity using a cold solvent like methanol chilled to -20°C or below. The time from sample collection to quenching should be minimized and identical for all samples.

      • Standardize Extraction: Use a validated and consistent metabolite extraction protocol. The choice of solvent (e.g., methanol/acetonitrile/water mixtures) should be optimized for purine nucleotides.

Quantitative Data Summary

The precision of flux determination is highly dependent on the chosen tracer. While specific scrambling percentages for this compound are context-dependent, the following tables provide a comparative overview of relevant experimental and analytical considerations.

Table 1: Comparison of Common Quenching Methods

Quenching MethodTemperatureAdvantagesDisadvantages
Cold Methanol-20°C to -80°CEffective at halting enzymatic activity; compatible with many extraction protocols.Can cause cell leakage if not performed quickly; potential for metabolite degradation if not kept cold.
Liquid Nitrogen-196°CInstantaneous freezing of metabolism.Can cause cell lysis and make subsequent separation of intracellular/extracellular metabolites difficult.
Cold Saline Wash4°CRemoves extracellular metabolites.Slower than direct quenching; risk of altering intracellular metabolite pools during the wash step.

Table 2: Expected vs. Potentially Scrambled Mass Isotopologues of Guanine

IsotopologueDescriptionLikely Origin in a this compound Experiment
M+0Unlabeled GuanineEndogenous pools; unlabeled guanine from media.
M+1, M+2, M+3, M+4Partially Labeled GuanineIsotopic Scrambling . Re-incorporation of 13C atoms from this compound catabolism via de novo synthesis.
M+5Fully Labeled GuanineDirect Incorporation . The desired signal from the purine salvage pathway.

Experimental Protocols

Protocol: 13C-Labeling of Cultured Cells with this compound

This protocol provides a general framework for a this compound tracer experiment. Optimization for specific cell lines and experimental goals is recommended.

1. Cell Culture and Isotope Labeling: a. Culture cells in a standard, chemically defined medium to mid-logarithmic growth phase. b. To begin the labeling experiment, aspirate the standard medium. c. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). d. Add the experimental medium, which is identical to the standard medium but contains the desired concentration of this compound in place of unlabeled guanine. e. Incubate the cells for the desired duration (a time-course experiment is recommended to determine the optimal endpoint).

2. Metabolite Quenching and Extraction: a. To harvest, quickly remove the culture plates from the incubator and aspirate the labeling medium. b. Immediately add a quenching/extraction solution of cold (-20°C or colder) 80% methanol / 20% water directly to the plate. Ensure the entire cell monolayer is covered. c. Place the plates on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching and cell lysis. d. Scrape the cell lysate from the plate surface and transfer it to a microcentrifuge tube. e. Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet protein and cell debris. f. Transfer the supernatant, which contains the soluble metabolites, to a new tube. This is the sample for analysis.

3. Sample Analysis by LC-MS/MS: a. Evaporate the metabolite extract to dryness using a vacuum concentrator. b. Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., a mixture of water and acetonitrile). c. Analyze the samples using an LC-MS/MS system equipped with a method optimized for the separation and detection of guanine and its nucleotide forms (GMP, GDP, GTP). d. Use the mass spectrometer to measure the mass isotopomer distributions for guanine and related metabolites.

4. Data Analysis: a. Integrate the peak areas for each mass isotopologue (e.g., M+0, M+1, ..., M+5) for guanine. b. Correct the raw mass isotopomer distributions for the natural abundance of 13C using a suitable software tool (e.g., IsoCor). c. Calculate the fractional enrichment and analyze the data to determine metabolic fluxes.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_sample Phase 3: Sample Processing cluster_analysis Phase 4: Data Analysis p1 Cell Seeding & Growth (to mid-log phase) p2 Prepare Labeling Medium (with this compound) e1 Medium Exchange: Introduce this compound p2->e1 e2 Time-Course Incubation (e.g., 0, 1, 4, 8, 24h) e1->e2 s1 Rapid Quenching (e.g., Cold 80% Methanol) e2->s1 s2 Metabolite Extraction s1->s2 s3 Centrifugation & Supernatant Collection s2->s3 a1 LC-MS/MS Analysis s3->a1 a2 Natural Abundance Correction a1->a2 a3 Calculate Mass Isotopomer Distributions (MIDs) a2->a3 a4 Metabolic Flux Calculation a3->a4

Caption: Experimental workflow for a this compound tracer experiment.

G G13C5 This compound (Tracer) HGPRT HGPRT (Salvage Pathway) G13C5->HGPRT Direct Incorporation Catabolism Catabolism G13C5->Catabolism Scrambling Pathway GMP Guanine Monophosphate (GMP) [M+5] HGPRT->GMP DNA_RNA DNA / RNA [M+5] GMP->DNA_RNA ScrambledPool Scrambled Precursor Pool (13C-Glycine, 13C-Formate, etc.) Catabolism->ScrambledPool DeNovo De Novo Synthesis ScrambledPool->DeNovo ScrambledGMP Scrambled GMP [M+1, M+2, etc.] DeNovo->ScrambledGMP Scrambled_DNA_RNA Scrambled DNA / RNA [M+1, M+2, etc.] ScrambledGMP->Scrambled_DNA_RNA

Caption: Pathways of this compound incorporation and scrambling.

G Start Problem: Unexpected MIDs (Low M+5, High M+1/M+2) CheckTime Was an early time-point (e.g., <4h) analyzed? Start->CheckTime CheckMedia Is the medium purine-free? CheckTime->CheckMedia Yes Sol_Time Action: Analyze earlier time points to capture direct salvage before catabolism and re-synthesis. CheckTime->Sol_Time No CheckHealth Are cells healthy and in log-phase growth? CheckMedia->CheckHealth Yes Sol_Media Action: Use purine-free or dialyzed serum-based media to reduce unlabeled competition. CheckMedia->Sol_Media No Sol_Health Action: Standardize cell culture protocol. Ensure high viability and consistent growth phase. CheckHealth->Sol_Health No Sol_Inhibitor Advanced Action: Use inhibitors of de novo synthesis to isolate the salvage pathway. CheckHealth->Sol_Inhibitor Yes

Caption: Troubleshooting logic for isotopic scrambling in guanine labeling.

References

Guanine-13C5 solubility issues and solutions for cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanine-13C5, focusing on solubility issues in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in cell culture?

This compound is a stable isotope-labeled version of guanine, a fundamental component of DNA and RNA.[1][2][3][4] The five carbon atoms in its purine ring are replaced with the heavy isotope, Carbon-13. This labeling makes it a valuable tracer for metabolic studies, allowing researchers to track the incorporation of guanine into nucleic acids and other metabolic pathways using techniques like mass spectrometry and NMR.[3]

Q2: I'm observing a precipitate after adding this compound to my cell culture medium. What is the likely cause?

Guanine and its isotopologues, including this compound, have very low solubility in aqueous solutions at physiological (neutral) pH. The observed precipitate is most likely undissolved this compound. This poor solubility is a well-documented challenge. The formation of guanine nanoparticles can also contribute to the appearance of a precipitate or turbidity in the solution.

Q3: Can I dissolve this compound directly in water or my cell culture medium?

Direct dissolution in water or neutral pH cell culture media is generally not recommended due to the low solubility of guanine, which is estimated to be between 15–25 µM at 25°C. Attempting to do so, especially at higher concentrations, will likely result in the formation of a precipitate.

Q4: Are there any solvents I should avoid when preparing this compound stock solutions for cell culture?

While strong acids and bases can be used to dissolve guanine, care must be taken to neutralize the pH before adding it to the cell culture medium, as extreme pH levels are toxic to cells. When using organic solvents like DMSO, it is crucial to keep the final concentration in the culture medium low (typically ≤0.5%) to avoid cytotoxicity.

Troubleshooting Guide

Issue: this compound Precipitation in Cell Culture Media

This guide provides systematic solutions to address the precipitation of this compound in your experiments.

Potential Cause 1: Poor Aqueous Solubility

This compound is inherently hydrophobic and has limited solubility in neutral aqueous solutions like cell culture media.

Solutions:

  • Prepare a high-concentration stock solution in an appropriate solvent. The most common and recommended solvents are Dimethyl Sulfoxide (DMSO) or a basic solution (e.g., dilute NaOH or ammonia).

  • Minimize the final solvent concentration. When using a stock solution, ensure the final concentration of the organic solvent in the cell culture media is non-toxic to your cells. For DMSO, a final concentration of 0.1% is considered safe for most cell lines, while some can tolerate up to 0.5%.

  • Perform the final dilution in pre-warmed media. Adding the stock solution to cell culture media that has been pre-warmed to 37°C can help prevent precipitation caused by temperature shock.

Potential Cause 2: Improper Stock Solution Preparation or Storage

The stability of the this compound stock solution can affect its solubility upon dilution into the cell culture medium.

Solutions:

  • Visually inspect the stock solution. Before use, check for any precipitate in your stock solution. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve the compound.

  • Prepare fresh stock solutions. To ensure accurate dosing and avoid issues with compound stability, it is best to prepare fresh stock solutions regularly.

  • Optimize stock solution concentration. If you observe precipitation in your stock solution over time, consider preparing a slightly lower concentration.

Potential Cause 3: Interaction with Media Components

Components in the cell culture medium, such as salts and proteins, can sometimes interact with the dissolved this compound, leading to precipitation.

Solutions:

  • Test solubility in your specific medium. Perform a small-scale test to determine the apparent solubility of this compound in your specific cell culture medium formulation.

  • Consider the order of addition. When preparing media, ensure that components are added in an order that prevents the formation of insoluble salts.

Quantitative Data Summary

The following tables provide a summary of the solubility of guanine under various conditions. Note that the solubility of this compound is expected to be nearly identical to that of unlabeled guanine.

Table 1: Solubility of Guanine in Aqueous Solutions at 25°C

Solvent/ConditionSolubility (µM)Solubility (mg/L)Reference(s)
Neutral Aqueous Solution (pH ~7)15 - 25.4~2.27 - 3.84
Acidic Solution (pH 2)Significantly HigherNot specified
Basic Solution (pH 13)Significantly HigherNot specified

Table 2: Recommended Final DMSO Concentration in Cell Culture

DMSO ConcentrationEffect on CellsReference(s)
≤ 0.1%Generally considered safe for most cell lines.
0.5%Tolerated by many cell lines without significant cytotoxicity.
> 1%May cause cytotoxicity, especially in sensitive or primary cells.

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solution using DMSO

This is the most common and recommended method for preparing this compound for cell culture experiments.

  • Weigh the this compound: Accurately weigh the desired amount of this compound powder.

  • Add DMSO: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Dissolve: Vortex and gently warm the solution (if necessary) until all the this compound is completely dissolved.

  • Sterilize: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Store: Store the stock solution at -20°C.

G13C5_DMSO_Protocol start Start: Weigh this compound Powder add_dmso Add DMSO to desired concentration (e.g., 10-100 mM) start->add_dmso dissolve Vortex and gently warm to dissolve add_dmso->dissolve check_dissolution Visually confirm complete dissolution dissolve->check_dissolution check_dissolution->dissolve No filter Sterile filter (0.22 µm) check_dissolution->filter Yes store Store at -20°C filter->store

Caption: Workflow for preparing a this compound stock solution using DMSO.

Protocol 2: Preparation of this compound Solution using a Basic Solvent

This method is an alternative to using DMSO.

  • Prepare a Basic Solution: Prepare a dilute sterile solution of NaOH (e.g., 0.1 M) or ammonia.

  • Dissolve this compound: Add the this compound powder to the basic solution and mix until it is fully dissolved.

  • Neutralize: Carefully neutralize the solution to a physiological pH (~7.4) by adding a sterile acidic solution (e.g., 0.1 M HCl). Monitor the pH closely using a sterile pH meter or sterile pH indicator strips.

  • Adjust Final Concentration: Bring the solution to the final desired volume with sterile water or PBS.

  • Use Immediately: It is recommended to use this solution immediately to avoid precipitation.

G13C5_Base_Protocol start Start: Weigh this compound Powder dissolve_base Dissolve in dilute sterile NaOH or Ammonia start->dissolve_base neutralize Neutralize to pH ~7.4 with sterile HCl dissolve_base->neutralize adjust_vol Adjust to final volume with sterile buffer neutralize->adjust_vol use_now Use immediately in cell culture adjust_vol->use_now

Caption: Workflow for preparing a this compound solution using a basic solvent.

General Experimental Workflow for Cell Culture Application

The following diagram illustrates a typical workflow for using a this compound stock solution in a cell culture experiment.

G13C5_Cell_Culture_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., in DMSO) warm_media Pre-warm cell culture medium to 37°C prep_stock->warm_media dilute Dilute stock into medium (final DMSO <0.5%) warm_media->dilute mix Mix thoroughly dilute->mix add_to_cells Add to cell culture mix->add_to_cells incubate Incubate for desired time add_to_cells->incubate harvest Harvest cells/media incubate->harvest analyze Analyze via Mass Spec or NMR harvest->analyze

Caption: General workflow for a cell culture experiment using this compound.

References

Troubleshooting poor signal-to-noise in Guanine-13C5 NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Guanine-¹³C₅ NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments, with a focus on troubleshooting poor signal-to-noise ratios.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (S/N) in my Guanine-¹³C₅ NMR spectrum inherently low?

A1: Several factors contribute to the low signal-to-noise (S/N) ratio in ¹³C NMR spectroscopy. The primary reason is the low natural abundance of the ¹³C isotope, which is only about 1.1%.[1] The vast majority of carbon atoms are the NMR-inactive ¹²C isotope.[1] Additionally, the magnetic moment of a ¹³C nucleus is significantly weaker than that of a proton, leading to inherently weaker NMR signals.[1][2] For a molecule like guanine, which is part of a larger nucleic acid or studied in solution, factors such as molecular weight and relaxation properties can further impact the signal intensity.

Q2: How does sample concentration affect the S/N ratio in Guanine-¹³C₅ NMR?

A2: Sample concentration is a critical factor for achieving a good S/N ratio in ¹³C NMR. Due to the low sensitivity of the ¹³C nucleus, more concentrated samples are generally required compared to ¹H NMR to obtain a useful spectrum.[2] For ¹³C NMR of small to medium-sized molecules, a concentration of 10-50 mg in 0.5-0.7 mL of deuterated solvent is often recommended. Doubling the sample concentration will roughly double the signal intensity.

Q3: What is the benefit of using a ¹³C-labeled Guanine, such as Guanine-¹³C₅?

A3: Using an isotopically labeled compound like Guanine-¹³C₅ dramatically increases the concentration of the NMR-active ¹³C nuclei at specific positions. This enrichment directly leads to a much stronger NMR signal from those carbon atoms, significantly improving the signal-to-noise ratio compared to measuring at natural abundance.

Q4: How does proton decoupling improve the S/N ratio in ¹³C NMR?

A4: Proton decoupling improves the S/N in two significant ways:

  • Signal Simplification: It collapses the multiplets caused by ¹H-¹³C coupling into single sharp lines. This concentrates the signal intensity into a single peak, increasing its height relative to the noise.

  • Nuclear Overhauser Effect (NOE): Irradiating the protons during the relaxation delay can transfer nuclear spin polarization to the ¹³C nuclei, enhancing their signal intensity. This effect can increase a ¹³C signal by as much as 200%.

Q5: What is a cryoprobe, and can it help improve the S/N of my Guanine-¹³C₅ spectrum?

A5: A cryoprobe is a specialized NMR probe where the detection electronics are cooled to cryogenic temperatures (around 20-80 K). This dramatically reduces thermal noise, a major contributor to the poor signal-to-noise ratio in NMR. Using a cryoprobe can lead to a significant enhancement in S/N, typically by a factor of 3 to 5, compared to a conventional room-temperature probe. This is highly beneficial for challenging samples like nucleic acids.

Troubleshooting Guide for Poor Signal-to-Noise

A low signal-to-noise ratio in your Guanine-¹³C₅ NMR spectrum can be frustrating. Follow this systematic troubleshooting guide to identify and resolve the issue.

Step 1: Sample Preparation and Handling

Proper sample preparation is the foundation of a good NMR experiment.

  • Concentration: Ensure your sample concentration is as high as solubility allows. For ¹³C NMR, a higher concentration is generally better.

  • Solvent: Use a high-quality deuterated solvent that completely dissolves your sample. Ensure the solvent volume is appropriate for your NMR tube (typically 0.5-0.7 mL for a 5 mm tube) to ensure it is within the detection region of the NMR coil.

  • Purity: Filter your sample to remove any particulate matter, as this can degrade spectral quality by affecting the magnetic field homogeneity.

  • NMR Tubes: Use clean, high-quality NMR tubes. Scratches or imperfections can degrade shimming and spectral quality.

ParameterRecommendationRationale
Sample Concentration 10-50 mg in 0.5-0.7 mLHigher concentration increases signal intensity.
Solvent High-purity deuterated solventMinimizes solvent signals and ensures sample stability.
Filtration Filter through glass wool or a syringe filterRemoves particulates that disrupt magnetic field homogeneity.
NMR Tube Quality High-quality, clean 5 mm tubesPoor quality tubes can lead to poor line shape and difficulty shimming.
Step 2: Spectrometer Setup and Shimming

A well-tuned and shimmed spectrometer is crucial for optimal performance.

  • Tuning and Matching: Ensure the probe is correctly tuned and matched for the ¹³C frequency. Also, ensure the ¹H channel is well-tuned, as poor proton decoupling can lead to broad lines and lower S/N.

  • Shimming: Carefully shim the magnetic field to optimize its homogeneity. Poor shimming leads to broad lines and a reduced signal-to-noise ratio.

Step 3: Optimizing Acquisition Parameters

Fine-tuning the acquisition parameters on the NMR spectrometer is crucial for maximizing the S/N ratio. The signal-to-noise ratio increases with the square root of the number of scans.

ParameterDescriptionRecommended Starting PointOptimization Strategy
Number of Scans (NS) The number of times the experiment is repeated and averaged.128Increase NS to improve S/N. Doubling the S/N requires quadrupling NS.
Relaxation Delay (D1) The time allowed for nuclear spins to return to equilibrium between pulses.1-2 secondsFor quaternary carbons or carbons without directly attached protons, T₁ relaxation times can be long. A longer D1 may be necessary.
Acquisition Time (AQ) The time during which the FID is recorded.~1.0 secondA longer AQ can improve resolution, but a balance with D1 is needed to optimize S/N in a given time.
Pulse Width (P1) The duration of the radiofrequency pulse, which determines the flip angle.30° or 45° pulseA shorter pulse angle allows for a shorter relaxation delay and more scans in a given time, improving S/N for carbons with long relaxation times.
Step 4: Data Processing

Appropriate data processing can improve the appearance of your spectrum.

  • Line Broadening (LB): Applying an exponential multiplication with a line broadening factor (LB) of around 1.0-2.0 Hz can reduce noise and improve the S/N, although it will slightly decrease the resolution.

Step 5: Advanced Techniques

If the S/N is still insufficient after optimizing the above parameters, consider these advanced methods:

  • Cryoprobe: If available, using a cryogenically cooled probe can significantly increase the S/N ratio by reducing thermal noise.

  • Paramagnetic Relaxation Agents: For carbons with very long T₁ relaxation times, adding a small amount of a paramagnetic relaxation agent, such as Cr(acac)₃, can shorten the T₁ and allow for faster repetition rates, increasing the number of scans in a given time and thus improving S/N.

Experimental Protocols

Detailed Methodology for a Standard ¹³C NMR Experiment of Guanine-¹³C₅

  • Sample Preparation:

    • Dissolve 10-50 mg of Guanine-¹³C₅ in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with appropriate pH adjustment) in a clean vial.

    • Gently vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

    • Ensure the sample height is approximately 4-5 cm.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for both ¹³C and ¹H frequencies.

    • Shim the magnetic field to achieve a narrow and symmetrical lock signal.

  • Acquisition:

    • Load a standard ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Set the key acquisition parameters as a starting point (refer to the table in Step 3 of the Troubleshooting Guide).

    • Set the initial number of scans (NS) to 128.

    • Acquire a preliminary spectrum.

    • Assess the S/N ratio. If it is insufficient, increase the number of scans (e.g., 256, 512, 1024, etc.).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum (e.g., to the solvent peak).

    • Apply a baseline correction.

    • Apply an exponential multiplication with a line broadening factor (LB) of 1.0-2.0 Hz to improve the S/N.

Visualizations

Troubleshooting_Workflow Start Poor S/N in Guanine-¹³C₅ NMR Sample_Prep Step 1: Check Sample Preparation - Concentration - Purity - Solvent - NMR Tube Start->Sample_Prep Spectrometer_Setup Step 2: Verify Spectrometer Setup - Tuning & Matching - Shimming Sample_Prep->Spectrometer_Setup Acquisition_Params Step 3: Optimize Acquisition Parameters - Increase Number of Scans (NS) - Adjust Relaxation Delay (D1) - Optimize Pulse Angle Spectrometer_Setup->Acquisition_Params Processing Step 4: Adjust Processing Parameters - Apply Line Broadening (LB) Acquisition_Params->Processing Advanced Step 5: Consider Advanced Techniques - Use a Cryoprobe - Add Relaxation Agent Processing->Advanced S/N is still poor Good_SN Acceptable S/N Achieved Processing->Good_SN S/N is sufficient Advanced->Good_SN

Caption: A troubleshooting workflow for addressing poor signal-to-noise in Guanine-¹³C₅ NMR experiments.

Logical_Relationships cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Poor_SN Poor Signal-to-Noise Low_Concentration Low Sample Concentration Poor_SN->Low_Concentration Poor_Shimming Poor Magnetic Field Homogeneity (Shimming) Poor_SN->Poor_Shimming Suboptimal_Params Suboptimal Acquisition Parameters Poor_SN->Suboptimal_Params Long_T1 Long T₁ Relaxation Times Poor_SN->Long_T1 Increase_Conc Increase Concentration Low_Concentration->Increase_Conc Improve_Shimming Improve Shimming Poor_Shimming->Improve_Shimming Optimize_Params Optimize NS, D1, Pulse Angle Suboptimal_Params->Optimize_Params Long_T1->Optimize_Params Advanced_Tech Use Cryoprobe or Relaxation Agent Long_T1->Advanced_Tech

Caption: Logical relationships between the problem of poor S/N, its potential causes, and corresponding solutions.

References

Correcting for natural 13C abundance in Guanine-13C5 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanine-¹³C₅. Our goal is to help you accurately correct for natural ¹³C abundance and obtain reliable isotopic enrichment data from your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to correct for the natural abundance of ¹³C in my Guanine-¹³C₅ experiments?

A1: All naturally occurring carbon-containing compounds, including guanine, are a mixture of isotopes, primarily ¹²C and approximately 1.1% ¹³C.[1][2][3] When you analyze your ¹³C-labeled samples by mass spectrometry, the instrument detects the total ¹³C content. This is a combination of the experimentally introduced ¹³C label from your Guanine-¹³C₅ tracer and the naturally present ¹³C in the molecule's other carbon atoms, as well as in other elements like nitrogen, oxygen, and hydrogen which also have naturally occurring heavy isotopes.[2] Correcting for this natural abundance is essential to distinguish between the experimentally introduced label and the naturally present isotopes, ensuring accurate quantification of metabolic fluxes and pathway activities.[4] Failure to do so will lead to an overestimation of your ¹³C incorporation.

Q2: What is a Mass Isotopomer Distribution (MID)?

A2: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a particular metabolite. Isotopologues are molecules that differ only in their isotopic composition. For a molecule like guanine with five carbon atoms, you will have a series of mass isotopologues: M+0 (unlabeled), M+1 (one ¹³C), M+2 (two ¹³C), M+3 (three ¹³C), M+4 (four ¹³C), and M+5 (all five carbons labeled). The MID is a vector representing the relative abundance of each of these isotopologues, and the sum of all fractions is 1 (or 100%).

Q3: How does the correction for natural ¹³C abundance work?

A3: The correction is typically performed using a matrix-based approach. A correction matrix is constructed that accounts for the natural isotopic abundance of all elements in the guanine molecule (and any derivatizing agents). This matrix is then used to mathematically remove the contribution of natural isotopes from the measured MID to reveal the true enrichment from the Guanine-¹³C₅ tracer. Several software tools and packages in programming languages like R and Python are available to perform this correction.

Q4: Can I simply subtract the signal from an unlabeled sample from my labeled sample's signal?

A4: No, subtracting the measured MID of an unlabeled metabolite from the measured MID of the labeled metabolite is not a valid method to correct for natural abundance. This is because the contribution of natural isotopes to the mass isotopomer distribution is not simply additive and changes with the incorporation of labeled isotopes.

Q5: What are some common software tools used for natural abundance correction?

A5: Several software tools are available to perform natural abundance correction. Some are standalone programs, while others are packages within larger programming environments like R or Python. Examples include IsoCorrectoR and AccuCor. Many in-house scripts and established software for metabolic flux analysis also incorporate these correction algorithms.

Troubleshooting Guide

Problem Potential Cause Solution
Negative abundance for some isotopologues in corrected data Incorrect elemental formula (including derivatizing agents).Double-check the elemental formula of the guanine derivative being analyzed. Ensure all atoms from both guanine and the derivatizing agent are included.
Inaccurate background subtraction in mass spectrometry data processing.Re-evaluate your peak integration and background subtraction methods.
High instrumental noise.Ensure your mass spectrometer is properly tuned and that you have a sufficient signal-to-noise ratio.
Underestimation of a mass isotopomer peak.Review the raw spectral data for any signs of peak distortion or integration errors.
¹³C enrichment in labeled samples seems too low after correction Metabolic dilution by large intracellular pools of unlabeled guanine or its precursors.This is a biological reality reflecting the metabolic state. Consider the experimental design and potential for dilution.
Contribution from other unlabeled carbon sources in the medium (e.g., amino acids).Ensure the experimental medium is well-defined and account for potential alternative carbon sources in your analysis.
Incomplete cell lysis or metabolite extraction.Optimize your extraction protocol to ensure efficient recovery of intracellular metabolites.
High variability in corrected data between replicates Inconsistent sample handling or extraction.Standardize all sample preparation steps to minimize variability.
Inconsistent derivatization.Optimize your derivatization protocol for reproducibility. This may involve adjusting reaction time, temperature, or reagent concentrations.
Poor chromatographic peak shape or integration.Manually review the integration of your chromatographic peaks. Optimize chromatography to ensure symmetric and well-resolved peaks.
Corrected data for unlabeled control does not show close to 100% M+0 Incorrect correction parameters or algorithm.Verify the natural isotopic abundances used in your correction algorithm. Test your correction method with a known standard.
Contamination of the unlabeled control with labeled guanine.Ensure strict separation between labeled and unlabeled samples during all experimental stages.

Natural Abundance of Relevant Isotopes

For accurate correction, it is essential to use the correct natural abundances of all relevant isotopes.

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H0.0115
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Silicon (in TMS derivatives)²⁸Si92.223
²⁹Si4.685
³⁰Si3.092

Note: These values may vary slightly depending on the source.

Experimental Protocols

Sample Preparation and Metabolite Extraction
  • Cell Culture: Culture cells in a medium containing the Guanine-¹³C₅ tracer. Include parallel cultures with unlabeled guanine as controls.

  • Metabolism Quenching and Cell Harvesting: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping or trypsinization, followed by centrifugation at a low speed.

  • Metabolite Extraction: Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water, pre-chilled to -80°C. Add the extraction solvent to the cell pellet, vortex thoroughly, and incubate at -20°C for at least 30 minutes to ensure cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

  • Drying: Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator. It is critical to remove all water before derivatization.

Derivatization for GC-MS Analysis (Trimethylsilylation)
  • Methoxyamination: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 37°C for 90 minutes to protect the carbonyl groups.

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. The resulting solution contains the trimethylsilyl (TMS) derivatives of the metabolites.

GC-MS Analysis
  • Gas Chromatograph: Use a GC system equipped with a suitable column for metabolite analysis (e.g., a low-polarity phenyl-arylene polymer column).

  • Injection: Inject 1 µL of the derivatized sample.

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 10°C/minute.

    • Hold: Hold at 300°C for 5 minutes.

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode.

  • Data Acquisition: Collect mass spectra in full scan mode or selected ion monitoring (SIM) mode to obtain the raw mass isotopomer distributions for guanine and other metabolites of interest.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cell_culture Cell Culture with Guanine-¹³C₅ quenching Metabolism Quenching & Cell Harvesting cell_culture->quenching extraction Metabolite Extraction quenching->extraction drying Drying of Extract extraction->drying derivatization Derivatization (e.g., TMS) drying->derivatization gcms GC-MS Analysis derivatization->gcms raw_data Raw Mass Isotopomer Distribution (MID) gcms->raw_data correction Natural Abundance Correction raw_data->correction corrected_data Corrected MID correction->corrected_data flux_analysis Metabolic Flux Analysis corrected_data->flux_analysis

Caption: Workflow for correcting natural ¹³C abundance in mass spectrometry data.

logical_relationship measured_mid Measured MID correction_process Correction Algorithm measured_mid->correction_process natural_abundance Natural Isotope Abundance natural_abundance->correction_process tracer_enrichment Tracer-Derived ¹³C Enrichment corrected_mid Corrected MID corrected_mid->tracer_enrichment Represents correction_process->corrected_mid

Caption: Logical relationship in natural abundance correction.

troubleshooting_logic start Negative Values in Corrected Data? check_formula Verify Elemental Formula (including derivatives) start->check_formula Yes end_node Data Quality Improved start->end_node No check_background Review Background Subtraction check_formula->check_background check_noise Assess Signal-to-Noise Ratio check_background->check_noise check_noise->end_node

Caption: Troubleshooting logic for negative abundance values.

References

Guanine-13C5 degradation during sample preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Guanine-13C5 during sample preparation and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a stable isotope-labeled version of guanine, a fundamental component of nucleic acids (DNA and RNA). The five carbon atoms in its structure are replaced with the heavier carbon-13 isotope. This labeling makes it a valuable tool in various research applications, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). It is also used as a tracer to study the metabolic fate of guanine and its derivatives in biological systems.

Q2: What are the primary degradation pathways for this compound?

Guanine, and by extension this compound, is susceptible to two main degradation pathways:

  • Oxidation: Due to its low redox potential, guanine is the most easily oxidized of the four DNA bases.[1] Reactive oxygen species (ROS) can damage guanine, leading to a variety of oxidation products.

  • Hydrolysis: The N-glycosidic bond linking the guanine base to the deoxyribose sugar in DNA can be cleaved through hydrolysis, a process known as depurination. This can occur under acidic conditions.[2] Guanine itself can also be deaminated to xanthine through hydrolysis.[3]

Q3: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:

FormStorage TemperatureLight ConditionsDuration
Solid (Neat) 4°CProtect from light
In Solvent -80°CProtect from light6 months
In Solvent -20°CProtect from light1 month

Troubleshooting Guides

Issue 1: Unexpected peaks or mass shifts observed during LC-MS analysis.

Possible Cause: Degradation of this compound during sample preparation or storage.

Troubleshooting Steps:

  • Review Sample Handling and Storage:

    • Confirm that the storage conditions for your this compound stock and working solutions align with the recommended guidelines (see table above).

    • Minimize the number of freeze-thaw cycles. While DNA itself may be relatively stable through a few cycles, repeated freezing and thawing can introduce oxidative stress.[4][5] For critical samples, aliquot into single-use vials.

    • Ensure that samples were protected from light, as exposure can induce oxidative damage.

  • Evaluate for Oxidative Damage:

    • The most common degradation products of guanine are formed through oxidation. A primary product is 8-oxo-7,8-dihydroguanine (8-oxoGua).

    • Action: Analyze your sample for the presence of 8-oxothis compound. The mass of this product will be 16 Da higher than your parent compound.

    • Prevention:

      • During DNA extraction, use methods that minimize oxidation, such as the chaotropic NaI method, which has been shown to produce lower levels of oxidative artifacts compared to phenol-based extractions.

      • Add antioxidants and metal chelators to your buffers. Desferal (an iron chelator) at a concentration of 0.1 mM can help reduce oxidative damage during tissue homogenization.

  • Investigate Potential Hydrolytic Degradation:

    • If your sample preparation involves acidic conditions, depurination (cleavage of the guanine base from the deoxyribose backbone) may have occurred.

    • Action: If you are working with DNA, analyze your sample for the presence of free this compound.

    • Prevention: Maintain a neutral to slightly alkaline pH during sample preparation and storage whenever possible. The rate of depurination is significantly lower at neutral pH.

  • Differentiate Between Sample Degradation and In-Source Fragmentation:

    • In-source fragmentation in the mass spectrometer can sometimes be mistaken for sample degradation. This occurs when the analyte fragments during the ionization process.

    • Action:

      • Vary the cone voltage (or other source parameters that control the energy of ionization). If the abundance of the suspected degradation product changes significantly with these parameters, it is likely an in-source fragment.

      • Analyze a freshly prepared standard of this compound under the same LC-MS conditions. If the "degradation" peak is still present, it is likely an artifact of the analysis method.

Issue 2: Poor recovery or low signal intensity of this compound.

Possible Cause: Adsorption to surfaces, incomplete extraction, or significant degradation.

Troubleshooting Steps:

  • Optimize Extraction and Handling:

    • Ensure your extraction protocol is validated for quantitative recovery of nucleic acids or nucleobases.

    • Use low-binding tubes and pipette tips to minimize loss due to adsorption.

    • If working with tissues, ensure complete homogenization to release all cellular contents.

  • Assess for Precipitation:

    • Guanine has low solubility in water and neutral buffers.

    • Action: Visually inspect your samples for any precipitate. If present, try dissolving it by adjusting the pH to be more acidic or basic.

    • Prevention: Prepare stock solutions in a slightly acidic or basic solvent where solubility is higher. For working solutions in neutral buffers, ensure the concentration is below the solubility limit.

  • Re-evaluate Storage Conditions:

    • Prolonged storage, even at recommended temperatures, can lead to gradual degradation.

    • Action: Prepare fresh working standards from a solid stock of this compound and compare the signal intensity to your stored solutions.

Experimental Protocols

Protocol for Minimizing Guanine Oxidation during DNA Extraction from Tissue

This protocol is based on the principles of the chaotropic NaI method, which has been shown to reduce artifactual oxidation of guanine.

  • Homogenization:

    • Homogenize fresh or frozen tissue in a buffer containing 0.32 M sucrose, 5 mM MgCl₂, 10 mM Tris-HCl (pH 7.5), and 0.1 mM Desferal (iron chelator).

    • Perform homogenization on ice to minimize enzymatic activity.

  • DNA Isolation:

    • Follow a validated chaotropic salt-based DNA isolation protocol (e.g., using NaI).

    • Avoid phenol-chloroform extraction steps, as these have been associated with increased oxidative damage.

  • DNA Hydrolysis (for analysis of nucleobases):

    • After isolating the DNA, rinse the pellet with 20 mM sodium acetate buffer (pH 4.8).

    • Perform enzymatic hydrolysis to nucleosides using nuclease P1 and alkaline phosphatase.

Quantitative Data Summary

Table 1: Half-life of Guanine at Different Temperatures and pH
TemperaturepHHalf-life
100°C7.0~0.8 years
25°C7.0~10,000 years
0°C7.0~1.3 million years

Data extrapolated from studies on the stability of nucleobases.

Table 2: Depurination Rate Constants of Guanine in Single-Stranded DNA
TemperaturepHRate Constant (k) s⁻¹
37°C7.12.4 x 10⁻¹⁰
70°C7.41.5 x 10⁻⁸

These rates highlight the increased instability at higher temperatures.

Visualizations

Guanine_Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Guanine13C5_ox This compound OxoGuanine 8-oxo-Guanine-13C5 Guanine13C5_ox->OxoGuanine ROS Reactive Oxygen Species (ROS) ROS->Guanine13C5_ox Oxidation FurtherOxidation Further Oxidation Products OxoGuanine->FurtherOxidation Guanine13C5_hy This compound (in DNA) AbasicSite Abasic Site Guanine13C5_hy->AbasicSite FreeGuanine Free this compound Guanine13C5_hy->FreeGuanine Acid Acid (H+) Acid->Guanine13C5_hy Depurination

Caption: Major degradation pathways of this compound.

Sample_Prep_Workflow cluster_collection Sample Collection & Storage cluster_extraction DNA Extraction (Minimize Oxidation) cluster_analysis Sample Analysis Tissue Tissue Sample Storage Store at -80°C (Aliquot if necessary) Tissue->Storage Homogenization Homogenize on ice with 0.1 mM Desferal Storage->Homogenization Isolation Chaotropic Salt-Based DNA Isolation (e.g., NaI) Homogenization->Isolation Hydrolysis Enzymatic Hydrolysis (if analyzing nucleobases) Isolation->Hydrolysis Avoid AVOID: Phenol-Chloroform Extraction LCMS LC-MS/MS Analysis Hydrolysis->LCMS Troubleshooting_Logic Start Unexpected Peak Detected in LC-MS Analysis CheckFreshStd Analyze a fresh standard of this compound Start->CheckFreshStd VarySourceEnergy Vary MS source energy (e.g., cone voltage) Start->VarySourceEnergy PeakPresent Is the peak present in the fresh standard? CheckFreshStd->PeakPresent EnergyDependent Is peak intensity energy-dependent? VarySourceEnergy->EnergyDependent PeakPresent->EnergyDependent No InSourceFrag Likely In-Source Fragment PeakPresent->InSourceFrag Yes EnergyDependent->InSourceFrag Yes SampleDeg Likely Sample Degradation Product EnergyDependent->SampleDeg No ReviewProtocol Review sample prep and storage protocols SampleDeg->ReviewProtocol

References

Overcoming matrix effects in LC-MS analysis of Guanine-13C5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS analysis of Guanine-¹³C₅.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for the LC-MS analysis of Guanine-¹³C₅?

A: The matrix effect is the alteration of ionization efficiency of an analyte, such as Guanine-¹³C₅, due to co-eluting substances from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analysis.[2][3] Guanine-¹³C₅, being a polar molecule, is particularly susceptible to interference from endogenous matrix components like phospholipids, salts, and proteins which can be abundant in biological samples.[1][2]

Q2: How can I detect and quantify the extent of matrix effects in my Guanine-¹³C₅ analysis?

A: There are two primary methods for assessing matrix effects:

  • Post-column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of Guanine-¹³C₅ is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Any deviation from a stable baseline signal for Guanine-¹³C₅ indicates the presence of matrix effects at that retention time.

  • Post-extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect. The response of Guanine-¹³C₅ in a neat solution is compared to its response when spiked into a blank matrix extract (a sample processed through the extraction procedure without the analyte). The ratio of these responses, known as the matrix factor, indicates the degree of signal suppression or enhancement.

Q3: What is the best type of internal standard to use for the quantitative analysis of Guanine-¹³C₅?

A: The gold standard is to use a stable isotope-labeled (SIL) internal standard of the analyte itself, but with a different isotopic composition. Since Guanine-¹³C₅ is already an isotopically labeled compound, an ideal internal standard would be a variant with additional heavy isotopes, for example, Guanine-¹³C₅,¹⁵N₂. This ensures that the internal standard has virtually identical chemical and physical properties to the analyte, co-elutes chromatographically, and experiences the same degree of matrix effect, thus providing the most accurate correction. If such a standard is unavailable, a structural analog may be used, but with careful validation to ensure it adequately mimics the behavior of Guanine-¹³C₅.

Q4: Can I simply dilute my sample to reduce matrix effects?

A: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components. This can be effective if the concentration of Guanine-¹³C₅ is high enough that the diluted sample is still well above the instrument's limit of quantitation (LOQ). However, for trace-level analysis, dilution may compromise the sensitivity of the assay.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Complete Signal Loss for Guanine-¹³C₅

Low signal intensity is a common problem that can be attributed to matrix effects, suboptimal instrument conditions, or issues with the sample preparation.

low_signal_troubleshooting start Low or No Signal for Guanine-¹³C₅ check_ms Step 1: Verify MS Performance Infuse Guanine-¹³C₅ standard directly into MS. start->check_ms ms_ok Signal OK? check_ms->ms_ok ms_issue Troubleshoot MS: - Clean ion source - Check detector voltage - Calibrate instrument ms_ok->ms_issue No check_lc Step 2: Check LC System Inject standard directly onto the column. ms_ok->check_lc Yes solution Problem Resolved ms_issue->solution lc_ok Signal OK? check_lc->lc_ok lc_issue Troubleshoot LC: - Check for leaks - Verify mobile phase - Replace column lc_ok->lc_issue No check_sample Step 3: Evaluate Sample Preparation and Matrix Effects lc_ok->check_sample Yes lc_issue->solution assess_me Assess Matrix Effect (Post-column infusion or post-extraction spike) check_sample->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_prep Optimize Sample Prep: - Switch to SPE - Modify LLE conditions - Dilute sample me_present->optimize_prep Yes no_me Review sample prep for analyte loss. Check extraction recovery. me_present->no_me No optimize_prep->solution no_me->solution

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Detailed Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution. Vortex briefly. Add 400 µL of 4% phosphoric acid in water and vortex again to precipitate proteins and adjust pH. Centrifuge at 14,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the Guanine-¹³C₅ and internal standard from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS system.

Protocol 2: Using a Stable Isotope-Labeled Internal Standard (SIL-IS)

This section illustrates the principle of how a SIL-IS corrects for matrix effects.

sil_is_concept cluster_0 Scenario 1: No Matrix Effect cluster_1 Scenario 2: With Ion Suppression (50%) a Analyte (Guanine-¹³C₅) Signal = 100,000 SIL-IS Signal = 100,000 Response Ratio (Analyte/IS) = 1.0 b Analyte (Guanine-¹³C₅) Signal = 50,000 SIL-IS Signal = 50,000 Response Ratio (Analyte/IS) = 1.0 conclusion Conclusion: The Response Ratio remains constant, allowing for accurate quantification despite signal suppression.

Caption: How a SIL-IS corrects for matrix effects.

Principle of Operation:

A known concentration of the SIL-IS is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. Both the analyte (Guanine-¹³C₅) and the SIL-IS are subjected to the same extraction losses and, critically, the same degree of ion suppression or enhancement in the MS source. By calculating the ratio of the analyte peak area to the SIL-IS peak area, these variations are normalized, leading to a precise and accurate quantification of the analyte.

References

Technical Support Center: Improving Mass Accuracy for Guanine-¹³C₅ Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of Guanine-¹³C₅ labeled metabolites.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem: Poor Mass Accuracy (High ppm Error)

Possible Causes and Solutions:

CauseSolution
Improper Mass Calibration Perform a fresh mass calibration using a certified calibration solution appropriate for the mass range of Guanine-¹³C₅. Ensure the calibrant is not expired and has been stored correctly. For high-resolution instruments, an internal calibrant or lock mass can significantly improve mass accuracy.[1][2]
Instrument Drift Mass accuracy can drift over time due to temperature fluctuations or electronic instability.[2] It is recommended to perform regular system suitability checks and recalibrate the instrument before each analytical batch.
Matrix Effects Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of Guanine-¹³C₅, leading to mass shifts.[3] To mitigate this, improve sample preparation by using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample can also reduce matrix effects.
High Analyte Concentration Overly concentrated samples can lead to detector saturation and space-charge effects, negatively impacting mass accuracy. Prepare a dilution series of your sample to determine the optimal concentration range for your instrument.
Incorrect Peak Picking Automated peak picking algorithms may incorrectly identify the monoisotopic peak, especially at low signal-to-noise ratios. Manually inspect the mass spectra to ensure the correct peak is being used for mass determination.

Problem: Low Signal Intensity or "No Peaks" for Guanine-¹³C₅

Possible Causes and Solutions:

CauseSolution
Suboptimal Ionization Source Parameters Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature. These parameters can significantly impact the ionization efficiency of guanine.
Inappropriate Mobile Phase Composition The pH and organic content of the mobile phase affect the ionization of guanine. For positive ESI mode, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation. Experiment with different solvent compositions to find the optimal conditions for your setup.
Sample Degradation Guanine and its derivatives can be susceptible to degradation. Ensure proper sample handling and storage. Prepare fresh samples if degradation is suspected.
Sample Preparation Issues Inefficient extraction or significant sample loss during preparation will result in low signal. Validate your sample preparation method for recovery and reproducibility. Consider using a robust extraction technique like solid-phase extraction.
Instrument Contamination Contamination in the LC system or mass spectrometer can suppress the signal of your analyte. Regularly clean the ion source and run blank injections to check for and clear any contamination.
Detector Issues If no peaks are observed at all, there might be an issue with the detector. Check the detector voltage and ensure it is functioning correctly as per the manufacturer's guidelines.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable mass accuracy for Guanine-¹³C₅ analysis?

For high-resolution mass spectrometers (e.g., Orbitrap, TOF), a mass accuracy of less than 5 ppm is generally expected and often required for confident identification and quantification. For some applications, a mass accuracy of < 2 ppm may be necessary.

Q2: How do I correct for the natural abundance of isotopes in my Guanine-¹³C₅ sample?

When analyzing isotopically labeled compounds, it's crucial to correct for the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in both the labeled and unlabeled analyte. This is typically done using algorithms that consider the natural isotopic distribution of all elements in the molecule. Many mass spectrometry data analysis software packages have built-in tools for natural abundance correction.

Q3: What are the expected major fragment ions for Guanine in MS/MS analysis?

In positive ion mode ESI-MS/MS, protonated guanine typically fragments through the loss of neutral molecules. Common fragmentation pathways involve the cleavage of the imidazole and pyrimidine rings. The exact fragmentation pattern can depend on the collision energy.

Typical Fragment Ions of Protonated Guanine (m/z 152.057)

Fragment m/zPutative Neutral Loss
135.051NH₃
110.035HNCO
94.040C₂H₂N₂O

Note: The m/z values for Guanine-¹³C₅ fragments will be shifted by +5 Da.

Q4: How can I minimize matrix effects when analyzing Guanine-¹³C₅ in biological samples?

Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds, are a common challenge in bioanalysis. Strategies to minimize them include:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your LC method to separate Guanine-¹³C₅ from matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.

  • Use of an Isotopically Labeled Internal Standard: While Guanine-¹³C₅ is a labeled metabolite, for absolute quantification, a different isotopically labeled guanine (e.g., ¹⁵N-labeled) can be used as an internal standard to compensate for matrix effects.

Q5: What are the recommended starting ESI parameters for Guanine-¹³C₅ analysis?

Optimal ESI parameters are instrument-dependent, but here are some general starting points for positive ion mode:

ParameterRecommended Starting Value
Capillary Voltage 3.0 - 4.5 kV
Nebulizer Gas Pressure 30 - 50 psi
Drying Gas Flow 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C

It is crucial to optimize these parameters for your specific instrument and method to achieve the best signal intensity and stability.

Experimental Protocols & Workflows

Experimental Protocol: Generic LC-MS/MS Method for Guanine Analysis

This protocol provides a general starting point for developing a quantitative LC-MS/MS method for Guanine-¹³C₅.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (if used).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 50 µL of the initial mobile phase.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Detection (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Guanine (unlabeled): Precursor m/z 152.1 -> Product m/z 110.1 (quantifier), 135.1 (qualifier).

      • Guanine-¹³C₅: Precursor m/z 157.1 -> Product m/z 115.1 (quantifier), 140.1 (qualifier).

    • Collision Energy: Optimize for each transition (typically 15-30 eV).

    • Source Parameters: Optimize as described in the FAQs.

Visualizations

TroubleshootingWorkflow cluster_calibration Calibration Issues cluster_instrument Instrument Performance cluster_method Method Parameters start Poor Mass Accuracy for Guanine-¹³C₅ cal_check Check Calibration Status start->cal_check cal_solution Prepare Fresh Calibrant cal_check->cal_solution Out of Spec sys_suitability Run System Suitability Test cal_check->sys_suitability In Spec recalibrate Recalibrate Instrument cal_solution->recalibrate solution Mass Accuracy Improved recalibrate->solution temp_check Check Lab Temperature Stability sys_suitability->temp_check Fails peak_check Manually Inspect Peak Picking sys_suitability->peak_check Passes temp_check->solution Stabilize & Recalibrate clean_source Clean Ion Source conc_check Check Analyte Concentration peak_check->conc_check Correct matrix_effects Investigate Matrix Effects conc_check->matrix_effects Optimal matrix_effects->solution Optimize Sample Prep

Caption: Troubleshooting workflow for poor mass accuracy.

PurineMetabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_nucleotides Nucleotide Interconversion IMP Inosine Monophosphate (IMP) GMP Guanosine Monophosphate (GMP) IMP->GMP Hypoxanthine Hypoxanthine Hypoxanthine->IMP Xanthine Xanthine Hypoxanthine->Xanthine Guanine Guanine Guanine->Xanthine Guanine->GMP UricAcid Uric Acid Xanthine->UricAcid GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP

Caption: Simplified purine metabolism pathway.

References

Validation & Comparative

A Comparative Guide to Guanine-13C5 and Guanine-15N5 for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Central Role of Guanine in Metabolism

Guanine nucleotides are vital for a myriad of cellular processes, including:

  • Nucleic Acid Synthesis: As a building block of DNA and RNA, the incorporation of labeled guanine can be used to trace DNA replication and transcription rates.

  • Energy Metabolism: Guanosine triphosphate (GTP) is a crucial energy currency, particularly in protein synthesis and signal transduction.

  • Signal Transduction: GTP-binding proteins (G proteins) are molecular switches that regulate a vast array of cellular signaling pathways.

Metabolic tracing with isotopically labeled guanine allows researchers to follow the journey of this molecule through these complex networks, providing insights into the rates of synthesis, degradation, and interconversion of purine nucleotides.

Guanine-¹³C5 vs. Guanine-¹⁵N5: A Head-to-Head Comparison

The selection between Guanine-¹³C5 and Guanine-¹⁵N5 hinges on the specific research question, the metabolic pathways of interest, and the analytical techniques employed. Each tracer offers distinct advantages and disadvantages.

FeatureGuanine-¹³C5Guanine-¹⁵N5
Labeling Position All five carbon atoms in the purine ring are labeled with ¹³C.All five nitrogen atoms in the purine ring are labeled with ¹⁵N.
Metabolic Fate of Label The ¹³C atoms are incorporated into the purine backbone. Tracing the ¹³C label follows the carbon skeleton of guanine as it is incorporated into nucleotides or catabolized.The ¹⁵N atoms are incorporated into the purine ring from various sources, including glutamine, glycine, and aspartate in the de novo pathway.[1] Tracing the ¹⁵N label provides insights into nitrogen flux and the contributions of different nitrogen donors to purine synthesis.
Potential for Label Scrambling The carbon backbone of the purine ring is relatively stable, leading to less metabolic scrambling of the ¹³C label.Nitrogen atoms can be more readily exchanged or transferred during metabolic processes, potentially leading to greater label dilution and scrambling. For example, the nitrogen from glutamine is a key donor in many biosynthetic pathways.[2]
Analytical Detection (Mass Spectrometry) Provides a +5 Dalton mass shift. The higher natural abundance of ¹³C (around 1.1%) can sometimes complicate the analysis of low-level enrichments due to the natural isotopic distribution of unlabeled molecules.[3]Provides a +5 Dalton mass shift. The lower natural abundance of ¹⁵N (around 0.37%) results in a cleaner background in mass spectrometry, which can be advantageous for detecting low levels of incorporation.[3]
Primary Applications Ideal for tracing the carbon flow in purine metabolism, including the contribution of guanine to the nucleotide pool and its subsequent incorporation into DNA and RNA. Also useful for studying the activity of the purine salvage pathway.Excellent for studying nitrogen metabolism and the sources of nitrogen for purine biosynthesis. It can help dissect the relative contributions of the de novo and salvage pathways to the guanine nucleotide pool.

Understanding the Metabolic Pathways of Guanine

To effectively utilize Guanine-¹³C5 and Guanine-¹⁵N5, a thorough understanding of the de novo and salvage pathways of purine synthesis is essential.

De Novo Purine Synthesis

In the de novo pathway, the purine ring is synthesized from simpler precursors. The origins of the atoms in the purine ring are as follows:

  • N1: Aspartate

  • C2, C8: Formate (from the one-carbon pool)

  • N3, N9: Glutamine

  • C4, C5, N7: Glycine

  • C6: CO₂

// Nodes for precursors Ribose5P [label="Ribose-5-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; PRPP [label="PRPP", fillcolor="#F1F3F4", fontcolor="#202124"]; IMP [label="Inosine Monophosphate (IMP)", fillcolor="#FBBC05", fontcolor="#202124"]; XMP [label="Xanthosine Monophosphate (XMP)", fillcolor="#FBBC05", fontcolor="#202124"]; GMP [label="Guanosine Monophosphate (GMP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AMP [label="Adenosine Monophosphate (AMP)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for atom sources Glutamine [label="Glutamine (N3, N9)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=8]; Glycine [label="Glycine (C4, C5, N7)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=8]; Formate [label="Formate (C2, C8)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=8]; Aspartate [label="Aspartate (N1)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=8]; CO2 [label="CO2 (C6)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=8];

// Pathway flow Ribose5P -> PRPP; PRPP -> IMP [label="10 steps"]; IMP -> XMP; XMP -> GMP; IMP -> AMP;

// Atom source connections to IMP synthesis Glutamine -> IMP [style=dashed, arrowhead=none]; Glycine -> IMP [style=dashed, arrowhead=none]; Formate -> IMP [style=dashed, arrowhead=none]; Aspartate -> IMP [style=dashed, arrowhead=none]; CO2 -> IMP [style=dashed, arrowhead=none]; } De Novo Purine Synthesis Pathway

Purine Salvage Pathway

The salvage pathway recycles pre-existing purine bases and nucleosides to synthesize nucleotides.[3] This pathway is more energy-efficient than de novo synthesis. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a central role in salvaging guanine.

// Nodes Guanine [label="Guanine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PRPP [label="PRPP", fillcolor="#F1F3F4", fontcolor="#202124"]; GMP [label="Guanosine Monophosphate (GMP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HGPRT [label="HGPRT", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_RNA [label="DNA/RNA", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Guanine -> HGPRT; PRPP -> HGPRT; HGPRT -> GMP; GMP -> DNA_RNA; } Purine Salvage Pathway for Guanine

Experimental Protocols

A typical metabolic tracing experiment using labeled guanine involves several key steps. The following is a generalized protocol that can be adapted for either Guanine-¹³C5 or Guanine-¹⁵N5.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a desired density in their standard growth medium.

  • Media Preparation: Prepare labeling medium by supplementing base medium (lacking guanine) with either Guanine-¹³C5 or Guanine-¹⁵N5 at a concentration that supports normal cell growth.

  • Labeling: Once cells reach the desired confluency, replace the standard medium with the prepared labeling medium.

  • Time-Course Collection: Harvest cells at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.

  • Collection: Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • Drying: Dry the metabolite extract using a vacuum concentrator.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Chromatographic Separation: Separate the metabolites using an appropriate LC method, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography.

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer to determine the mass-to-charge ratio (m/z) and isotopic distribution of guanine and its downstream metabolites.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks corresponding to the different isotopologues of guanine and its metabolites.

  • Isotopic Enrichment Calculation: Correct for the natural abundance of ¹³C or ¹⁵N and calculate the fractional enrichment of the labeled isotope in each metabolite over time.

  • Metabolic Flux Analysis: Use the isotopic labeling data to model and quantify the flux through the purine metabolic pathways.

// Nodes CellCulture [label="1. Cell Culture & Labeling", fillcolor="#F1F3F4", fontcolor="#202124"]; MetaboliteExtraction [label="2. Metabolite Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; LCMS [label="3. LC-MS/MS Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; DataAnalysis [label="4. Data Analysis & Flux Calculation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges CellCulture -> MetaboliteExtraction; MetaboliteExtraction -> LCMS; LCMS -> DataAnalysis; } General Experimental Workflow

Conclusion

The choice between Guanine-¹³C5 and Guanine-¹⁵N5 for metabolic tracing is a critical decision that should be guided by the specific biological question being addressed. Guanine-¹³C5 is well-suited for tracking the carbon skeleton of guanine and assessing its contribution to nucleotide pools and nucleic acid synthesis. In contrast, Guanine-¹⁵N5 provides a powerful means to investigate nitrogen flux and the relative activities of the de novo and salvage pathways in purine biosynthesis. By carefully considering the principles of purine metabolism and the analytical strengths of each tracer, researchers can design robust experiments that yield valuable insights into the dynamic regulation of this essential metabolic network.

References

Validating Guanine-13C5 Labeling by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of nucleotide incorporation is critical for understanding cellular metabolism, drug efficacy, and disease pathology. Guanine-13C5, a stable isotope-labeled form of the essential nucleobase guanine, offers a powerful tool for tracing its metabolic fate. This guide provides an objective comparison of this compound labeling with other common techniques, supported by experimental data and detailed protocols for its validation by mass spectrometry.

Stable isotope labeling coupled with mass spectrometry has become a cornerstone of metabolic research, allowing for the precise tracking and quantification of molecules within complex biological systems. This compound, where five carbon atoms are replaced with the heavy isotope ¹³C, serves as an excellent tracer for studying de novo purine synthesis and salvage pathways. Its incorporation into DNA and RNA can be sensitively and specifically monitored, providing insights into cellular proliferation, DNA damage repair, and the effects of therapeutic agents.

Comparison of this compound with Alternative Labeling Strategies

The choice of isotopic tracer is a critical experimental design parameter. While various labeling strategies exist, each has distinct advantages and disadvantages. This section compares this compound with other common methods for nucleotide analysis.

FeatureThis compound Labeling¹⁵N Labeling (e.g., ¹⁵N-Guanine)¹³C-Glucose LabelingStable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Principle Direct incorporation of the labeled nucleobase into purine pathways.Incorporation of heavy nitrogen atoms from a labeled precursor.Labeled carbons from glucose enter various metabolic pathways, including nucleotide synthesis.Labeled amino acids are incorporated into newly synthesized proteins; indirect effect on nucleotide pools.
Specificity High for guanine-containing nucleotides and nucleic acids.High for nitrogen-containing compounds, including all nucleotides.Lower specificity for nucleotides as the label is distributed throughout central carbon metabolism.Indirectly measures the impact on nucleotide metabolism through protein synthesis.
Directness of Measurement Directly traces the fate of exogenous guanine through salvage and incorporation.Directly traces the fate of the labeled precursor into nitrogenous bases.Indirectly traces carbon flux into the ribose and base moieties of nucleotides.Measures protein turnover, which can be correlated with nucleotide metabolism.
Typical Application Studies of purine salvage pathway activity, DNA/RNA synthesis and turnover, and nucleotide pool dynamics.Tracing nitrogen flux in nucleotide synthesis, distinguishing de novo from salvage pathways.Central carbon metabolism studies, determining the contribution of glucose to nucleotide synthesis.Quantitative proteomics, studying the impact of cellular perturbations on the proteome.
Ease of Data Interpretation Relatively straightforward; mass shift directly corresponds to the labeled guanine.Straightforward for nitrogen incorporation; can be complex if multiple nitrogen atoms are labeled.Complex; requires metabolic flux analysis models to deconvolve labeling patterns.Primarily for protein quantification; inferring nucleotide metabolism requires further analysis.
Potential for Metabolic Scrambling Minimal; the core purine structure is maintained.Can be subject to scrambling in transamination reactions.High potential for scrambling as carbon atoms are distributed throughout metabolism.Not directly applicable to nucleotide scrambling.

Experimental Validation of this compound Incorporation

Experimental Protocol: Quantification of this compound Incorporation in Cultured Cells by LC-MS/MS

This protocol outlines a typical workflow for a this compound labeling experiment in cultured mammalian cells.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Replace the standard medium with a medium containing a known concentration of this compound (e.g., 10 µM). The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal. A time course experiment (e.g., 0, 6, 12, 24, 48 hours) is recommended to determine the rate of incorporation.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding 80% methanol (pre-chilled to -80°C) to the cell culture plate.

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Vortex the lysate thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant containing the polar metabolites to a new tube and dry it using a vacuum concentrator.

3. DNA/RNA Extraction and Hydrolysis (Optional, for nucleic acid incorporation):

  • For analyzing incorporation into nucleic acids, extract genomic DNA or total RNA using a commercial kit.

  • Hydrolyze the purified nucleic acids to individual nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

4. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extract or hydrolyzed nucleic acid sample in a suitable solvent (e.g., 5% acetonitrile in water).

  • Perform chromatographic separation on a C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 2% to 50% B over 10 minutes is a good starting point.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Unlabeled Guanine (¹²C₅-Guanine): Monitor the transition of the precursor ion (m/z) to a specific product ion.
    • Labeled Guanine (¹³C₅-Guanine): Monitor the transition of the +5 Da shifted precursor ion (m/z) to its corresponding product ion. The exact m/z values will depend on the ionization state.

5. Data Analysis:

  • Integrate the peak areas for both the labeled and unlabeled guanine.

  • Calculate the percentage of this compound incorporation using the following formula: % Incorporation = [Peak Area (¹³C₅-Guanine) / (Peak Area (¹³C₅-Guanine) + Peak Area (¹²C₅-Guanine))] * 100

Visualizing the Experimental Workflow and Relevant Pathways

To provide a clearer understanding of the experimental process and the biological context, the following diagrams were generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow for this compound Validation A Cell Culture B This compound Labeling A->B Introduce Labeled Precursor C Metabolite Extraction B->C Quench Metabolism D LC-MS/MS Analysis C->D Sample Injection E Data Analysis D->E Peak Integration

This compound Validation Workflow.

Guanine is a key component of the purine metabolism pathway. Understanding this pathway is essential for interpreting the results of this compound labeling experiments.

purine_synthesis cluster_pathway De Novo Purine Biosynthesis Pathway PRPP Ribose-5-Phosphate -> PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP 10 Steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Guanine Guanine Guanine->GMP Salvage Pathway Guanine13C5 This compound (Tracer) Guanine13C5->GMP Salvage Pathway

Simplified Purine Biosynthesis Pathway.

Conclusion

This compound labeling is a robust and specific method for tracing guanine metabolism and its incorporation into nucleic acids. When validated with a precise analytical technique like LC-MS/MS, it provides valuable quantitative data for a wide range of research applications. While other labeling methods have their merits, the directness and specificity of this compound make it a superior choice for studies focused on the purine salvage pathway and nucleotide pool dynamics. Careful experimental design and adherence to detailed protocols are essential for obtaining high-quality, reproducible results.

A Comparative Guide to Guanine-13C5 and [13C]Glucose Labeling for Nucleotide Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, understanding the dynamics of nucleotide synthesis is paramount for advancing research in areas ranging from oncology to metabolic disorders. Stable isotope tracers are indispensable tools for dissecting these complex pathways. This guide provides an objective comparison of two key isotopic labeling strategies for studying nucleotide metabolism: Guanine-13C5 and [13C]glucose . By tracing the distinct metabolic fates of these molecules, researchers can gain critical insights into the differential activities of the de novo and salvage pathways of purine nucleotide synthesis.

Probing Distinct Arms of Purine Synthesis

Nucleotide biosynthesis occurs through two primary routes: the de novo pathway, which builds nucleotides from simpler precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[1][2][3][4] this compound and [13C]glucose are powerful yet distinct tools that allow for the specific interrogation of these two pathways.

  • [13C]Glucose: As a central carbon source, the carbons from [13C]glucose are incorporated into various components of the nucleotide structure through the de novo synthesis pathway. The ribose sugar backbone of nucleotides is derived from the pentose phosphate pathway (PPP), a branch of glycolysis.[5] Furthermore, carbons from glucose can enter the tricarboxylic acid (TCA) cycle and contribute to the amino acid precursors (e.g., glycine, aspartate) and one-carbon units required for assembling the purine and pyrimidine rings. Thus, tracking the incorporation of 13C from glucose provides a comprehensive view of de novo nucleotide synthesis activity.

  • This compound: This labeled nucleobase directly traces the purine salvage pathway . In this pathway, free guanine is converted to guanosine monophosphate (GMP) in a single step by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1). By supplying cells with this compound, researchers can specifically measure the rate and contribution of this recycling pathway to the overall guanine nucleotide pool.

The choice between these two tracers fundamentally depends on the research question. To investigate the overall capacity for nucleotide production and the activity of the energy-intensive de novo pathway, [13C]glucose is the tracer of choice. Conversely, to specifically study the efficiency and regulation of purine recycling, this compound provides a direct and targeted approach.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters that can be derived from metabolic labeling studies using either this compound or [13C]glucose. While direct comparative studies with this compound are not extensively published, the table is structured to highlight the distinct information each tracer provides.

ParameterThis compound Labeling[13C]Glucose LabelingRationale
Tracer Incorporation into Guanine Nucleotides (e.g., GMP, GDP, GTP) High and directIndirect, dependent on multiple enzymatic steps of the de novo pathwayThis compound is a direct precursor in the salvage pathway, leading to rapid and efficient labeling of the guanine nucleotide pool. [13C]glucose requires extensive metabolic conversion to label the purine ring and ribose moiety.
Enrichment in Ribose Moiety NoneHighThe ribose component of nucleotides is synthesized from glucose via the pentose phosphate pathway. This compound only labels the purine base.
Enrichment in Purine Ring Carbons All 5 carbons of the guanine ring are labeledVaries depending on the specific precursors derived from glucose metabolismThis compound provides a fully labeled guanine base. The carbons in the de novo synthesized purine ring originate from glycine, formate, and CO2, which can be indirectly labeled from [13C]glucose.
Insights into Pathway Activity Direct measure of purine salvage pathway fluxComprehensive assessment of de novo synthesis, pentose phosphate pathway, and one-carbon metabolismThe rate of this compound incorporation into GMP directly reflects HPRT1 activity and salvage capacity. The pattern and extent of 13C enrichment from glucose reveal the interconnectedness of central carbon metabolism with nucleotide synthesis.

Experimental Methodologies

The successful application of these tracers relies on robust experimental protocols. Below are generalized methodologies for cell culture-based labeling experiments.

Experimental Protocol: [13C]Glucose Labeling for Nucleotide Metabolism
  • Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency in their standard growth medium.

  • Media Preparation: Prepare a labeling medium by supplementing glucose-free DMEM with the desired concentration of uniformly labeled [U-13C6]glucose. Other essential nutrients should be kept at standard concentrations.

  • Labeling:

    • Aspirate the standard growth medium.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed [13C]glucose labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of label incorporation. Isotopic steady state for nucleotide sugars may take several hours.

  • Metabolite Extraction:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the plate.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cellular debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis: Analyze the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopologue distribution of nucleotides and their precursors.

Experimental Protocol: this compound Labeling for Purine Salvage
  • Cell Culture: Culture cells as described for the [13C]glucose labeling protocol.

  • Media Preparation: Prepare a labeling medium by supplementing the standard growth medium with this compound at a final concentration typically in the low micromolar range. The exact concentration should be optimized for the cell type and experimental goals.

  • Labeling:

    • Aspirate the standard growth medium.

    • Add the pre-warmed this compound containing medium to the cells.

    • Incubate for a defined period. The salvage pathway is generally rapid, so shorter time points (e.g., minutes to a few hours) may be sufficient to observe significant labeling.

  • Metabolite Extraction: Follow the same procedure as for the [13C]glucose labeling to quench metabolism and extract polar metabolites.

  • Sample Analysis: Use LC-MS to specifically measure the incorporation of 13C5 into guanosine monophosphate (GMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP).

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the distinct metabolic pathways traced by [13C]glucose and this compound.

cluster_glucose [13C]Glucose Labeling cluster_guanine This compound Labeling Glucose [13C]Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis R5P Ribose-5-Phosphate PPP->R5P PRPP PRPP R5P->PRPP DeNovo De Novo Purine Synthesis PRPP->DeNovo Serine Serine Glycolysis->Serine TCA TCA Cycle Glycolysis->TCA Glycine Glycine Serine->Glycine One_Carbon One-Carbon Metabolism Glycine->One_Carbon Glycine->DeNovo One_Carbon->DeNovo Aspartate Aspartate TCA->Aspartate Aspartate->DeNovo IMP IMP DeNovo->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP Guanine This compound Salvage Purine Salvage Pathway (HPRT1) Guanine->Salvage GMP_salvage GMP Salvage->GMP_salvage

Caption: Metabolic pathways traced by [13C]glucose and this compound for nucleotide synthesis.

start Start: Cultured Cells media_change Medium Change: Add Isotopic Tracer start->media_change incubation Incubation (Time Course) media_change->incubation quench Quench Metabolism (e.g., Cold Methanol) incubation->quench extract Metabolite Extraction quench->extract analysis LC-MS Analysis extract->analysis data Data Analysis: Isotopologue Distribution analysis->data

Caption: Generalized experimental workflow for stable isotope labeling in cell culture.

Conclusion

Both this compound and [13C]glucose are invaluable tracers for the study of nucleotide metabolism, each providing unique and complementary information. [13C]glucose offers a global view of de novo synthesis and its integration with central carbon metabolism. In contrast, this compound provides a targeted and direct measurement of the purine salvage pathway. The selection of the appropriate tracer is dictated by the specific biological question being addressed. A thorough understanding of the metabolic pathways they trace, coupled with rigorous experimental design and analysis, will empower researchers to unravel the complexities of nucleotide metabolism in health and disease.

References

A Researcher's Guide to Cross-Validating Guanine-13C5 Data with Complementary Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Isotopic Tracers for Nucleotide Synthesis

The selection of an isotopic tracer is dictated by the specific metabolic pathway under investigation. Guanine-13C5 directly tracks the incorporation of guanine from the salvage pathway into nucleotide pools. To validate and expand upon these findings, it is essential to use tracers that illuminate the de novo synthesis pathway, which builds nucleotides from simpler molecules like sugars and amino acids.

The table below outlines the expected labeling patterns in Guanine Monophosphate (GMP) from different isotopic tracers, providing a clear comparison of what each tracer measures.

Isotopic Tracer Primary Pathway Traced Expected Labeling in Guanine Monophosphate (GMP) Key Insights Provided
This compound Purine Salvage PathwayLabels all 5 carbons of the guanine base.Rate of guanine salvage and incorporation into GMP.
U-¹³C-Glucose Pentose Phosphate Pathway (PPP) & GlycolysisLabels the 5 carbons of the ribose sugar moiety. May also contribute to the glycine-derived carbons in the purine ring.[2][3]Flux through the PPP for ribose synthesis; contribution of glucose carbons to the purine backbone via serine/glycine synthesis.[4]
¹⁵N-Glutamine De Novo Purine SynthesisLabels two nitrogen atoms (N3 and N9) in the purine ring.Glutamine's role as a primary nitrogen donor in de novo purine synthesis.[5]
¹⁵N-Glycine De Novo Purine SynthesisLabels one nitrogen atom (N7) and two carbon atoms (C4, C5) in the purine ring.Direct incorporation of glycine into the purine ring structure.
¹⁵N-Aspartate De Novo Purine SynthesisLabels one nitrogen atom (N1) in the purine ring.Contribution of aspartate to the formation of the purine ring.

Experimental Protocols for Cross-Validation Studies

A rigorous cross-validation experiment involves parallel cell cultures, each labeled with a different isotopic tracer. The following protocols provide a detailed methodology for conducting such a study.

General Cell Culture and Media Preparation
  • Cell Seeding : Plate cells at a consistent density to ensure they are in the exponential growth phase at the time of labeling.

  • Standard Medium : Culture cells in a standard, unlabeled growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach the desired confluence (typically 60-80%).

  • Isotope-Labeled Media : Prepare parallel batches of labeling media. The base medium should be identical to the standard medium but lacking the component to be replaced by the tracer. For example, for ¹³C-glucose labeling, use glucose-free DMEM and supplement it with U-¹³C-glucose.

Isotopic Labeling Procedure
  • Media Switch : Aspirate the standard medium from the cell culture plates.

  • Wash : Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

  • Labeling : Add the appropriate pre-warmed, isotope-labeled medium to each parallel plate (e.g., Plate A: this compound; Plate B: U-¹³C-Glucose; Plate C: ¹⁵N-Glutamine).

  • Time-Course Sampling : Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to capture the dynamics of isotope incorporation and determine when isotopic steady state is reached.

Metabolite Extraction
  • Quenching Metabolism : At each time point, rapidly aspirate the labeling medium. Immediately place the culture plate on dry ice to quench metabolic activity.

  • Extraction Solvent : Add a pre-chilled (-80°C) extraction solvent, typically an 80:20 methanol/water mixture, to the plate.

  • Cell Lysis : Scrape the cells in the extraction solvent and transfer the resulting lysate to a microcentrifuge tube.

  • Centrifugation : Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet protein and cell debris.

  • Supernatant Collection : Carefully collect the supernatant, which contains the polar metabolites, for analysis.

Sample Analysis by Mass Spectrometry
  • Instrumentation : Analyze the extracted metabolites using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Acquisition : The mass spectrometer detects the mass-to-charge ratio of the metabolites, allowing for the differentiation between unlabeled (e.g., ¹²C) and labeled (e.g., ¹³C) isotopologues based on the mass shift.

  • Data Analysis : Specialized software is used to analyze the mass isotopomer distributions (MIDs), which represent the fractional abundance of each isotopologue. This data is then used to infer the activity of the metabolic pathways.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for conceptualizing the flow of atoms and the sequence of experimental steps. The following visualizations, generated using Graphviz, illustrate the key pathways and workflows involved in a cross-validation study.

G cluster_pathway De Novo Purine Synthesis Pathway cluster_salvage Salvage Pathway R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP IMP IMP PRPP->IMP Multiple Steps XMP XMP IMP->XMP GMP Guanine Monophosphate (GMP) XMP->GMP Glucose ¹³C-Glucose Glucose->R5P PPP Glycine ¹⁵N-Glycine Glycine->IMP N7, C4, C5 Glutamine ¹⁵N-Glutamine Glutamine->IMP N3, N9 Aspartate ¹⁵N-Aspartate Aspartate->IMP N1 Guanine Guanine-¹³C5 Guanine->GMP HGPRT G cluster_labeling 3. Parallel Isotopic Labeling Culture 1. Cell Culture (Unlabeled Medium) MediaSwitch 2. Media Switch (Wash with PBS) Culture->MediaSwitch TracerA Guanine-¹³C5 MediaSwitch->TracerA TracerB ¹³C-Glucose MediaSwitch->TracerB TracerC ¹⁵N-Glutamine MediaSwitch->TracerC Quench 4. Quench Metabolism (Dry Ice) TracerA->Quench TracerB->Quench TracerC->Quench Extract 5. Metabolite Extraction (Cold 80% Methanol) Quench->Extract Analyze 6. LC-MS Analysis Extract->Analyze Data 7. Data Interpretation & Cross-Validation Analyze->Data

References

Quantitative Accuracy of Guanine Isotope Dilution Methods: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of guanine and its modified forms in biological matrices is crucial for a wide range of research areas, including DNA damage and repair, epigenetics, and pharmacokinetic studies of guanine-based drugs. Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for such measurements, offering high precision and accuracy by using a stable isotope-labeled internal standard to correct for sample loss during preparation and analysis. This guide provides a comparative overview of the quantitative accuracy of guanine isotope dilution methods, with a focus on 13C-labeled guanine, and presents supporting experimental data and protocols.

Superior Accuracy with Isotope Dilution LC-MS/MS

Isotope dilution, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful technique for the precise quantification of analytes in complex mixtures. The use of a stable isotope-labeled internal standard, such as Guanine-13C5, which has a similar chemical behavior to the analyte but a different mass, allows for the correction of variations in extraction efficiency, matrix effects, and instrument response.[1] This approach has been demonstrated to be selective, sensitive, accurate, and convenient for the quantitative analysis of guanine and its derivatives.[2][3]

Comparison of Quantitative Methods

While various methods exist for guanine quantification, isotope dilution LC-MS/MS consistently demonstrates superior performance in terms of accuracy and precision. The following table compares the validation parameters of a Guanine-¹³C₂,¹⁵N isotope dilution LC-MS/MS method with an alternative electrochemical detection method.

ParameterIsotope Dilution LC-MS/MS (Guanine-¹³C₂,¹⁵N)Electrochemical Detection
Analyte(s) Guanine, O⁶-methylguanine, N⁷-methylguanine7-methylguanine
Linearity (R²) >0.99Not explicitly reported, but method is quantitative
Limit of Detection (LOD) Not explicitly reported3.26 µmol L⁻¹
Limit of Quantification (LOQ) Not explicitly reported10.88 µmol L⁻¹
Accuracy (Recovery) 93.3% - 108.7%Not explicitly reported
Precision (RSD) Intra-day: 1.7% - 8.9%; Inter-day: 3.5% - 11.2%Not explicitly reported
Specificity High (based on mass transitions)Potential for interference from other electroactive species
Reference [2][3]

Experimental Workflow and Protocols

The general workflow for guanine quantification using isotope dilution LC-MS/MS involves DNA extraction, hydrolysis, addition of the isotope-labeled internal standard, chromatographic separation, and mass spectrometric detection.

Guanine Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA_Extraction DNA Extraction from Biological Sample Hydrolysis DNA Hydrolysis (e.g., acid or enzymatic) DNA_Extraction->Hydrolysis IS_Spiking Spiking with This compound Internal Standard Hydrolysis->IS_Spiking Cleanup Sample Cleanup (e.g., SPE) IS_Spiking->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for guanine quantification by isotope dilution LC-MS/MS.

Detailed Experimental Protocol: Isotope Dilution LC-MS/MS for Guanine and its Modified Forms

This protocol is a generalized procedure based on established methods for the analysis of guanine and its derivatives in DNA.

1. DNA Extraction and Hydrolysis:

  • Isolate genomic DNA from the biological sample of interest using a standard DNA extraction kit.

  • Quantify the extracted DNA using UV absorbance at 260 nm.

  • To 50 µg of DNA, add the stable isotope-labeled internal standard (e.g., Guanine-¹³C₂,¹⁵N).

  • Perform acid hydrolysis by adding formic acid to a final concentration of 60% and incubating at 70°C for 30 minutes. Alternatively, enzymatic hydrolysis can be performed using a cocktail of nucleases.

  • Neutralize the sample with an appropriate buffer.

2. Sample Preparation for LC-MS/MS:

  • Centrifuge the hydrolyzed sample to pellet any precipitate.

  • Dilute the supernatant with the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native guanine and the isotope-labeled internal standard.

4. Quantification:

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of native guanine and a fixed concentration of the internal standard.

  • Calculate the concentration of guanine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Alternative Methods for Guanine Quantification

While isotope dilution LC-MS/MS is considered the benchmark, other methods are also employed for guanine quantification, each with its own set of advantages and limitations.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC): This method offers good sensitivity but can be prone to interference from other electroactive compounds in the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for guanine quantification, often requiring derivatization of the analyte to increase its volatility.

  • Immunoassays (e.g., ELISA): Immunoassays are high-throughput and do not require extensive sample preparation, but they can suffer from cross-reactivity and may not have the same level of accuracy as MS-based methods.

Signaling Pathways and Logical Relationships

The quantification of guanine and its modifications is often a critical endpoint in studies investigating various biological pathways. For instance, the measurement of 8-oxo-guanine is a key biomarker for oxidative DNA damage, which is implicated in numerous signaling pathways related to carcinogenesis, neurodegeneration, and aging.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Guanine Guanine ROS->Guanine Oxidation DNA DNA Oxo8G 8-oxo-Guanine BER Base Excision Repair (BER) Oxo8G->BER Repair Mutation Mutation Oxo8G->Mutation Replication Error Disease Disease (e.g., Cancer) Mutation->Disease

References

A Tale of Two Guanines: Unraveling the Contrasting Roles of Isotopic Labeling and Base Substitution in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between molecular tools and biological modifications is paramount. This guide provides a comprehensive comparison of Guanine-13C5, a stable isotope-labeled analytical tool, and guanine-to-inosine substitution, a significant biological modification, highlighting their distinct effects and applications in molecular and cellular biology.

This compound is a chemically identical form of guanine where five carbon atoms are replaced with the heavier carbon-13 isotope.[1][2] This isotopic labeling does not alter the molecule's chemical properties or biological function but provides a distinct mass signature, making it an invaluable tracer in techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] Its primary utility lies in quantifying and tracking the metabolic fate of guanine and its derivatives in complex biological systems.

In stark contrast, the substitution of guanine with inosine represents a fundamental chemical alteration with profound biological consequences. Inosine differs from guanine by the absence of the exocyclic amino group at the C2 position. This seemingly minor change leads to the loss of one of the three hydrogen bonds formed in a standard guanine-cytosine (G-C) base pair, significantly impacting the stability and dynamics of DNA and RNA helices.

Quantitative Comparison of Effects

The following table summarizes the key quantitative differences between this compound and the effects of guanine-to-inosine substitution.

FeatureThis compoundGuanine-to-Inosine Substitution
Molecular Weight Increased by 5 Da compared to guanineMolecular weight of inosine is 268.23 g/mol ; guanosine is 283.24 g/mol
Effect on DNA/RNA Duplex Stability No significant effect on stabilityDecreases thermal stability (Tm) of DNA duplexes. For example, one study reported an 11.1°C lower Tm in a DNA hairpin with an I-C pair compared to a G-C pair. Another noted a reduction of ~2.0 kcal/mol in B-DNA and ~3.4 kcal/mol in A-RNA.
Effect on Base Pairing Dynamics No effect on base pairing dynamicsIncreases the population of transient Hoogsteen base pairs by approximately 17-fold. The lifetime of an I-C base pair is drastically decreased (e.g., 7.4 milliseconds) compared to a G-C base pair (e.g., 155 milliseconds).
Effect on Translation No direct effect on the translational processCan lead to ribosomal stalling, especially with multiple inosines in a codon. While primarily read as guanine, it can also be decoded as adenosine or, rarely, uracil in a context-dependent manner. Inosine at the wobble position of tRNA anticodons expands decoding capacity.

Experimental Protocols

Analysis of Guanine Metabolism using this compound and LC-MS/MS

This protocol outlines a general workflow for tracing the metabolic fate of guanine in cell culture using this compound.

Objective: To quantify the incorporation of exogenous guanine into cellular nucleotide pools.

Methodology:

  • Cell Culture and Labeling: Culture cells of interest to mid-log phase. Replace the standard medium with a medium containing a known concentration of this compound. Incubate for a defined period (e.g., 24 hours).

  • Metabolite Extraction: Harvest the cells and quench metabolic activity rapidly (e.g., by washing with ice-cold saline and adding cold 80% methanol). Lyse the cells and collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis: Separate the extracted metabolites using liquid chromatography (LC) and detect them using tandem mass spectrometry (MS/MS).

    • LC Separation: Use a C18 reverse-phase column with a gradient of aqueous and organic mobile phases to separate the nucleotides.

    • MS/MS Detection: Monitor the mass transition specific for unlabeled guanine and this compound. For example, for guanine, the transition might be m/z 152 -> 110, and for this compound, it would be m/z 157 -> 115.

  • Data Analysis: Quantify the peak areas for both labeled and unlabeled guanine and its downstream metabolites (e.g., GTP). The ratio of labeled to unlabeled species indicates the extent of incorporation from the exogenous source.

Determining the Effect of Guanine-to-Inosine Substitution on DNA Duplex Stability

This protocol describes how to measure the change in melting temperature (Tm) of a DNA duplex upon G-to-I substitution using UV-Vis spectrophotometry.

Objective: To quantify the destabilizing effect of an I-C base pair compared to a G-C base pair.

Methodology:

  • Oligonucleotide Synthesis: Synthesize two complementary DNA oligonucleotides, one pair containing a G-C base pair at a specific position and another pair with an I-C base pair at the same position.

  • Duplex Formation: Anneal the complementary strands by mixing them in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • UV-Vis Thermal Denaturation (Melting Curve Analysis):

    • Place the DNA duplex solution in a temperature-controlled UV-Vis spectrophotometer.

    • Monitor the absorbance at 260 nm while gradually increasing the temperature (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

  • Data Analysis: Plot the absorbance at 260 nm versus temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA duplex has denatured into single strands. This is determined by finding the maximum of the first derivative of the melting curve. Compare the Tm values of the G-C containing duplex and the I-C containing duplex to determine the change in stability.

Visualizing the Concepts

The following diagrams illustrate the key differences discussed in this guide.

cluster_Guanine13C5 This compound: An Analytical Tool G13C5 This compound (Isotopically Labeled Guanine) Metabolism Cellular Metabolism G13C5->Metabolism Tracer Analysis LC-MS or NMR Analysis Metabolism->Analysis Detection Quantification Quantification of Guanine Flux Analysis->Quantification Data Interpretation

Workflow for using this compound as a metabolic tracer.

cluster_Inosine Guanine-to-Inosine Substitution: A Biological Modification Guanine Guanine Inosine Inosine (Lacks N2 amino group) Guanine->Inosine Substitution DNA_RNA DNA/RNA Structure Inosine->DNA_RNA Incorporation Stability Decreased Stability (Loss of H-bond) DNA_RNA->Stability Translation Altered Translation (Ribosomal Stalling, Recoding) DNA_RNA->Translation

Consequences of guanine-to-inosine substitution.

Comparison of hydrogen bonding in G-C and I-C base pairs.

References

Navigating the Landscape of Metabolic Labeling: A Comparative Guide to Reproducibility in Quantitative Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In the realm of quantitative analysis, particularly in proteomics and nucleic acid studies, metabolic labeling has emerged as a powerful technique. This guide provides a detailed comparison of the reproducibility of various metabolic and chemical labeling methods, with a special focus on Guanine-13C5 labeling and its alternatives.

Metabolic labeling involves the introduction of stable isotopes into biomolecules through the metabolic pathways of living cells or organisms. This in vivo labeling approach offers the significant advantage of incorporating the label early in the experimental workflow, minimizing variability that can be introduced during sample preparation. This guide will delve into the quantitative performance of established proteomic labeling techniques and explore the application of this compound for nucleic acid analysis.

Reproducibility in Quantitative Proteomics: A Head-to-Head Comparison

In quantitative proteomics, several methods are widely used to compare protein abundance across different samples. The choice of method can significantly impact the reproducibility and accuracy of the results. Here, we compare three major approaches: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Dimethyl Labeling, and Isobaric Tagging (iTRAQ and TMT).

The coefficient of variation (CV) is a standard measure of the relative variability of a set of data, with lower CVs indicating higher reproducibility.

Labeling MethodTypeTypical Coefficient of Variation (CV)Key Reproducibility Features
SILAC Metabolic<10% - 15%[1][2]Samples are mixed at the cellular level, minimizing downstream sample handling variability. Considered highly reproducible.[1]
Dimethyl Labeling ChemicalWithin 10% for a majority of peptides[1][3]; Median CV of ~4.8% in some studies.Cost-effective and applicable to a wide range of samples. Reproducibility is generally good but can be lower than SILAC as samples are mixed after protein digestion.
Isobaric Tagging (iTRAQ/TMT) ChemicalTechnical duplicate reproducibility ≥69% (iTRAQ 4-plex).Allows for multiplexing of up to 18 samples, reducing run-to-run variation. However, it can be prone to ratio compression.

This compound Metabolic Labeling: A Tool for Nucleic Acid Dynamics

While the aforementioned techniques are staples in proteomics, this compound metabolic labeling is primarily utilized for tracing the synthesis and turnover of nucleic acids, namely DNA and RNA. In this method, cells are cultured in a medium containing 13C-labeled guanine, which is then incorporated into newly synthesized DNA and RNA.

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for this compound metabolic labeling and its alternatives in proteomics.

This compound Metabolic Labeling for RNA Turnover Analysis (Putative Protocol)

This protocol is based on the general principles of metabolic labeling for nucleic acid analysis.

  • Cell Culture and Labeling:

    • Culture cells in a standard growth medium.

    • Replace the medium with a custom medium containing this compound at a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

    • Incubate the cells for a desired period (e.g., 0, 2, 4, 8, 12, 24 hours) to allow for the incorporation of the labeled guanine into newly synthesized RNA.

  • RNA Extraction:

    • Harvest the cells at each time point.

    • Extract total RNA using a standard method, such as TRIzol reagent or a column-based kit.

  • RNA Digestion:

    • Treat the RNA with DNase to remove any contaminating DNA.

    • Digest the RNA into individual ribonucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • LC-MS/MS Analysis:

    • Separate the ribonucleosides using reverse-phase liquid chromatography.

    • Analyze the eluate by tandem mass spectrometry to determine the ratio of 13C-labeled guanosine to unlabeled guanosine.

  • Data Analysis:

    • Calculate the rate of RNA synthesis and turnover based on the change in the ratio of labeled to unlabeled guanosine over time.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol
  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One population is grown in a "light" medium containing normal amino acids (e.g., 12C6-arginine and 12C6-lysine), while the other is grown in a "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-arginine and 13C6-lysine).

    • Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five generations in the heavy medium.

  • Experimental Treatment:

    • Apply the experimental treatment to one of the cell populations.

  • Sample Pooling and Protein Extraction:

    • Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio.

    • Lyse the combined cells and extract the total protein.

  • Protein Digestion:

    • Reduce and alkylate the protein sample.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.

Dimethyl Labeling Protocol
  • Protein Extraction and Digestion:

    • Extract proteins from the different samples and digest them into peptides using trypsin.

  • Peptide Labeling:

    • Label the peptides from each sample with either "light" (CH2O) or "heavy" (CD2O) formaldehyde and a reducing agent (e.g., sodium cyanoborohydride). This reaction dimethylates the primary amines of the peptides.

  • Sample Pooling:

    • Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

  • LC-MS/MS Analysis:

    • Analyze the mixed peptide sample by LC-MS/MS.

  • Data Analysis:

    • Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" labeled peptide pairs.

Isobaric Tagging (iTRAQ/TMT) Protocol
  • Protein Extraction and Digestion:

    • Extract and digest proteins from each sample into peptides.

  • Peptide Labeling:

    • Label the peptides from each sample with a different isobaric tag (e.g., iTRAQ 4-plex or TMT 10-plex).

  • Sample Pooling:

    • Combine the labeled peptide samples into a single mixture.

  • LC-MS/MS Analysis:

    • Analyze the pooled sample by LC-MS/MS. During fragmentation, the isobaric tags release reporter ions of different masses.

  • Data Analysis:

    • Identify the proteins from the peptide fragment ions and quantify their relative abundance based on the intensities of the reporter ions.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the key steps in metabolic labeling and specific techniques.

General Principle of Metabolic Labeling cluster_0 In Vivo Labeling cluster_1 Experimental Conditions cluster_2 Sample Processing cluster_3 Analysis Cells/Organism Cells/Organism Control Control Cells/Organism->Control Treatment Treatment Cells/Organism->Treatment Labeled Precursor Labeled Precursor Labeled Precursor->Cells/Organism Introduction Combine Samples Combine Samples Control->Combine Samples Treatment->Combine Samples Extraction & Digestion Extraction & Digestion Combine Samples->Extraction & Digestion LC-MS/MS LC-MS/MS Extraction & Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: General workflow for metabolic labeling experiments.

SILAC Experimental Workflow cluster_0 Cell Culture & Labeling cluster_1 Experiment cluster_2 Sample Preparation cluster_3 Analysis Light Medium Light Medium Cell Population 1 Cell Population 1 Light Medium->Cell Population 1 Heavy Medium Heavy Medium Cell Population 2 Cell Population 2 Heavy Medium->Cell Population 2 Control Control Cell Population 1->Control Treatment Treatment Cell Population 2->Treatment Combine Cells Combine Cells Control->Combine Cells Treatment->Combine Cells Protein Extraction Protein Extraction Combine Cells->Protein Extraction Protein Digestion Protein Digestion Protein Extraction->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: Key steps in a typical SILAC experiment.

This compound Labeling Workflow for RNA Analysis cluster_0 Cell Culture & Labeling cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 Analysis Cell Culture Cell Culture Add this compound Add this compound Cell Culture->Add this compound Time Course Incubation Time Course Incubation Add this compound->Time Course Incubation Harvest Cells at Time Points Harvest Cells at Time Points Time Course Incubation->Harvest Cells at Time Points Total RNA Extraction Total RNA Extraction Harvest Cells at Time Points->Total RNA Extraction RNA Digestion to Nucleosides RNA Digestion to Nucleosides Total RNA Extraction->RNA Digestion to Nucleosides LC-MS/MS LC-MS/MS RNA Digestion to Nucleosides->LC-MS/MS Quantify Labeled/Unlabeled Guanosine Quantify Labeled/Unlabeled Guanosine LC-MS/MS->Quantify Labeled/Unlabeled Guanosine

Caption: Putative workflow for this compound labeling of RNA.

References

Inter-laboratory comparison of Guanine-13C5 quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison of Guanine-13C5 Quantification: A Guide to Best Practices

This guide provides a comprehensive overview of the principles and methodologies for the quantitative analysis of this compound, a stable isotope-labeled internal standard crucial for accurate bioanalysis. While specific inter-laboratory comparison data for this compound is not publicly available, this document outlines a framework for such a comparison based on established best practices in quantitative mass spectrometry. The information presented here is intended for researchers, scientists, and drug development professionals to ensure consistency and reliability in their analytical results.

The Role of Stable Isotope Labeled Internal Standards

In modern analytical science, particularly in the fields of drug development and life sciences research, the precise and accurate quantification of molecules within complex biological matrices is essential.[1] Stable isotope labeled internal standards (SIL-IS) are indispensable tools in achieving high-quality quantitative data.[1] A SIL-IS is a version of the analyte of interest where one or more atoms have been substituted with their heavier, non-radioactive stable isotopes, such as carbon-13 (¹³C).[1] this compound is a ¹³C-labeled form of guanine.[2]

The fundamental principle behind using a SIL-IS is that it is chemically identical to the analyte and is therefore expected to behave similarly during sample preparation and analysis.[1] Because it has a different mass, a mass spectrometer can distinguish it from the native analyte. By introducing a known quantity of the SIL-IS at an early stage of the analytical workflow, it can effectively correct for variability arising from sample preparation and instrumental fluctuations.

Inter-laboratory Comparison Framework

An inter-laboratory comparison, also known as a proficiency test, is a crucial method for assessing the technical competence of participating laboratories. It involves the analysis of the same or similar items by multiple laboratories under predetermined conditions.

Table 1: Illustrative Inter-laboratory Comparison Data for Guanine Quantification

Laboratory IDAnalytical MethodSample A (ng/mL)Std. Dev. (A)Sample B (ng/mL)Std. Dev. (B)z-score (A)z-score (B)
Lab 001LC-MS/MS48.52.195.24.5-0.5-0.8
Lab 002GC-MS51.22.5101.85.10.80.9
Lab 003LC-MS/MS49.82.398.74.80.10.1
Lab 004UPLC-MS/MS47.12.093.14.3-1.2-1.5
Lab 005LC-MS/MS52.52.6104.55.31.51.6
Assigned Value 50.0 100.0
Std. Dev. for PT 2.0 5.0

Note: The data in this table is purely illustrative to demonstrate the structure of an inter-laboratory comparison report and is not based on an actual study of this compound.

Experimental Protocols

A standardized and validated analytical method is paramount for reliable quantitative results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for such analyses due to its high sensitivity and selectivity.

General Protocol for Guanine Quantification using this compound Internal Standard
  • Reagent and Standard Preparation :

    • Prepare stock solutions of guanine and this compound in an appropriate solvent (e.g., methanol or acetonitrile).

    • Create a series of calibration standards by spiking known concentrations of guanine into a blank biological matrix (e.g., plasma, urine).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation :

    • Add a fixed amount of the this compound internal standard solution to all samples, calibration standards, and QC samples.

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.

  • LC-MS/MS Analysis :

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Separate the analyte and internal standard using a suitable HPLC or UPLC column and mobile phase gradient.

    • Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves defining specific precursor-to-product ion transitions for both guanine and this compound.

  • Data Analysis :

    • Integrate the peak areas of the analyte (guanine) and the internal standard (this compound).

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

    • Determine the concentration of guanine in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Comparison Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logic of an inter-laboratory comparison.

G cluster_workflow Experimental Workflow Sample Sample Receipt & Logging Spike Spike with this compound IS Sample->Spike Add IS Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Extract Supernatant Transfer & Evaporation Prepare->Extract Reconstitute Reconstitution Extract->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Analyze Data Acquisition (MRM) Inject->Analyze Process Data Processing & Quantification Analyze->Process

Caption: A typical experimental workflow for the quantification of an analyte using a stable isotope-labeled internal standard.

G cluster_comparison Inter-laboratory Comparison Logic Coordinator Coordinating Laboratory SamplePrep Preparation & Distribution of Homogeneous Samples Coordinator->SamplePrep Lab1 Participating Lab 1 SamplePrep->Lab1 Distribute Samples Lab2 Participating Lab 2 SamplePrep->Lab2 Distribute Samples LabN Participating Lab N SamplePrep->LabN Distribute Samples DataCollection Centralized Data Collection Lab1->DataCollection Submit Results Lab2->DataCollection Submit Results LabN->DataCollection Submit Results Analysis Statistical Analysis (z-scores, etc.) DataCollection->Analysis Report Final Report Generation Analysis->Report Report->Coordinator Report->Lab1 Report->Lab2 Report->LabN

Caption: The logical flow of an inter-laboratory comparison study, from sample distribution to final reporting.

Conclusion

References

Assessing the Biological Impact of Guanine-13C5 Labeling on Cellular Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has become an indispensable tool in modern biological research, enabling the precise tracking and quantification of metabolic fluxes and the elucidation of complex cellular pathways. Among the various isotopic tracers, Guanine-13C5, a guanine molecule enriched with five Carbon-13 atoms, offers a direct means to investigate nucleotide metabolism, DNA and RNA synthesis, and related signaling events. However, the introduction of any labeled compound carries the potential to perturb the very systems under investigation. This guide provides a comprehensive comparison of this compound labeling with alternative methods, supported by established experimental principles and data, to assist researchers in making informed decisions for their study designs.

Principles of Isotopic Labeling and Potential for Cellular Perturbation

Stable isotope labeling involves the introduction of molecules containing heavier, non-radioactive isotopes (e.g., 13C, 15N, 2H) into a biological system. The incorporation of these isotopes into downstream metabolites allows for their detection and quantification by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. While the chemical properties of isotopically labeled molecules are nearly identical to their unlabeled counterparts, the slight increase in mass can, in some instances, lead to kinetic isotope effects, potentially altering reaction rates. Furthermore, the introduction of a high concentration of a specific metabolite, such as guanine, may influence endogenous metabolic pools and signaling pathways.

Comparison of this compound with Alternative Labeling Strategies

The choice of an isotopic tracer is critical and depends on the specific biological question being addressed. Here, we compare this compound with other commonly used labeling agents.

Labeling StrategyPrimary ApplicationsAdvantagesPotential Biological Impact/Considerations
This compound Tracing guanine metabolism, de novo and salvage pathways of purine synthesis, DNA/RNA incorporation.Direct tracing of the guanine moiety. High isotopic enrichment in purine-containing molecules.Potential for cytotoxicity at high concentrations.[1][2] May perturb nucleotide pools and influence guanine-related signaling pathways.[3][4]
[U-13C]-Glucose Central carbon metabolism, glycolysis, pentose phosphate pathway (PPP), TCA cycle, and precursor for nucleotide synthesis.Provides a global view of cellular metabolism.[5]Can significantly alter the labeling patterns of a wide range of metabolites, making it complex to trace specific pathways without computational modeling.
[U-13C, U-15N]-Glutamine Amino acid metabolism, anaplerosis, and nitrogen source for nucleotide synthesis.Traces both carbon and nitrogen flux. Crucial for understanding cancer cell metabolism.High glutamine consumption in many cell types can lead to rapid and extensive labeling, potentially altering metabolic dependencies.
[15N]-Ammonium Chloride Nitrogen metabolism, amino acid and nucleotide synthesis.Provides a general label for nitrogen-containing compounds.Less specific than using labeled amino acids or nucleobases. Can be toxic to some cell lines at high concentrations.
SILAC (Stable Isotope Labeling with Amino acids in Cell culture) Quantitative proteomics, protein turnover studies.Highly accurate for relative protein quantification.Primarily labels proteins, with indirect labeling of other molecules. Requires cell lines auxotrophic for the labeled amino acids for complete incorporation.

Experimental Assessment of Biological Impact

To rigorously assess the biological impact of this compound labeling, a series of control experiments should be performed comparing unlabeled cells, this compound labeled cells, and cells labeled with an alternative tracer.

Key Experimental Assays
  • Cell Viability and Proliferation Assays: To determine if this compound affects cell health and growth rates.

  • Metabolite Pool Analysis: To measure changes in the concentrations of endogenous nucleotides and related metabolites.

  • Metabolic Flux Analysis (MFA): To quantify changes in the rates of key metabolic pathways.

  • Gene and Protein Expression Analysis: To assess alterations in the expression of enzymes and signaling proteins involved in guanine metabolism.

Experimental Protocols

Protocol 1: this compound Labeling of Cultured Mammalian Cells
  • Cell Culture: Plate cells at a desired density and allow them to adhere and enter the exponential growth phase.

  • Labeling Medium Preparation: Prepare the cell culture medium by supplementing it with the desired concentration of this compound. The optimal concentration should be determined empirically to achieve sufficient labeling without inducing cytotoxicity.

  • Labeling: Remove the standard culture medium and replace it with the this compound containing medium.

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation.

  • Cell Harvesting and Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis: Analyze the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment in guanine and its downstream metabolites.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate and treat with varying concentrations of this compound, unlabeled guanine (as a control), and a vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Visualizing Cellular Pathways and Workflows

Guanine Metabolism and Signaling

Guanine is a central molecule in cellular metabolism, participating in the de novo and salvage pathways for purine synthesis, and serving as a precursor for DNA and RNA. Extracellular guanine can also activate specific signaling cascades.

Guanine_Metabolism Guanine_13C5 This compound (extracellular) Guanine_pool Intracellular Guanine Pool Guanine_13C5->Guanine_pool Transport GMP GMP Guanine_pool->GMP HGPRT Signaling Signaling Cascades Guanine_pool->Signaling GDP GDP GMP->GDP GTP GTP GDP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA DeNovo De Novo Synthesis DeNovo->GMP Salvage Salvage Pathway Salvage->Guanine_pool

Caption: Overview of this compound incorporation and metabolism.
Experimental Workflow for Assessing Biological Impact

A structured workflow is essential to systematically evaluate the effects of isotopic labeling on cellular function.

Experimental_Workflow Start Cell Culture Labeling Isotopic Labeling (this compound vs. Alternatives) Start->Labeling Viability Cell Viability & Proliferation Assays Labeling->Viability Metabolomics Metabolite Extraction & LC-MS Analysis Labeling->Metabolomics Expression Gene/Protein Expression Analysis Labeling->Expression Data Data Integration & Interpretation Viability->Data Flux_Analysis Metabolic Flux Analysis Metabolomics->Flux_Analysis Flux_Analysis->Data Expression->Data

Caption: Workflow for assessing the biological impact of labeling.

Conclusion

This compound is a powerful tool for tracing the fate of guanine in cellular systems. However, researchers must be mindful of its potential to influence cellular physiology. By employing a comprehensive set of control experiments and functional assays, as outlined in this guide, the biological impact of this compound labeling can be carefully assessed. This rigorous approach will ensure the generation of reliable and interpretable data, leading to a deeper understanding of cellular function.

References

Safety Operating Guide

Proper Disposal of Guanine-13C5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Guanine-13C5, a stable isotope-labeled compound, is a valuable tool in a variety of research applications. While its use is routine, its proper disposal is crucial for maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

This compound shares the same chemical and physical properties as its unlabeled counterpart, guanine. The carbon-13 isotopes are stable and non-radioactive, meaning no special precautions related to radioactivity are necessary. However, standard laboratory chemical handling procedures should be strictly followed.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, when handling this compound in solid or solution form.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhaling dust particles.

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.

  • Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical attention.

Quantitative Data for Guanine

For easy reference, the key physical and chemical properties of guanine are summarized in the table below.

PropertyValue
Molecular Formula C₅H₅N₅O
Molecular Weight 151.13 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Melting Point 360 °C (decomposes)[1]
Solubility in Water Insoluble
Solubility in Other Solvents Soluble in dilute acids and bases; slightly soluble in alcohol and ether.
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Experimental Protocols: Disposal Procedures

The disposal of this compound is governed by the regulations for non-hazardous chemical waste. The following is a step-by-step guide for its proper disposal.

Step 1: Waste Identification and Segregation

  • Confirmation of Non-Hazardous Status: Guanine is not classified as a hazardous waste according to typical regulatory frameworks. Therefore, this compound can be managed as non-hazardous laboratory waste.

  • Waste Segregation: It is critical to segregate non-hazardous waste from hazardous waste streams to prevent cross-contamination and reduce disposal costs. Do not mix this compound waste with solvents, heavy metals, or other hazardous materials.

Step 2: Preparing Solid this compound Waste for Disposal

  • Container Selection: Place solid this compound waste, including empty vials and contaminated consumables (e.g., weigh boats, gloves, and wipes), into a designated, durable, and clearly labeled waste container.

  • Labeling: The container must be labeled as "Non-Hazardous Chemical Waste" and should clearly identify the contents, including "this compound."

  • Storage: Store the sealed waste container in a designated area away from general laboratory traffic until it is ready for final disposal.

Step 3: Preparing Aqueous Solutions of this compound for Disposal

  • Small Quantities: For very small quantities of aqueous solutions, consult your institution's environmental health and safety (EHS) office for guidance on drain disposal. Some institutions may permit the disposal of non-hazardous aqueous waste down the sanitary sewer, followed by flushing with a large volume of water. However, this is subject to local regulations and institutional policies.

  • Large Quantities: For larger volumes, collect the aqueous waste in a clearly labeled container. The label should indicate "Non-Hazardous Aqueous Waste" and specify the contents ("Aqueous this compound solution"). This container should then be managed through your institution's chemical waste disposal program.

Step 4: Final Disposal

  • Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of non-hazardous laboratory waste. This typically involves contacting the EHS office to schedule a waste collection.

  • Documentation: Maintain a record of the disposed of chemical, including the quantity and date of disposal, in your laboratory's chemical inventory.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Guanine13C5_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid containerize_solid Place in a labeled 'Non-Hazardous Solid Waste' container solid_waste->containerize_solid check_quantity Assess Quantity of Aqueous Solution liquid_waste->check_quantity store_waste Store sealed waste container in designated area containerize_solid->store_waste small_quantity Very Small Quantity check_quantity->small_quantity Small large_quantity Large Quantity check_quantity->large_quantity Large consult_ehs Consult Institutional EHS Policy for Drain Disposal small_quantity->consult_ehs containerize_liquid Collect in a labeled 'Non-Hazardous Aqueous Waste' container large_quantity->containerize_liquid drain_disposal If Permitted: Dispose down sanitary sewer with copious amounts of water consult_ehs->drain_disposal consult_ehs->containerize_liquid If Not Permitted schedule_pickup Contact EHS for Waste Collection containerize_liquid->store_waste store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Guanine-13C5

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Guanine-13C5, a stable isotopically labeled compound. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a stable isotope-labeled form of guanine. As a stable isotope, it is not radioactive and does not require specialized radiological handling procedures. The primary hazards are associated with the chemical properties of guanine itself, which is classified as an irritant.

Primary Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

Based on these hazards, the following PPE is mandatory when handling this compound.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from dust particles and splashes.
Body Protection Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled with good ventilation. Use a NIOSH-approved respirator if dust generation is significant or ventilation is poor.To prevent inhalation of airborne particles.
Footwear Closed-toe shoesTo protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe procedure for handling this compound from receipt to preparation of a stock solution.

2.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name (this compound), date of receipt, and any hazard warnings.

  • Store: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Guanine is incompatible with strong oxidizing agents.

2.2. Weighing and Solution Preparation This procedure should be performed in a chemical fume hood or on a benchtop with adequate local exhaust ventilation to minimize dust inhalation.

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Clean the weighing area and balance with a suitable laboratory disinfectant.

    • Use a clean, anti-static weighing boat or weighing paper.

  • Weighing:

    • Tare the balance with the empty weighing boat.

    • Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula.

    • Record the exact weight.

  • Dissolving:

    • Guanine is practically insoluble in water but soluble in dilute acids and bases.

    • Carefully add the weighed this compound to a suitable solvent in a labeled flask.

    • If necessary, gently agitate or sonicate the solution to aid dissolution.

  • Cleanup:

    • Wipe down the spatula and work area with a damp cloth to remove any residual powder.

    • Dispose of the weighing boat and any contaminated cleaning materials as solid chemical waste.

Disposal Plan

As a non-hazardous, stable isotopically labeled compound, this compound waste can be managed as standard chemical waste, following institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated weighing boats, gloves, paper towels)- Place in a designated, labeled solid chemical waste container.- Do not mix with general laboratory trash.
Aqueous Waste (e.g., unused solutions)- Neutralize if acidic or basic, if required by your institution's guidelines.- Dispose of down the sanitary sewer with copious amounts of water, in accordance with local regulations for non-hazardous chemical waste. Consult your institution's EHS for specific guidance.
Empty Containers - Rinse the container three times with a suitable solvent.- Deface the label.- Dispose of as regular laboratory glass or plastic waste, unless otherwise directed by your institution.

Experimental Workflow and Safety Visualizations

The following diagrams illustrate the key workflows for handling this compound safely.

Guanine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Workspace a->b c Weigh this compound b->c Proceed to Handling d Dissolve in Solvent c->d e Clean Work Area d->e Proceed to Cleanup f Dispose of Solid Waste e->f g Dispose of Aqueous Waste e->g

This compound Handling Workflow

PPE_Requirements cluster_ppe Required Personal Protective Equipment lab_coat Lab Coat gloves Nitrile Gloves goggles Safety Goggles shoes Closed-Toe Shoes handling Handling this compound handling->lab_coat handling->gloves handling->goggles handling->shoes

PPE for this compound Handling

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.